4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
Description
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Properties
IUPAC Name |
4-bromo-6-chloro-2H-benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-3(8)2-5-6(4)10-11-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWZFADLQDFPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681994 | |
| Record name | 4-Bromo-6-chloro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086836-82-9 | |
| Record name | 4-Bromo-6-chloro-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-6-chloro-2H-benzo[d]triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzotriazoles in Medicinal Chemistry
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[1] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the benzotriazole ring system significantly modulates the molecule's physicochemical properties. This includes alterations in lipophilicity, electronic distribution, and metabolic stability, thereby providing a powerful tool for fine-tuning the pharmacological profile of lead compounds. 4-Bromo-6-chloro-2H-benzo[d]triazole, a di-halogenated benzotriazole, represents a key building block in the synthesis of complex molecular architectures aimed at a range of therapeutic targets. This guide provides an in-depth exploration of its synthesis, properties, and potential applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical and Structural Characteristics
| Property | Value | Source |
| CAS Number | 1086836-82-9 | [2][3][4][5] |
| Molecular Formula | C₆H₃BrClN₃ | [2][4] |
| Molecular Weight | 232.47 g/mol | [2][4] |
| SMILES | ClC1=CC(Br)=C(NN=N2)C2=C1 | [2] |
| InChI Key | UGPWZFADLQDFPP-UHFFFAOYSA-N | [2] |
Synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole
The synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole can be achieved through the diazotization of an appropriately substituted o-phenylenediamine. A common and effective starting material for this synthesis is 3-bromo-5-chloro-benzene-1,2-diamine. The general principle of this reaction involves the formation of a diazonium salt from one of the amino groups, which then undergoes intramolecular cyclization to form the triazole ring.[6][7]
Synthetic Workflow
Caption: Synthetic pathway for 4-Bromo-6-chloro-2H-benzo[d]triazole.
Detailed Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of substituted benzotriazoles.[2][7]
-
Dissolution of Starting Material: Dissolve 3-bromo-5-chloro-benzene-1,2-diamine in a mixture of glacial acetic acid and water.
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the diazotization reaction and to ensure the stability of the intermediate diazonium salt.
-
Addition of Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it to 0°C. Add the cold sodium nitrite solution to the solution of the diamine while maintaining the temperature between 0 and 20°C.[2]
-
Reaction: Stir the reaction mixture at this temperature for approximately 30 minutes to ensure complete formation of the benzotriazole.[2]
-
Isolation: The product can be isolated by pouring the reaction mixture into water, which will cause the 4-Bromo-6-chloro-2H-benzo[d]triazole to precipitate.
-
Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity and Potential for Derivatization
The bromine and chlorine substituents on the benzene ring of 4-Bromo-6-chloro-2H-benzo[d]triazole offer multiple avenues for further chemical modification. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino moieties at the 4-position, making this compound a versatile intermediate in the synthesis of complex molecules.
The triazole ring itself can also be functionalized. N-alkylation of the benzotriazole is a common reaction, typically yielding a mixture of N1 and N2 isomers.[8] The ratio of these isomers can often be influenced by the choice of alkylating agent and reaction conditions.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
Benzotriazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[6] The unique structural features of 4-Bromo-6-chloro-2H-benzo[d]triazole make it a particularly interesting starting point for the design of targeted therapies.
Potential as a Scaffold for BET Bromodomain Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[9] Inhibitors of BET bromodomains have emerged as a promising new class of therapeutics for the treatment of cancer and inflammatory diseases.[9][10] Many potent BET inhibitors are based on a triazolo-benzodiazepine scaffold.[9][11] 4-Bromo-6-chloro-2H-benzo[d]triazole can serve as a key precursor in the synthesis of novel analogues of these inhibitors, where the bromine and chlorine atoms can be used as handles to explore new chemical space and to optimize the drug-like properties of the resulting compounds.
Caption: Role of 4-Bromo-6-chloro-2H-benzo[d]triazole in BET inhibitor synthesis.
Analytical Characterization
The characterization of 4-Bromo-6-chloro-2H-benzo[d]triazole and its derivatives relies on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The aromatic protons will exhibit a characteristic splitting pattern, and the chemical shifts will be influenced by the electron-withdrawing nature of the halogen and triazole moieties.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with M+2 and M+4 peaks.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of the compound and for monitoring the progress of reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable for the analysis of halogenated benzotriazoles.[13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=N bonds of the triazole ring and the C-X (X = Br, Cl) bonds.
Safety, Handling, and Disposal
Hazard Identification
-
Acute Toxicity: Benzotriazole is harmful if swallowed.[16]
-
Eye Irritation: Causes serious eye irritation.[16]
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spill and Disposal Procedures
-
Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[15][19]
Conclusion and Future Outlook
4-Bromo-6-chloro-2H-benzo[d]triazole is a valuable and versatile building block for medicinal chemistry and drug discovery. Its di-halogenated structure provides multiple points for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While specific data for this compound is limited, its potential as a precursor for novel therapeutics, particularly in the area of epigenetic modulation through BET bromodomain inhibition, is significant. Further research into the synthesis and application of this and related halogenated benzotriazoles is warranted and is likely to lead to the discovery of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1086836-82-9 | 7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole | Triazoles | Ambeed.com [ambeed.com]
- 3. angene.in [angene.in]
- 4. aceschem.com [aceschem.com]
- 5. 1086836-82-9|7-Bromo-5-chloro-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Benzotriazolo[4,3-d][1,4]diazepines as Orally Active Inhibitors of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irowater.com [irowater.com]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. cpachem.com [cpachem.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. fishersci.com [fishersci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Physicochemical Profiling of 4-Bromo-6-chloro-2H-benzo[d]triazole for Drug Discovery Applications
Abstract
The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] This guide focuses on a specific, highly functionalized derivative, 4-Bromo-6-chloro-2H-benzo[d]triazole, a compound poised for exploration in drug discovery programs. The strategic incorporation of bromine and chlorine atoms is a well-established medicinal chemistry tactic to modulate lipophilicity, metabolic stability, and target engagement. This document provides a comprehensive framework for the systematic physicochemical characterization of this molecule. We will delve into the core molecular properties, present detailed, field-proven experimental protocols for determining its critical physicochemical parameters, and discuss the spectroscopic techniques required for structural verification. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of halogenated benzotriazoles.
Core Molecular Identity and Predicted Properties
A thorough understanding of a compound's foundational properties is the first step in any drug discovery cascade. These attributes, including molecular weight, topology, and predicted electronic characteristics, govern its potential interactions with biological systems.
Chemical Structure
The structural arrangement of 4-Bromo-6-chloro-2H-benzo[d]triazole, featuring a bicyclic aromatic system with halogen substituents and an acidic triazole proton, dictates its chemical behavior.
References
4-Bromo-6-chloro-2H-benzo[d]triazole structure elucidation
An In-Depth Technical Guide for the Structure Elucidation of 4-Bromo-6-chloro-2H-benzo[d]triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unambiguous structural confirmation of highly functionalized heterocyclic compounds is a cornerstone of modern chemical and pharmaceutical research. Halogenated benzotriazoles, in particular, represent a class of molecules with significant biological activity, including potent inhibition of protein kinases.[1][2] This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-Bromo-6-chloro-2H-benzo[d]triazole (CAS: 1086836-82-9)[3]. We move beyond simple data reporting to explain the scientific rationale behind the multi-technique strategy, integrating mass spectrometry, advanced NMR spectroscopy, and single-crystal X-ray diffraction. Each section includes field-proven protocols and interprets the expected data, culminating in a self-validating workflow that ensures the highest degree of scientific integrity.
Part 1: The Analytical Imperative & Strategic Workflow
The primary challenge in characterizing substituted benzotriazoles lies in the potential for isomerism. For a bromo-chloro-benzotriazole, numerous positional isomers are possible. Furthermore, the triazole ring itself introduces N-H tautomerism between the 1H- and 2H- forms, which possess different symmetry elements and, consequently, distinct spectroscopic signatures.[4][5] The 2H-tautomer of the target molecule possesses a C2 axis of symmetry, whereas the 1H-tautomer is asymmetric. A single analytical technique is therefore insufficient for definitive proof.
Our strategy is predicated on a logical, multi-pillar approach where each technique provides orthogonal data that, when combined, converges on a single, unambiguous structural assignment.
Experimental & Logic Workflow Diagram
Caption: Integrated workflow for structure elucidation.
Part 2: Mass Spectrometry - Elemental Composition and Isotopic Fingerprinting
Expertise & Rationale: The first step is to confirm that the synthesized compound has the correct elemental formula (C₆H₃BrClN₃). High-resolution mass spectrometry (HRMS) provides the accuracy needed to distinguish this formula from other possibilities. Critically, the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) creates a highly characteristic isotopic pattern that serves as a powerful diagnostic fingerprint.[6]
Expected Mass Spectral Data
The theoretical monoisotopic mass of C₆H₃⁷⁹Br³⁵ClN₃ is 230.9309 Da. The unique isotopic abundances of bromine (~50.7% ⁷⁹Br, ~49.3% ⁸¹Br) and chlorine (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) will generate a distinctive cluster of peaks for the molecular ion (M⁺).
| Ion | Theoretical m/z | Isotope Composition | Expected Relative Abundance (%) |
| [M]⁺ | 230.9309 | C₆H₃⁷⁹Br³⁵ClN₃ | 100.0 |
| [M+2]⁺ | 232.9280 | C₆H₃⁸¹Br³⁵ClN₃ / C₆H₃⁷⁹Br³⁷ClN₃ | 128.1 |
| [M+4]⁺ | 234.9250 | C₆H₃⁸¹Br³⁷ClN₃ | 31.4 |
Note: Abundances are calculated based on natural isotopic distributions and serve as a primary validation checkpoint.
Trustworthiness: A key fragmentation pathway for benzotriazoles is the loss of a neutral dinitrogen molecule (N₂), which corresponds to a loss of 28.0061 Da.[7] Observing a prominent fragment ion at M-28 provides strong corroborating evidence for the benzotriazole core.
Protocol: High-Resolution LC-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol.
-
Instrumentation: Utilize a Liquid Chromatography system coupled to a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Chromatography (Optional but Recommended):
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Isocratic flow (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min. This step ensures sample purity is assessed prior to infusion.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire in high-resolution mode (>10,000 resolving power).
-
-
Data Analysis:
-
Extract the mass for the main analyte peak. Confirm the measured accurate mass is within 5 ppm of the theoretical mass.
-
Compare the observed isotopic pattern for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions against the theoretical distribution table.
-
Search for the characteristic M-28 fragment ion.
-
Part 3: NMR Spectroscopy - Defining the Molecular Framework
Expertise & Rationale: While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to define the connectivity and differentiate between positional isomers. For 4-Bromo-6-chloro-2H-benzo[d]triazole, the key is its symmetry. The 2H-tautomer has a C2 axis of symmetry, meaning H-4 and H-7 are chemically equivalent, as are H-5 and H-6. In our target molecule, the protons at positions 5 and 7 are the only ones remaining on the benzene ring. Due to the molecule's symmetry, these two protons are magnetically non-equivalent and should appear as distinct signals.
Expected ¹H and ¹³C NMR Chemical Shifts
Predicting chemical shifts requires considering the electronic effects of the substituents. Bromine and chlorine are electron-withdrawing halogens, and the triazole ring also has a significant anisotropic effect.[4][8]
| Nucleus | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Expected Couplings |
| Aromatic CH | H-5 | ~7.5 - 7.8 | ~115 - 125 | Appears as a doublet due to coupling with H-7 (⁴JHH ≈ 1.5-2.0 Hz). |
| Aromatic CH | H-7 | ~7.9 - 8.2 | ~110 - 120 | Appears as a doublet due to coupling with H-5. Deshielded by proximity to the triazole ring. |
| Quaternary C | C-4 (C-Br) | - | ~115 - 125 | Signal for carbon directly attached to bromine. |
| Quaternary C | C-6 (C-Cl) | - | ~130 - 140 | Signal for carbon directly attached to chlorine; deshielded relative to C-Br. |
| Quaternary C | C-3a/C-7a | - | ~140 - 150 | Bridgehead carbons adjacent to the triazole ring. Due to symmetry, these are equivalent. |
| NH Proton | N-H | Variable | - | Often broad and may exchange with solvent. Location is highly dependent on solvent and concentration. |
Note: Predicted shifts are estimates based on data for similar substituted benzotriazoles.[9][10]
Protocol: 1D and 2D NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for ensuring the N-H proton is observable.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Optimize spectral width to cover ~0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program).
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling relationships. We expect to see a cross-peak between the signals for H-5 and H-7, confirming their meta-relationship.
-
Acquisition: Use a standard gradient-selected COSY sequence.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to the carbons they are attached to. This will unambiguously link the proton signals at ~7.6 ppm and ~8.0 ppm to their corresponding carbon signals.
-
Acquisition: Use a standard gradient-selected, phase-sensitive HSQC sequence optimized for one-bond ¹JCH couplings (~165 Hz).
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: This is the most powerful experiment for confirming the overall substitution pattern. It shows correlations between protons and carbons over 2-3 bonds.
-
Acquisition: Use a standard gradient-selected HMBC sequence, optimized for long-range couplings (ⁿJCH ≈ 8-10 Hz).
-
Interpreting HMBC Data for Final Connectivity
The HMBC spectrum is the key to assembling the puzzle. We expect to see the following critical correlations:
-
H-5 should show correlations to C-7 , C-3a , and C-4 .
-
H-7 should show correlations to C-5 , C-7a , and C-6 .
Observing these specific long-range couplings validates the 4-bromo, 6-chloro substitution pattern and rules out other isomers.
Part 4: Single-Crystal X-ray Diffraction - The Unambiguous Proof
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence in the solution-state structure, single-crystal X-ray diffraction provides the absolute, definitive proof of the molecular structure in the solid state.[11][12] It resolves any remaining ambiguity regarding isomerism or tautomerism and provides precise bond lengths and angles.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (The Art of Crystallography):
-
Method: Slow evaporation is often the most successful starting point.
-
Procedure: Dissolve a high-purity sample of the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). Lightly cover the vial to allow the solvent to evaporate over several days to weeks at room temperature.
-
Alternative: Other methods include vapor diffusion and slow cooling of a saturated solution.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (~100 K) on the diffractometer.
-
-
Data Collection:
-
Utilize a modern single-crystal X-ray diffractometer, typically with a Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å) X-ray source.[13]
-
Perform a series of scans to collect a complete sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or other algorithms (e.g., SHELXT) to locate the heavy atoms (Br, Cl, N, C).
-
Refine the structural model against the data (e.g., using SHELXL), locating the hydrogen atoms from the difference Fourier map, and refining all atomic positions and thermal parameters to convergence.
-
-
Data Analysis:
-
The final refined structure will provide an image of the molecule, confirming the 4-bromo and 6-chloro positions and identifying the N-H position, thereby confirming the 2H-tautomer in the solid state.
-
Key metrics for a high-quality structure include a low R-factor (R1 < 5%) and a goodness-of-fit (GooF) value near 1.0.
-
Part 5: Data Synthesis and Conclusion
The structure of 4-Bromo-6-chloro-2H-benzo[d]triazole is considered fully elucidated when the data from all techniques are in complete agreement.
-
Mass Spectrometry confirms the elemental formula C₆H₃BrClN₃ via accurate mass and the presence of bromine and chlorine via the isotopic pattern.
-
¹H and ¹³C NMR demonstrate the presence of two non-equivalent aromatic protons and four unique aromatic carbons, consistent with the proposed C2-symmetric 2H-tautomer.
-
2D NMR (COSY, HSQC, HMBC) confirms the precise connectivity, linking H-5 to C-4/C-7/C-3a and H-7 to C-5/C-6/C-7a, which is only possible for the 4,6-disubstituted isomer.
-
X-ray Crystallography provides the ultimate, unambiguous proof of the atomic arrangement and tautomeric form in the solid state.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 4. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]
- 11. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
Spectral Data Analysis of 4-Bromo-6-chloro-2H-benzo[d]triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-chloro-2H-benzo[d]triazole is a halogenated benzotriazole derivative. Benzotriazoles are a significant class of heterocyclic compounds widely utilized in various fields, including as corrosion inhibitors, antifreeze agents, and as precursors in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of a bromo and a chloro group on the benzene ring of the benzotriazole core in the 4- and 6-positions, respectively, is expected to modulate its chemical reactivity and biological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Molecular Structure and Tautomerism
Benzotriazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H- (or 3H-) tautomers. For asymmetrically substituted benzotriazoles like 4-Bromo-6-chloro-2H-benzo[d]triazole, the equilibrium between these tautomers can be influenced by factors such as the solvent and temperature. The predicted spectral data in this guide will consider the potential for tautomerism.
A placeholder for the actual chemical structures of the 1H and 2H tautomers of 4-Bromo-6-chloro-2H-benzo[d]triazole will be used in the final rendered document. Caption: Tautomeric equilibrium of 4-Bromo-6-chloro-2H-benzo[d]triazole.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
A general procedure for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton of the triazole ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the fused triazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-6-chloro-2H-benzo[d]triazole
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |
| H-5 | 7.5 - 7.7 | d | ~2 Hz | This proton is meta-coupled to H-7. Its chemical shift is influenced by the adjacent chloro group. |
| H-7 | 7.8 - 8.0 | d | ~2 Hz | This proton is meta-coupled to H-5. Its chemical shift is influenced by the adjacent bromo group. |
| N-H | 13.0 - 15.0 | br s | - | The N-H proton of the triazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. This signal may be exchangeable with D₂O. |
Note: The exact chemical shifts can vary depending on the solvent and the predominant tautomeric form. For comparison, in 5-chlorobenzotriazole, the aromatic protons appear in the range of 7.4-8.1 ppm[1][2]. The presence of an additional bromine atom is expected to further deshield the aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole is predicted to show six signals corresponding to the six carbon atoms of the benzotriazole ring system. The chemical shifts will be influenced by the attached halogens and the nitrogen atoms of the triazole ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-6-chloro-2H-benzo[d]triazole
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-4 | 110 - 120 | This carbon is directly attached to the bromine atom, and its chemical shift will be significantly influenced by the heavy atom effect of bromine. |
| C-5 | 125 - 135 | Aromatic CH carbon. |
| C-6 | 128 - 138 | This carbon is directly attached to the chlorine atom. |
| C-7 | 115 - 125 | Aromatic CH carbon. |
| C-7a | 140 - 150 | Quaternary carbon at the fusion of the benzene and triazole rings. |
| C-3a | 130 - 140 | Quaternary carbon at the fusion of the benzene and triazole rings. |
Note: The assignments are predictive and would require 2D NMR experiments (e.g., HSQC, HMBC) for definitive confirmation. For comparison, the aromatic carbons in benzotriazole resonate between approximately 110 and 135 ppm[3]. In 5-chlorobenzotriazole, the carbon signals are in a similar range[1][2].
Mass Spectrometry (MS)
Experimental Protocol
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons, leading to ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high voltage.
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The mass spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine and chlorine, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion at m/z values corresponding to the different isotopic combinations.
Table 3: Predicted Major Ions in the Mass Spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole
| m/z (predicted) | Ion | Comments |
| 231/233/235 | [M]⁺ | Molecular ion cluster. The relative intensities of these peaks will be determined by the isotopic abundances of Br and Cl. |
| 203/205/207 | [M - N₂]⁺ | Loss of a molecule of nitrogen (N₂) is a common fragmentation pathway for benzotriazoles. |
| 168/170 | [M - N₂ - Cl]⁺ or [M - N₂ - Br]⁺ | Subsequent loss of a halogen atom from the [M - N₂]⁺ fragment. |
| 124 | [C₆H₃Br]⁺ or [C₆H₃Cl]⁺ | Further fragmentation could lead to ions corresponding to the halogenated benzene ring. |
The mass spectrum of benzotriazole typically shows a significant peak corresponding to the loss of N₂[4][5]. A similar fragmentation is expected for its halogenated derivatives.
Infrared (IR) Spectroscopy
Experimental Protocol
IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectrum
The IR spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole will show characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 4-Bromo-6-chloro-2H-benzo[d]triazole
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 3000 - 3100 | C-H stretching (aromatic) | Medium | Typical for aromatic C-H bonds. |
| 3100 - 3300 | N-H stretching | Medium, Broad | Characteristic of the N-H bond in the triazole ring. The broadness is due to hydrogen bonding.[6][7] |
| 1600 - 1620 | C=C stretching (aromatic) | Medium | Aromatic ring stretching vibrations. |
| 1450 - 1500 | C=C stretching (aromatic) | Medium | Aromatic ring stretching vibrations. |
| 1200 - 1250 | C-N stretching | Medium | Stretching vibration of the C-N bonds in the triazole ring. |
| 1000 - 1100 | C-Cl stretching | Strong | Characteristic absorption for the carbon-chlorine bond. |
| 600 - 700 | C-Br stretching | Medium-Strong | Characteristic absorption for the carbon-bromine bond. |
| 800 - 900 | C-H out-of-plane bending | Strong | The substitution pattern on the benzene ring will influence the exact position of this band. |
The IR spectrum of benzotriazole shows a characteristic broad N-H stretch around 3200-3400 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹[6][7][8][9]. The presence of the C-Cl and C-Br bonds will introduce strong absorptions in the fingerprint region.
Conclusion
This technical guide provides a comprehensive prediction of the spectral data for 4-Bromo-6-chloro-2H-benzo[d]triazole based on established spectroscopic principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra provide a detailed fingerprint for the identification and characterization of this molecule. While these predictions offer a robust framework, it is imperative that they are confirmed through the acquisition and analysis of experimental data. The provided experimental protocols serve as a standard guide for researchers to obtain high-quality spectral data for this and other related compounds.
References
- 1. 5-Chlorobenzotriazole | C6H4ClN3 | CID 66760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chlorobenzotriazole (94-97-3) 13C NMR spectrum [chemicalbook.com]
- 3. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]
- 4. 1H-Benzotriazole [webbook.nist.gov]
- 5. 1H-Benzotriazole [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Benzotriazole(95-14-7) IR Spectrum [m.chemicalbook.com]
- 9. 1H-Benzotriazole [webbook.nist.gov]
1H NMR and 13C NMR of 4-Bromo-6-chloro-2H-benzo[d]triazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-6-chloro-2H-benzo[d]triazole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral features of 4-Bromo-6-chloro-2H-benzo[d]triazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between the molecular structure and its NMR response. We will delve into predictive analysis based on foundational principles and outline the strategic application of advanced NMR experiments for unambiguous structural confirmation.
Introduction: The Imperative of NMR in Heterocyclic Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules.[1] For complex heterocyclic systems like substituted benzotriazoles, which are prevalent scaffolds in medicinal chemistry, NMR provides unparalleled insight into the precise arrangement of atoms, connectivity, and electronic environments.[2] The presence of heteroatoms (nitrogen) and electron-withdrawing halogens (bromine and chlorine) in 4-Bromo-6-chloro-2H-benzo[d]triazole creates a unique electronic landscape. Understanding how this landscape translates into ¹H and ¹³C NMR chemical shifts and coupling constants is critical for confirming synthesis, identifying impurities, and characterizing novel derivatives.
This guide will first establish the predicted ¹H and ¹³C NMR spectra for the target molecule, grounded in established principles of substituent effects. Subsequently, it will detail the advanced 2D NMR experiments required to validate these predictions and provide a robust, field-proven protocol for data acquisition.
Molecular Structure and Tautomerism
The structure of 4-Bromo-6-chloro-2H-benzo[d]triazole presents a unique analytical challenge. The triazole proton can exist on either N1 or N3 (as the 1H- or 3H-tautomer) or rapidly exchange between the two, often leading to averaged signals in the NMR spectrum.[3] The 2H-tautomer, specified in the topic name, is also a possibility. For the purpose of this guide, we will primarily consider the structure where the proton is delocalized or in fast exchange, leading to a time-averaged symmetry. The numbering convention used for assignments is shown below.
Diagram: Molecular Structure
Caption: Structure of 4-Bromo-6-chloro-2H-benzo[d]triazole with atom numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is the starting point for most structural determinations.[4] For this molecule, we anticipate signals arising from two aromatic protons and one proton attached to a nitrogen atom.
Causality Behind Predictions:
-
Aromatic Protons (H5 and H7): The benzene ring is substituted with two electron-withdrawing halogens and fused to the electron-withdrawing triazole ring. This overall deshielding environment will shift the aromatic protons downfield. H5 is situated between a chlorine and a bromine atom (in a meta relationship), while H7 is adjacent to the triazole ring. These protons are ortho to each other and will appear as doublets due to mutual spin-spin coupling (³JHH). The coupling constant is expected to be small (~2-3 Hz), which is characteristic of a four-bond meta-coupling.
-
N-H Proton: The proton on the triazole nitrogen (N-H) is expected to be a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature but typically appears significantly downfield.[5]
Table 1: Predicted ¹H NMR Data for 4-Bromo-6-chloro-2H-benzo[d]triazole (in DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.0 - 8.2 | d (doublet) | ~2.0 | H7 | Deshielded by adjacent triazole ring; coupled to H5. |
| ~7.8 - 8.0 | d (doublet) | ~2.0 | H5 | Deshielded by flanking halogens; coupled to H7. |
| >14.0 | br s (broad singlet) | - | N-H | Acidic proton on nitrogen, subject to exchange.[5] |
Predicted ¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum provides critical information on the carbon framework.[6] We expect to see six distinct signals for the six carbons of the benzotriazole core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential to differentiate between carbons with attached protons (CH) and those without (quaternary carbons).[7]
Causality Behind Predictions:
-
Quaternary Carbons (C3a, C4, C6, C7a): Four carbons in the structure lack directly attached protons. The chemical shifts of C4 and C6 will be strongly influenced by the direct attachment of bromine and chlorine, respectively. The C-Br bond typically results in a more upfield shift compared to a C-H bond, while the C-Cl bond causes a downfield shift. The two carbons at the fusion of the rings (C3a and C7a) are part of the triazole system and will have characteristic shifts.
-
Methine Carbons (C5, C7): These two carbons bear hydrogen atoms and will appear as positive signals in a DEPT-135 spectrum. Their chemical shifts are influenced by the overall electron-deficient nature of the aromatic ring.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-6-chloro-2H-benzo[d]triazole (in DMSO-d₆)
| Predicted δ (ppm) | DEPT-135 Signal | Assignment | Rationale |
| ~145 | Absent | C3a/C7a | Quaternary carbons, part of the triazole ring fusion. |
| ~135 | Absent | C6 | Quaternary carbon attached to electronegative Cl. |
| ~128 | Positive | C7 | Methine (CH) carbon adjacent to triazole ring. |
| ~125 | Positive | C5 | Methine (CH) carbon between halogen-bearing carbons. |
| ~115 | Absent | C4 | Quaternary carbon attached to Br (ipso-carbon). |
The Role of 2D NMR in Unambiguous Assignment
While 1D NMR provides foundational data, 2D NMR experiments are required for definitive and unambiguous assignment, connecting the entire molecular puzzle.[4][7]
Diagram: NMR Elucidation Workflow
Caption: Logical workflow for structure elucidation using NMR spectroscopy.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[4] A cross-peak between the signals at ~8.1 ppm and ~7.9 ppm would definitively prove that H7 and H5 are coupled, confirming their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹JCH coupling).[7] It would show a cross-peak between the proton signal for H7 and its corresponding carbon (C7), and another between H5 and C5. This allows for the direct assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[7] Key expected correlations for 4-Bromo-6-chloro-2H-benzo[d]triazole would include:
-
H7 correlating to the quaternary carbons C6 , C5 , and C7a .
-
H5 correlating to the quaternary carbons C4 , C6 , and C7 . These long-range correlations would unambiguously link the protonated carbons to the non-protonated carbons, confirming the substitution pattern of the entire molecule.
-
Experimental Protocol: A Self-Validating System
The trustworthiness of NMR data hinges on a robust and reproducible experimental protocol.[8] The following outlines a standard procedure for acquiring high-quality data for a small molecule like 4-Bromo-6-chloro-2H-benzo[d]triazole.
A. Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves many aromatic compounds and its residual proton signal (δ ~2.50 ppm) does not typically interfere with aromatic signals.[9]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is more common practice.[7]
B. NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tuning and Shimming: Insert the sample into the spectrometer probe. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C {¹H} NMR:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
DEPT-135:
-
Run a standard DEPT-135 pulse program to distinguish CH/CH₃ (positive) from CH₂ (negative) signals. Quaternary carbons are absent.
-
-
2D Experiments (COSY, HSQC, HMBC):
-
Utilize standard, gradient-selected pulse programs for each experiment.
-
Optimize parameters according to instrument-specific guidelines, ensuring sufficient resolution in both dimensions.
-
Conclusion
The structural elucidation of 4-Bromo-6-chloro-2H-benzo[d]triazole is a quintessential exercise in the application of modern NMR spectroscopy. Through a systematic approach that begins with the predictive analysis of 1D ¹H and ¹³C spectra and progresses to definitive 2D correlation experiments, an unambiguous assignment of the entire molecular structure can be achieved. The workflow and predictive data presented in this guide provide a robust framework for researchers to confidently characterize this and other related halogenated heterocyclic compounds, ensuring scientific integrity in drug discovery and materials science applications.
References
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mass Spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole
Abstract: This technical guide provides a comprehensive analysis of the mass spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. We delve into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to poly-halogenated aromatic systems. This document outlines a detailed experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), followed by an in-depth interpretation of the resulting data. Key diagnostic features, including the unique isotopic cluster of the molecular ion and the primary fragmentation pathways, are elucidated. This guide is intended to serve as an authoritative resource for scientists requiring definitive structural confirmation of this molecule.
Introduction and Core Principles
4-Bromo-6-chloro-2H-benzo[d]triazole (C₆H₃BrClN₃) belongs to the benzotriazole class of compounds, a scaffold frequently utilized in the development of pharmaceuticals, corrosion inhibitors, and UV stabilizers. The precise structural characterization of such molecules is paramount for understanding their activity and ensuring purity. Mass spectrometry, particularly EI-MS, is an indispensable tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms the molecule's structure.
The mass spectrum of this particular compound is distinguished by two key features originating from its elemental composition:
-
The Nitrogen Rule : The molecule contains an odd number of nitrogen atoms (three), which dictates that its monoisotopic molecular weight will be an odd nominal mass.[1] However, the presence of bromine and chlorine complicates a simple integer mass observation. For 4-Bromo-6-chloro-2H-benzo[d]triazole, the monoisotopic mass is approximately 231 Da.
-
Complex Isotopic Patterns : The natural abundances of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) create a highly characteristic cluster of peaks for the molecular ion and any halogen-containing fragments.[2][3][4] The presence of one bromine atom results in M and M+2 peaks of nearly equal intensity (1:1 ratio), while one chlorine atom produces M and M+2 peaks with an approximate 3:1 intensity ratio.[2] The combination of both halogens in a single molecule produces a unique M, M+2, and M+4 peak cluster that is definitive for its identification.
Experimental Protocol: GC-EI-MS Analysis
The following protocol describes a standard methodology for obtaining the electron ionization mass spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole. The use of Gas Chromatography (GC) as the inlet system ensures the sample is purified and volatilized before entering the ion source.[5][6]
Instrumentation and Sample Preparation
-
System : Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD or equivalent).
-
Sample Preparation : Prepare a 1 mg/mL solution of 4-Bromo-6-chloro-2H-benzo[d]triazole in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Injection : Inject 1 µL of the prepared solution into the GC inlet.
Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, constant flow | Provides inert conditions and stable retention times. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Oven Program | 100 °C (hold 1 min), then ramp 20 °C/min to 300 °C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization method that produces repeatable, library-searchable fragmentation. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain sample in the gas phase without thermal degradation. |
| Electron Energy | 70 eV | A universal standard that provides sufficient energy for reproducible fragmentation and allows for comparison with spectral libraries (e.g., NIST).[7][8] |
| Mass Analyzer | Quadrupole | |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Scan Range | m/z 40 - 350 | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high solvent load from saturating the detector. |
Experimental Workflow Diagram
Caption: Workflow for GC-EI-MS analysis of the target compound.
Interpretation of the Mass Spectrum
The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). For EI, the charge (z) is almost always +1.[1]
The Molecular Ion (M⁺•) Cluster
The most critical region for confirming the compound's identity is the molecular ion cluster. Due to the presence of one bromine and one chlorine atom, a characteristic pattern of three peaks (M, M+2, M+4) will be observed. The monoisotopic mass of the molecule (using ¹²C, ¹H, ¹⁴N, ³⁵Cl, and ⁷⁹Br) is 230.92 Da .
| Ion | Isotopologue Composition | Calculated m/z | Expected Relative Abundance |
| M | C₆H₃(⁷⁹Br)(³⁵Cl)N₃ | 230.92 | ~77% |
| M+2 | C₆H₃(⁸¹Br)(³⁵Cl)N₃ or C₆H₃(⁷⁹Br)(³⁷Cl)N₃ | 232.92 | 100% (Base Peak of Cluster) |
| M+4 | C₆H₃(⁸¹Br)(³⁷Cl)N₃ | 234.92 | ~24% |
Rationale: The M+2 peak is the most abundant in the cluster because it represents two possible combinations of heavy isotopes (⁸¹Br with ³⁵Cl, and ⁷⁹Br with ³⁷Cl), whereas the M and M+4 peaks each represent only one combination. This M:M+2:M+4 pattern is a definitive fingerprint for a molecule containing one Br and one Cl atom.[3]
Primary Fragmentation Pathways
Under 70 eV electron ionization, the molecular ion is energetically unstable and will break apart into smaller, more stable fragments.[9] For 4-Bromo-6-chloro-2H-benzo[d]triazole, two major fragmentation pathways are predicted.
Pathway 1: Loss of Dinitrogen (N₂) - A Signature of the Benzotriazole Core
This is often the most favorable initial fragmentation for benzotriazoles. The molecular ion loses a stable, neutral molecule of dinitrogen (N₂, 28 Da).
-
[M]⁺• → [M - N₂]⁺• + N₂
-
The resulting fragment ion [C₆H₃BrCl]⁺• would appear as an isotopic cluster starting at m/z 202.94 . This fragment would retain the Br and Cl atoms, and therefore its isotopic cluster (m/z 202.94, 204.94, 206.94) would have the same relative abundances as the molecular ion cluster. This fragment is often the base peak (most intense peak) of the entire spectrum due to the stability of the resulting aromatic radical cation.
Pathway 2: Halogen Loss
Loss of a halogen radical can occur from either the molecular ion or, more likely, after the initial loss of N₂.
-
From the [M - N₂]⁺• fragment:
-
Loss of a bromine radical (•Br): [C₆H₃BrCl]⁺• → [C₆H₃Cl]⁺ + •Br. This would produce a fragment at m/z 123.99 (for ³⁵Cl) with a smaller M+2 peak at m/z 125.99 (for ³⁷Cl) in a 3:1 ratio.
-
Loss of a chlorine radical (•Cl): [C₆H₃BrCl]⁺• → [C₆H₃Br]⁺ + •Cl. This would produce a fragment at m/z 154.95 (for ⁷⁹Br) with an M+2 peak of nearly equal intensity at m/z 156.95 (for ⁸¹Br).
-
Predicted Fragmentation Diagram
Caption: Predicted EI-MS fragmentation of the target compound.
Conclusion
The mass spectrum of 4-Bromo-6-chloro-2H-benzo[d]triazole is highly characteristic and allows for its unambiguous identification. The key diagnostic features for analysts are:
-
The Molecular Ion Cluster : A trio of peaks at m/z 231, 233, and 235 with relative intensities of approximately 77:100:24, confirming the presence of one bromine and one chlorine atom.
-
The Base Peak : The fragment corresponding to the loss of N₂ ([M-28]⁺•) at m/z 203, which also exhibits the same 77:100:24 isotopic pattern.
-
Secondary Fragments : Additional fragments corresponding to the subsequent loss of Br• and Cl• from the [M-28]⁺• ion provide further structural confirmation.
By following the prescribed GC-MS protocol and comparing the acquired data to these predicted patterns, researchers can confidently verify the structure and purity of 4-Bromo-6-chloro-2H-benzo[d]triazole.
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 8. NIST Chemistry WebBook [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
Solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole in organic solvents
An In-depth Technical Guide to the Solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Introduction
4-Bromo-6-chloro-2H-benzo[d]triazole is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount for effective research and development. Among these properties, solubility is a critical parameter that influences everything from reaction kinetics and purification strategies to formulation and bioavailability.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole in a range of organic solvents. While specific quantitative solubility data for this compound is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to determine its solubility profile.
1. Theoretical Considerations: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[2][3] To predict the solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole, we must first analyze its molecular structure.
The structure of 4-Bromo-6-chloro-2H-benzo[d]triazole features a fused bicyclic system, a triazole ring, and two halogen substituents (bromine and chlorine). The triazole moiety contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These features introduce polarity to the molecule. However, the benzene ring and the halogen atoms are nonpolar and contribute to the molecule's lipophilicity.
Given this combination of polar and nonpolar characteristics, 4-Bromo-6-chloro-2H-benzo[d]triazole is expected to exhibit moderate polarity. Its solubility will therefore be dependent on the nature of the organic solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the triazole ring of the solute, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide, Acetone): These solvents have dipole moments and can interact with the polar regions of the solute, likely resulting in significant solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar regions of the solute will interact favorably with these solvents, but the polar triazole ring may limit overall solubility.
2. Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Experimental Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole in a selected organic solvent at a specific temperature.
Materials:
-
4-Bromo-6-chloro-2H-benzo[d]triazole (solid)
-
Selected organic solvent (e.g., methanol, acetone, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Bromo-6-chloro-2H-benzo[d]triazole to a vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration is no longer changing.[6]
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of 4-Bromo-6-chloro-2H-benzo[d]triazole in the same solvent with known concentrations.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved solute.[7]
-
-
Data Analysis:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of 4-Bromo-6-chloro-2H-benzo[d]triazole in the filtered sample. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Presentation
Quantitative solubility data should be organized in a clear and concise manner. The following table provides a template for recording experimental results.
| Solvent Classification | Solvent | Relative Polarity | Temperature (°C) | Solubility (mg/mL) |
| Polar Protic | Methanol | 0.762 | 25 | Experimental Data |
| Ethanol | 0.654 | 25 | Experimental Data | |
| Polar Aprotic | Acetone | 0.355 | 25 | Experimental Data |
| Acetonitrile | 0.460 | 25 | Experimental Data | |
| Dimethylformamide (DMF) | 0.386 | 25 | Experimental Data | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | 25 | Experimental Data | |
| Nonpolar | Toluene | 0.099 | 25 | Experimental Data |
| Hexane | 0.009 | 25 | Experimental Data |
Relative polarity values are indicative and can be found in various chemical resources.[8]
4. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for the shake-flask solubility determination method.
5. Safety Considerations
4-Bromo-6-chloro-2H-benzo[d]triazole and the organic solvents used for solubility determination should be handled with appropriate safety precautions.[9][10] Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, safety glasses, lab coat), and consult the Safety Data Sheet (SDS) for each chemical before use.[11][12]
While specific, publicly available quantitative data on the solubility of 4-Bromo-6-chloro-2H-benzo[d]triazole in organic solvents is limited, this guide provides a robust framework for its determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed predictions about its solubility. Furthermore, the detailed shake-flask protocol presented here offers a reliable method for obtaining accurate experimental data. This information is crucial for advancing the research and development of this promising compound in various scientific fields.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. enamine.net [enamine.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. buyat.ppg.com [buyat.ppg.com]
An In-Depth Technical Guide to the Discovery and History of Benzotriazole Derivatives
Abstract
Benzotriazole, a seemingly simple bicyclic heterocycle, has charted a remarkable journey from its 19th-century discovery to its current status as a cornerstone in materials science and a privileged scaffold in modern medicinal chemistry. This guide provides an in-depth technical exploration of the history, synthesis, and multifaceted applications of benzotriazole derivatives. We will delve into the fundamental mechanisms that underpin their efficacy as unparalleled corrosion inhibitors for copper, their function as robust UV stabilizers, and their expansive role in drug development. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also field-proven insights into the causality behind experimental choices, detailed protocols for key syntheses, and a forward-looking perspective on this versatile chemical entity.
The Genesis of a Versatile Scaffold: Discovery and Early Industrial Applications
The history of benzotriazole begins in the late 19th century. In 1889, G. Schultz first reported the synthesis of this novel bicyclic aromatic compound[1]. Initially, its utility was not in the realm of medicine but in the demanding world of industrial chemistry. The unique electronic structure of the benzotriazole ring, with its three nitrogen atoms, conferred an exceptional ability to coordinate with metal ions. This property was quickly harnessed, establishing benzotriazole as a preeminent corrosion inhibitor , particularly for copper and its alloys[1]. This foundational application remains one of its most significant commercial uses to this day.
Mechanism of Action: Corrosion Inhibition
The efficacy of benzotriazole as a corrosion inhibitor for copper is a classic example of surface chemistry and coordination. The process is not merely a physical barrier but an active chemical transformation at the metal's surface. When copper is exposed to a solution containing benzotriazole, a passive, insoluble, and protective film is formed. This film is a polymeric complex of cuprous ions (Cu(I)) and benzotriazole molecules[2][3].
The mechanism can be summarized in two key steps:
-
Adsorption: Benzotriazole molecules are chemisorbed onto the copper surface.
-
Complexation: The adsorbed benzotriazole reacts with Cu(I) ions, which are present on the copper surface, forming a robust, polymeric Cu(I)-BTA complex. This film is exceptionally stable and acts as a barrier to prevent oxidative reactions that lead to corrosion[2][3].
The nature of this protective layer is pH-dependent. Under acidic conditions, the formation of the Cu-BTA complex is the dominant protective mechanism. In contrast, under alkaline conditions, a surface film composed of an adsorption layer of benzotriazole and copper oxides provides the primary inhibition[4].
Caption: Mechanism of copper corrosion inhibition by benzotriazole.
A Shield Against Light: Benzotriazole as a UV Stabilizer
Another significant industrial application that emerged was the use of benzotriazole derivatives as UV absorbers in polymers and plastics[1]. Specifically, 2-(2'-hydroxyphenyl)-2H-benzotriazoles are highly effective at protecting materials from photodegradation caused by ultraviolet radiation[5].
The photostability of these compounds is attributed to an efficient and rapid non-radiative dissipation of harmful UV energy via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. Upon absorption of a UV photon, a proton is transferred from the phenolic hydroxyl group to a nitrogen atom on the triazole ring. This process, which occurs on a femtosecond timescale, allows the absorbed energy to be converted into harmless thermal energy, which is then dissipated. The molecule then rapidly reverts to its ground state, ready to absorb another UV photon[2][3][6][7][8][9]. This remarkable cycle can be repeated thousands of times without significant degradation of the stabilizer molecule, providing long-lasting protection.
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in UV absorbers.
The Rise of a Pharmacophore: Benzotriazole in Medicinal Chemistry
While its industrial applications were well-established, the true potential of the benzotriazole scaffold in medicinal chemistry began to be realized more recently. The field owes a significant debt to the pioneering work of Alan R. Katritzky , who extensively developed the use of benzotriazole as a versatile synthetic auxiliary, enabling the construction of a vast array of complex organic molecules and heterocycles[10][11][12][13][14]. His work laid the groundwork for medicinal chemists to explore the benzotriazole core as a "privileged scaffold" – a molecular framework that is able to bind to multiple biological targets with high affinity.
Benzotriazole derivatives are now recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[15][16][17][18].
Anticancer Activity: Targeting Key Cellular Pathways
Benzotriazole derivatives have emerged as potent anticancer agents by targeting various mechanisms crucial for tumor growth and proliferation.
-
Aromatase Inhibition: Vorozole , a triazole derivative, is a potent and selective non-steroidal aromatase inhibitor[19]. Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. By reversibly inhibiting this enzyme, Vorozole significantly reduces plasma estradiol levels, making it an effective agent against hormone-dependent breast cancer in postmenopausal women[19]. Although its development was discontinued in favor of other third-generation inhibitors, it remains a key example of a clinically tested benzotriazole-based drug[20].
| Compound | Target | IC50 Value | Cancer Type | Reference |
| Vorozole | Aromatase | 1.38 nM (human placental) | Breast Cancer | [1] |
| Compound 12O | CDK (unspecified) | 0.009 µM (SiHa cells) | Cervical Cancer | [21] |
| ND 22 | (unspecified) | < 2 µM | Various | [20] |
| Derivative 55 | (unspecified) | 0.024 µM (HT-29 cells) | Colon Cancer | [22] |
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Benzotriazole-based compounds have been developed as potent inhibitors of these enzymes, such as Cyclin-Dependent Kinases (CDKs) , which are critical for cell cycle regulation[1]. By inhibiting CDKs, these derivatives can induce cell cycle arrest and apoptosis in cancer cells[1][23].
Caption: Anticancer mechanisms of benzotriazole derivatives.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzotriazole derivatives have shown significant promise in this area.
-
Antifungal Mechanism: Many azole-based antifungal drugs, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) [24][25][26][27]. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and ultimately leads to fungal cell death[24][25]. It is the established mechanism for azole antifungals, and docking studies suggest that benzotriazole derivatives can also effectively bind to and inhibit this enzyme[19][28].
-
Antibacterial Mechanism: The antibacterial action of benzotriazole derivatives is often attributed to the disruption of the bacterial cell membrane, leading to cell lysis[1]. More specific mechanisms may involve the inhibition of essential bacterial enzymes, such as type II topoisomerases (e.g., DNA gyrase), which are required for DNA replication and repair[29].
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
| Compound 12a | E. coli | 12.5 - 25 | [30] |
| Compound 4e | S. aureus (MRSA) | 8 | [31] |
| Compound 83 | Candida stellatoidea | 6.25 | [28] |
Antiviral and Other Therapeutic Applications
The therapeutic potential of benzotriazole derivatives extends beyond cancer and microbial infections.
-
Antiviral Activity: Recent studies have identified benzotriazole derivatives with selective activity against a range of viruses. For example, certain derivatives have been shown to be effective against Coxsackievirus B5 (CVB5) , a human enterovirus[21][32][33]. The proposed mechanism of action involves interference with the early stages of the viral life cycle, potentially by preventing the virus from attaching to host cells[32].
-
Dopamine Antagonism: The clinically used drug Alizapride is a benzotriazole derivative that acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain[34][35][36][37]. This action blocks the signaling pathways that induce nausea and vomiting, making Alizapride an effective antiemetic[4][34][35].
Synthesis and Experimental Protocols
The versatility of the benzotriazole scaffold is matched by the robustness of its synthetic methodologies. The ability to readily modify the core structure is key to developing derivatives with tailored properties.
Core Synthesis: The Classical Approach
The foundational synthesis of the benzotriazole ring system is a straightforward and high-yielding reaction.
Protocol: Synthesis of 1H-Benzotriazole
This protocol describes the synthesis via the diazotization of o-phenylenediamine.
-
Materials: o-phenylenediamine, Glacial acetic acid, Sodium nitrite, Deionized water, Ice bath, Magnetic stirrer.
-
Procedure:
-
In a flask, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the resulting clear solution to 15 °C in an ice-water bath with continuous magnetic stirring.
-
Prepare a solution of sodium nitrite in water. Add this solution in one portion to the stirred o-phenylenediamine solution.
-
An exothermic reaction will occur, with the temperature rising. The color of the mixture will change from deep red to pale brown.
-
Continue stirring for approximately 30 minutes, allowing the mixture to cool to room temperature.
-
Thoroughly chill the mixture in an ice-water bath for at least 30 minutes to precipitate the product.
-
Collect the precipitated benzotriazole by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization from a suitable solvent like ethanol or water.
-
Caption: Classical synthesis of 1H-Benzotriazole.
Synthesis of a Key Derivative: 2-(2'-Hydroxyphenyl)benzotriazole (UV Absorber)
This class of derivatives is crucial for UV stabilization applications. The synthesis typically involves the coupling of a diazotized o-nitroaniline with a phenol, followed by reduction and cyclization.
Protocol: General Synthesis of 2-(2'-Hydroxyphenyl)benzotriazoles
-
Materials: Substituted 2-nitroaniline, Sodium nitrite, Hydrochloric acid, Substituted phenol, Sodium hydroxide, Reducing agent (e.g., Sodium dithionite or catalytic hydrogenation).
-
Procedure:
-
Diazotization: Dissolve the 2-nitroaniline in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Azo Coupling: In a separate vessel, dissolve the desired phenol in aqueous sodium hydroxide. Add the cold diazonium salt solution to the phenol solution to form the azo dye intermediate.
-
Reduction & Cyclization: The azo compound is then reduced. This can be achieved through various methods, such as using sodium dithionite or catalytic hydrogenation. The reduction of the nitro group to an amine is followed by spontaneous intramolecular cyclization to form the benzotriazole ring, yielding the final 2-(2'-hydroxyphenyl)benzotriazole product.
-
Purification: The product is isolated and purified by filtration and recrystallization.
-
Conclusion and Future Outlook
From a corrosion inhibitor to a versatile tool in the hands of synthetic chemists and a privileged scaffold for drug discovery, the journey of benzotriazole is a testament to the enduring power of heterocyclic chemistry. Its derivatives have demonstrated significant potential in addressing critical challenges in materials science and human health, from preventing the degradation of modern polymers to combating cancer, microbial infections, and viral diseases.
The future of benzotriazole chemistry is bright. Ongoing research focuses on:
-
Green Synthesis: Developing more sustainable and environmentally friendly synthetic methods, such as microwave-assisted and flow chemistry techniques[15].
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzotriazole core to fine-tune biological activity, enhance target selectivity, and reduce toxicity[17][38].
-
Novel Therapeutic Targets: Exploring the potential of benzotriazole derivatives against new and emerging biological targets, including neurodegenerative diseases and inflammatory disorders[15].
The simple, stable, yet highly adaptable benzotriazole ring will undoubtedly continue to be a source of innovation, leading to the development of next-generation materials and life-saving therapeutics.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. 2-(2-Hydroxyphenyl)-2H-benzotriazoles - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state. | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Author: A. R. Katritzky [organic-chemistry.org]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Chemistry of Benzotriazole Derivatives: A Tribute to Alan Roy Katritzky - Google 圖書 [books.google.com.hk]
- 14. digitale-objekte.hbz-nrw.de [digitale-objekte.hbz-nrw.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. Molecular Lockpicks: Benzotriazole Derivatives in the Fight Against Viral Pathogenesis - PharmaFeatures [pharmafeatures.com]
- 21. researchgate.net [researchgate.net]
- 22. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship [mdpi.com]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel antifungal agents which inhibit lanosterol 14alpha-demethylase in Candida albicans CCH442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 30. ijpsjournal.com [ijpsjournal.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Alizapride - Wikipedia [en.wikipedia.org]
- 35. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Alizapride Hydrochloride? [synapse.patsnap.com]
- 37. What is Alizapride Hydrochloride used for? [synapse.patsnap.com]
- 38. jrasb.com [jrasb.com]
Methodological & Application
Synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole, a valuable heterocyclic compound with applications in pharmaceutical and materials science research. The synthesis is approached via a classical and reliable two-step process: the reduction of a suitable nitroaromatic precursor to the corresponding ortho-phenylenediamine, followed by diazotization and intramolecular cyclization. This document offers in-depth technical insights, explains the rationale behind experimental choices, and provides robust, self-validating protocols for researchers, scientists, and professionals in drug development.
Introduction
Benzotriazole and its substituted derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities and serving as crucial intermediates in organic synthesis. The introduction of halogen substituents, such as bromine and chlorine, onto the benzotriazole scaffold can significantly modulate its physicochemical and pharmacological properties. 4-Bromo-6-chloro-2H-benzo[d]triazole is a key building block for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.
This guide details a reliable and reproducible method for the laboratory-scale synthesis of this target compound. The synthetic strategy is designed to be accessible, employing common laboratory reagents and techniques.
Overall Synthetic Scheme
The synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole is achieved in two primary stages, starting from 3-bromo-5-chloro-2-nitroaniline.
Caption: Overall synthetic route for 4-Bromo-6-chloro-2H-benzo[d]triazole.
Part 1: Synthesis of 3-Bromo-5-chloro-1,2-phenylenediamine
The initial step involves the chemoselective reduction of the nitro group in 3-bromo-5-chloro-2-nitroaniline to an amine, yielding the corresponding ortho-phenylenediamine. This transformation is critical as ortho-phenylenediamines are the direct precursors for benzotriazole synthesis.[1]
Reaction Mechanism: Nitro Group Reduction
The reduction of aromatic nitro compounds to anilines can be achieved using various reducing agents. A common and effective method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl). The tin(II) ion acts as the reducing agent, transferring electrons to the nitro group, which is protonated by the acid. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-5-chloro-2-nitroaniline | C₆H₄BrClN₂O₂ | 251.46 | 5.0 g | 19.88 |
| Stannous chloride dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.63 | 22.5 g | 99.72 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-chloro-2-nitroaniline (5.0 g, 19.88 mmol) in 100 mL of 95% ethanol.
-
Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (22.5 g, 99.72 mmol) followed by the slow and careful addition of concentrated hydrochloric acid (50 mL). The addition of HCl is exothermic and should be done in an ice bath to control the temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromo-5-chloro-1,2-phenylenediamine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure diamine as a solid.
Part 2: Synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole
The second and final stage is the diazotization of one of the amino groups of 3-bromo-5-chloro-1,2-phenylenediamine, followed by an intramolecular cyclization to form the stable triazole ring.[2][3]
Reaction Mechanism: Diazotization and Cyclization
In an acidic medium, typically acetic acid, sodium nitrite reacts to form nitrous acid (HNO₂). Nitrous acid then reacts with one of the amino groups of the ortho-phenylenediamine to form a diazonium salt. The resulting diazonium group is a potent electrophile and is positioned ortho to the remaining amino group. This proximity allows for a rapid intramolecular cyclization, where the lone pair of the second amino group attacks the terminal nitrogen of the diazonium group. Subsequent deprotonation leads to the formation of the aromatic benzotriazole ring. This reaction is generally irreversible under the given conditions due to the high stability of the resulting benzotriazole.[2][3]
Caption: Key stages in the formation of the benzotriazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Bromo-5-chloro-1,2-phenylenediamine | C₆H₆BrClN₂ | 221.48 | 4.4 g | 19.88 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 40 mL | - |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 1.5 g | 21.74 |
| Deionized Water | H₂O | 18.02 | As needed | - |
Procedure:
-
Dissolution of Starting Material: In a 250 mL beaker, dissolve 3-bromo-5-chloro-1,2-phenylenediamine (4.4 g, 19.88 mmol) in 40 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Cooling: Cool the solution to 10-15 °C in an ice-water bath with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.5 g, 21.74 mmol) in 10 mL of deionized water. Add this solution dropwise to the cooled acetic acid solution of the diamine over 10-15 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours. The formation of a precipitate is expected.
-
Isolation of Crude Product: Pour the reaction mixture into 200 mL of ice-cold water. The crude 4-Bromo-6-chloro-2H-benzo[d]triazole will precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove any residual acid.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification of 4-Bromo-6-chloro-2H-benzo[d]triazole
The crude product can be purified by recrystallization.
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Safety and Handling Precautions
-
3-bromo-5-chloro-2-nitroaniline and 3-bromo-5-chloro-1,2-phenylenediamine: These compounds are halogenated anilines and should be handled with care. They are potentially toxic and may cause skin and eye irritation.
-
Stannous chloride and Hydrochloric Acid: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[2] It can cause methemoglobinemia. Avoid contact with skin and eyes, and do not ingest.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and flammable.[3][4] It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: A Guide to the Regioselective Synthesis of Di-substituted Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Regiocontrol in Benzotriazole Chemistry
Benzotriazole and its derivatives are a cornerstone of modern medicinal chemistry and materials science. Their unique chemical properties, including their ability to act as leaving groups, ligands for transition metals, and pharmacophores, have led to their incorporation into a vast array of functional molecules. However, the unsymmetrical nature of the benzotriazole ring system presents a significant synthetic challenge: the control of regioselectivity. The substitution pattern on both the benzene and triazole rings dramatically influences the molecule's biological activity and material properties. This guide provides an in-depth exploration of modern synthetic strategies to achieve regioselective synthesis of di-substituted benzotriazoles, focusing on the underlying principles that govern these transformations.
I. The Dichotomy of N-Alkylation: Strategies for N1 versus N2 Selectivity
The nitrogen atoms of the triazole ring in benzotriazole exhibit different nucleophilic characteristics, leading to the formation of N1 and N2-substituted isomers upon alkylation. The N1-substituted isomer is generally the thermodynamically more stable product due to its aromatic sextet, while the N2-substituted isomer is often the kinetic product.[1] Achieving high regioselectivity in N-alkylation is paramount, as the position of the substituent profoundly alters the molecule's steric and electronic profile.
A. Metal-Free Catalysis for Site-Selective N1-Alkylation
Recent advancements have demonstrated the utility of metal-free catalysts for the selective N1-alkylation of benzotriazoles. One such approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a Lewis acid catalyst for the reaction of benzotriazoles with diazoalkanes.[2]
Mechanism Insight: The Lewis acidic boron center is believed to activate the diazoalkane, facilitating a nucleophilic attack from the N1 position of the benzotriazole. The bulky nature of the catalyst and the electronic preference for the more aromatic N1-substituted product contribute to the high regioselectivity.
Protocol 1: B(C₆F₅)₃-Catalyzed N1-Alkylation of Benzotriazole with a Diazoalkane [2]
Materials:
-
Benzotriazole (1.0 equiv)
-
Diazoalkane (1.2 equiv)
-
B(C₆F₅)₃ (10 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of benzotriazole in anhydrous DCM, add B(C₆F₅)₃ at room temperature under an inert atmosphere.
-
Slowly add the diazoalkane solution in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated benzotriazole.
B. Transition Metal Catalysis for Precise N1 and N2-Alkylation
Transition metal catalysts offer a powerful toolkit for modulating the regioselectivity of N-alkylation. The choice of metal and ligand can steer the reaction towards either the N1 or N2 isomer with high fidelity.
-
Copper-Catalyzed N1-Alkylation: A copper(I) sulfide nanoparticle-catalyzed cross-dehydrogenative coupling (CDC) between benzotriazoles and N,N-dimethylbenzylamines provides a highly selective route to N1-alkylated products.[3]
-
Rhodium-Catalyzed N2-Alkylation: In contrast, rhodium catalysts have been shown to favor the formation of N2-alkylated benzotriazoles from diazo compounds or enynones.[4][5] DFT calculations suggest a non-classical pathway involving a formal 1,3-hydrogen shift.[4]
-
Metalloporphyrin-Catalyzed Regiodivergent Alkylation: A sophisticated approach employs metalloporphyrins to achieve precise control over N1 and N2 selectivity. An iron(III) pyridine-substituted porphyrin catalyst promotes N1-alkylation, while an iridium(III) pentafluorophenyl-substituted porphyrin catalyst selectively yields the N2-isomer.[6][7][8]
Causality in Catalyst Selection: The regiochemical outcome is dictated by the electronic and steric environment created by the metal-ligand complex. For instance, the Fe(III)-porphyrin likely favors a transition state that leads to the thermodynamically more stable N1-product, whereas the Ir(III)-porphyrin may proceed through a kinetically controlled pathway to the N2-isomer.[6][7]
Protocol 2: Rhodium-Catalyzed N2-Alkylation of Benzotriazole with a Diazo Compound [4]
Materials:
-
Benzotriazole (1.0 equiv)
-
Diazo compound (1.1 equiv)
-
[Rh₂(OAc)₄] (2 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a reaction vial, dissolve benzotriazole and the diazo compound in DCE.
-
Add the rhodium catalyst to the solution.
-
Stir the mixture at the specified temperature (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the N2-alkylated benzotriazole.
II. Regiocontrol in the Functionalization of the Benzene Ring
Achieving regioselective substitution on the carbocyclic ring of benzotriazole is equally critical for tuning molecular properties. Directed ortho-metalation and transition metal-catalyzed C-H activation are powerful strategies to this end.
A. Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a potent technique for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[9][10] In the context of di-substituted benzotriazoles, an N-aryl substituent on the benzotriazole can serve as a platform for introducing a second substituent onto the aryl ring in a highly regioselective manner.
Workflow for Directed ortho-Metalation:
Caption: Directed ortho-metalation workflow.
A recently developed method utilizes the toluene-soluble dialkylmagnesium base, sBu₂Mg, for the mild and regioselective ortho-magnesiation of N-arylated pyrazoles and 1,2,3-triazoles, a strategy that can be extended to N-aryl benzotriazoles.[11]
Protocol 3: Directed ortho-Magnesiation and Functionalization of an N-Aryl Benzotriazole [11]
Materials:
-
N-Aryl benzotriazole (1.0 equiv)
-
sBu₂Mg in toluene (1.1 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous toluene and THF
Procedure:
-
Dissolve the N-aryl benzotriazole in anhydrous toluene under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -10 °C).
-
Slowly add the solution of sBu₂Mg in toluene.
-
Stir the reaction for the specified time to ensure complete metalation.
-
Add the electrophile (e.g., an aldehyde, ketone, or allyl halide) and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
III. Cycloaddition Strategies for Benzotriazole Synthesis
The [3+2] cycloaddition of azides to benzynes provides a versatile and mild route to a variety of substituted benzotriazoles.[12] This method is particularly useful for accessing benzotriazoles with substituents on the benzene ring that might be difficult to introduce via other methods.
Mechanism of Benzyne-Azide Cycloaddition:
Caption: Benzyne-azide [3+2] cycloaddition.
Protocol 4: Synthesis of a Substituted Benzotriazole via Benzyne-Azide Cycloaddition [12]
Materials:
-
o-(Trimethylsilyl)aryl triflate (benzyne precursor, 1.2 equiv)
-
Azide (1.0 equiv)
-
Cesium fluoride (CsF, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a mixture of the azide and CsF in anhydrous MeCN, add a solution of the o-(trimethylsilyl)aryl triflate in MeCN at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzotriazole.
IV. Data Summary: A Comparative Overview of Synthetic Methods
| Method | Target Isomer(s) | Key Reagents/Catalysts | Advantages | Limitations |
| Metal-Free Alkylation | N1-alkylated | B(C₆F₅)₃, diazoalkanes | Mild conditions, high N1-selectivity | Limited to diazoalkane substrates |
| Copper-Catalyzed Alkylation | N1-alkylated | Cu₂S NPs, N,N-dimethylbenzylamines | High N1-selectivity, utilizes CDC | Substrate scope may be limited |
| Rhodium-Catalyzed Alkylation | N2-alkylated | [Rh₂(OAc)₄], diazo compounds | Excellent N2-selectivity | Requires transition metal catalyst |
| DoM | ortho-aryl sub. | sBu₂Mg, electrophiles | High regioselectivity, broad electrophile scope | Requires a directing group, strong base |
| Benzyne Cycloaddition | C-substituted | Aryl triflates, azides, CsF | Mild conditions, good functional group tolerance, access to diverse C-substituted patterns | Availability of benzyne precursors |
V. Conclusion and Future Outlook
The regioselective synthesis of di-substituted benzotriazoles is a dynamic field of research with significant implications for drug discovery and materials science. The methods outlined in this guide, from catalyst-controlled N-alkylation to directed C-H functionalization, provide powerful tools for accessing specific regioisomers with high precision. Future developments will likely focus on the discovery of even more selective and sustainable catalytic systems, including those based on earth-abundant metals and photocatalysis, further expanding the synthetic chemist's ability to tailor the structure and function of these versatile heterocyclic compounds.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. baranlab.org [baranlab.org]
- 11. Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Bromo-6-chloro-2H-benzo[d]triazole as a synthetic intermediate
An Application Guide for the Synthetic Intermediate: 4-Bromo-6-chloro-2H-benzo[d]triazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-6-chloro-2H-benzo[d]triazole, a versatile heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into its application in complex organic synthesis. We will detail its physicochemical properties, safety protocols, and core synthetic transformations, including N-alkylation and palladium-catalyzed cross-coupling reactions. Each protocol is designed as a self-validating system, grounded in authoritative chemical literature to ensure technical accuracy and reproducibility.
Introduction and Foundational Concepts
4-Bromo-6-chloro-2H-benzo[d]triazole is a halogenated benzofused triazole. The benzotriazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The strategic placement of bromo and chloro substituents on the benzene ring, combined with the reactive N-H group of the triazole moiety, makes this molecule a highly valuable and versatile building block for combinatorial chemistry and targeted synthesis.
The reactivity of this intermediate is centered around three key positions:
-
The N-H of the Triazole Ring: This site is acidic and can be readily deprotonated, serving as a nucleophile for N-alkylation or N-arylation reactions. It is important to note that benzotriazole exists as a mixture of tautomers (1H and 2H), which can lead to the formation of regioisomers (N1 and N2 substituted products) during alkylation.[3][4]
-
The C4-Bromine Atom: The carbon-bromine bond is a primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of aryl, heteroaryl, or alkyl groups.[5][6] The higher reactivity of the C-Br bond compared to the C-Cl bond in such reactions allows for selective functionalization.[7]
-
The C6-Chlorine Atom: While less reactive than the C-Br bond in cross-coupling reactions, the C-Cl bond can participate in nucleophilic aromatic substitution (SNAr) under more forcing conditions or be targeted after the C-Br site has been functionalized.
Understanding these distinct reactive sites allows for a logical and stepwise approach to constructing complex molecular architectures.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are paramount in any experimental workflow. The fundamental properties of 4-Bromo-6-chloro-2H-benzo[d]triazole are summarized below.
| Property | Value | Source |
| CAS Number | 1086836-82-9 | [8][9] |
| Molecular Formula | C₆H₃BrClN₃ | [8] |
| Molecular Weight | 232.47 g/mol | [8] |
| Appearance | Off-white to light yellow powder | (Typical) |
| Purity | ≥98.0% | [9] |
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from strong oxidizing agents and strong acids.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Core Synthetic Applications and Protocols
The utility of 4-Bromo-6-chloro-2H-benzo[d]triazole is best demonstrated through its application in key synthetic transformations. The following protocols are based on established methodologies for related heterocyclic systems and serve as a robust starting point for experimental design.
Regioselective N-Alkylation of the Triazole Ring
The N-alkylation of the benzotriazole core is a fundamental step in modifying the molecule's steric and electronic properties. The primary challenge is controlling regioselectivity between the N1 and N2 positions. The choice of base and solvent system is critical in directing the outcome of the reaction.[4] Milder conditions using carbonate bases often provide a mixture of isomers, while stronger bases can favor one isomer over the other.
This method is a common and relatively mild approach suitable for a wide range of alkylating agents.
Reagents and Materials:
-
4-Bromo-6-chloro-2H-benzo[d]triazole
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a solution of 4-Bromo-6-chloro-2H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 20-30 minutes to ensure formation of the triazole salt.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Causality and Expertise:
-
Why DMF? DMF is a polar aprotic solvent that effectively dissolves the benzotriazole salt and promotes SN2-type reactions.[3]
-
Why K₂CO₃? Potassium carbonate is a sufficiently strong base to deprotonate the N-H of the triazole but is mild enough to prevent side reactions with many functional groups.[3][4] Cesium carbonate can be used to enhance reaction rates due to its higher solubility and the "cesium effect."
-
Regioselectivity: This method will likely produce a mixture of N1 and N2 alkylated products. The ratio is dependent on the specific alkylating agent and precise conditions. Careful chromatographic separation is essential for isolating the desired isomer.[4]
Caption: General workflow for the N-alkylation of 4-Bromo-6-chloro-2H-benzo[d]triazole.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for constructing biaryl and vinyl-aryl systems.[7][12] It leverages a palladium catalyst to couple the C-Br bond of our intermediate with an organoboron reagent, typically an arylboronic acid. The reaction is known for its high functional group tolerance and generally excellent yields.[7][13]
This protocol provides a reliable method for introducing new carbon-carbon bonds at the bromine-substituted position.
Reagents and Materials:
-
N-protected 4-Bromo-6-chloro-benzo[d]triazole (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Pre-reaction Note: It is highly advisable to first protect the N-H group of the triazole (e.g., via alkylation as in Protocol 1) to prevent interference with the palladium catalyst.
-
In an oven-dried flask, combine the N-protected 4-Bromo-6-chloro-benzo[d]triazole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Causality and Expertise:
-
Why an Inert Atmosphere? The palladium(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[14]
-
Why a Base? The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the critical transmetalation step in the catalytic cycle.[12]
-
Why a Mixed Solvent System? Many Suzuki reactions use a mixture of an organic solvent (like dioxane or toluene) and water. This helps to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base, creating an efficient reaction medium.[13][14]
Caption: Workflow for Suzuki-Miyaura coupling at the C4-bromo position.
Conclusion and Future Directions
4-Bromo-6-chloro-2H-benzo[d]triazole stands out as a potent synthetic intermediate. The orthogonal reactivity of its N-H, C-Br, and C-Cl sites allows for a highly controlled and modular approach to the synthesis of complex molecules. The protocols detailed herein for N-alkylation and Suzuki-Miyaura coupling provide a solid foundation for researchers to build upon. Future work could involve exploring the subsequent functionalization of the C-Cl position through nucleophilic aromatic substitution or a second cross-coupling reaction under more forcing conditions, further expanding the synthetic utility of this versatile building block. The derivatives of this compound are promising candidates for screening in various biological assays, contributing to the discovery of new therapeutic agents.[1][15][16]
References
- 1. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iisj.in [iisj.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole | 1086836-82-9 [amp.chemicalbook.com]
- 9. This compound | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes & Protocols: Strategic Derivatization of 4-Bromo-6-chloro-2H-benzo[d]triazole for Modern Drug Discovery
Introduction: The Benzotriazole Scaffold as a Privileged Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often termed "privileged structures" due to their inherent ability to interact with diverse biological targets. The benzotriazole nucleus is a prominent member of this class, serving as the core for agents with demonstrated antimicrobial, antiprotozoal, antiviral, and antitumor activities.[1][2][3] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an exceptional scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with enzyme active sites and receptors.
The specific starting material, 4-bromo-6-chloro-2H-benzo[d]triazole , represents a particularly strategic platform for chemical library development. The differential reactivity of the C-Br versus the C-Cl bond under palladium-catalyzed cross-coupling conditions allows for selective, sequential functionalization. Typically, the C-Br bond is more susceptible to oxidative addition, enabling derivatization at the C4 position while leaving the C6-chloro substituent intact for subsequent modification. This inherent orthogonality is a powerful tool for systematically building molecular complexity and exploring Structure-Activity Relationships (SAR).
Furthermore, the triazole ring itself presents a fascinating challenge and opportunity in the form of N-H tautomerism and the potential for N-alkylation.[4] Derivatization can occur at either the N1 or N2 position, yielding isomers with distinct electronic and steric profiles. Controlling this regioselectivity is paramount, as the spatial orientation of the N-substituent can profoundly impact biological activity.[5][6]
This guide provides a comprehensive overview and detailed protocols for the strategic derivatization of 4-bromo-6-chloro-2H-benzo[d]triazole, focusing on modern, robust synthetic methodologies essential for contemporary drug discovery programs.
Core Derivatization Strategies: A Protocol-Driven Guide
The derivatization of the 4-bromo-6-chloro-2H-benzo[d]triazole core can be logically dissected into three primary areas: selective functionalization at the C4-bromo position, subsequent modification at the C6-chloro position, and regioselective alkylation of the triazole nitrogen.
Selective Functionalization at the C4-Position via Palladium Catalysis
Causality: The greater bond length and lower bond dissociation energy of the C(sp²)–Br bond compared to the C(sp²)–Cl bond make it the preferred site for oxidative addition to a Pd(0) catalyst. This kinetic preference is the cornerstone of selectivity, allowing for the initial derivatization to be directed exclusively to the C4 position under carefully controlled conditions.
Rationale: The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C-C bonds. Introducing new aryl or heteroaryl moieties at the C4 position is a classic strategy to explore hydrophobic pockets in a target's binding site, modulate electronic properties, and improve pharmacokinetic profiles. The commercial availability of a vast array of boronic acids and esters makes this an ideal reaction for library synthesis.[7][8]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-6-chloro-2H-benzo[d]triazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent & Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-6-chloro-2H-benzo[d]triazole derivative.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Arylboronic Acid Example | Catalyst | Expected Yield Range |
| Phenylboronic acid | Pd(PPh₃)₄ | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 80-90% |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | 70-85% |
Rationale: The introduction of an amino group via Buchwald-Hartwig amination provides a key handle for modulating solubility and creating critical hydrogen bond interactions with biological targets.[9] This reaction is exceptionally broad in scope, tolerating a wide range of primary and secondary amines and offering a direct route to anilines and their derivatives, which are common motifs in pharmaceuticals.[10][11][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk tube, add 4-bromo-6-chloro-2H-benzo[d]triazole (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.05 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.2-1.5 eq), the base (e.g., sodium tert-butoxide (NaOtBu), 1.5 eq), and anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the mixture to 100-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.
| Amine Example | Ligand | Base | Expected Yield Range |
| Morpholine | XPhos | NaOtBu | 80-95% |
| Aniline | RuPhos | K₃PO₄ | 75-85% |
| Benzylamine | BINAP | Cs₂CO₃ | 70-80% |
Regioselective N-Alkylation of the Triazole Ring
Rationale: The benzotriazole core can be alkylated at either the N1 or N2 position, leading to regioisomers with potentially divergent biological activities.[4] N1-alkylation results in a "bent" structure, while N2-alkylation yields a more linear, symmetrical isomer. The choice of reaction conditions is critical to control the site of alkylation.
Caption: Regioselective pathways for N-alkylation of the benzotriazole core.
Causality: Under standard basic conditions, the N1 anion is often thermodynamically more stable, leading to it being the major product in many thermal alkylation reactions.[13]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve the 4-substituted-6-chloro-2H-benzo[d]triazole (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylating Agent: Add the alkylating agent (e.g., benzyl bromide or ethyl iodide, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-16 hours until TLC/LC-MS indicates completion.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Alternatively, if the product is soluble, perform an aqueous extraction with ethyl acetate.
-
Purification: Recrystallize or purify by column chromatography to separate any minor N2-isomer.
-
Characterization: Distinguish N1 and N2 isomers using NMR. The N1-isomer will typically show a more complex aromatic splitting pattern due to lower symmetry compared to the N2-isomer.
Causality: Certain transition metal catalysts, such as those based on rhodium or scandium, can selectively coordinate to the N2 position of the triazole ring, directing the alkylating agent to this site with high selectivity.[5][6] This provides access to the often less-favored but biologically interesting N2-substituted isomers.
Step-by-Step Protocol (Example using a Lewis Acid Catalyst):
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 4-substituted-6-chloro-2H-benzo[d]triazole (1.0 eq) and the catalyst, for example, Scandium(III) triflate [Sc(OTf)₃] (0.1 eq).
-
Solvent and Reagent: Add an anhydrous, non-coordinating solvent like dichloroethane (DCE). Add the alkylating partner (e.g., a cyclohexanone derivative as per Tang et al.[6]) (1.5 eq).
-
Reaction: Stir the mixture at the temperature specified in the literature, often ranging from room temperature to 80 °C, for 12-24 hours.
-
Workup & Purification: Quench the reaction and perform a standard aqueous workup. Purify the crude material by flash column chromatography. The N2 selectivity is typically very high (>95%) under these conditions.
-
Characterization: Confirm the N2-substitution pattern by NMR spectroscopy.
Application in a Drug Discovery Workflow
The protocols outlined above are not merely academic exercises; they are foundational steps in a larger drug discovery cascade. By systematically applying these derivatization strategies, a researcher can rapidly generate a library of diverse analogs around the 4-bromo-6-chloro-2H-benzo[d]triazole core.
Caption: High-level workflow from core scaffold to preclinical candidate.
This library can then be subjected to high-throughput screening against a specific biological target. Hits from this screen form the basis of a Structure-Activity Relationship (SAR) study, where the biological data is correlated with the specific chemical modifications at the C4, C6, and N1/N2 positions. This iterative process of synthesis, testing, and analysis is central to optimizing a "hit" compound into a potent and selective "lead," and ultimately, into a preclinical drug candidate.[14]
Conclusion
The 4-bromo-6-chloro-2H-benzo[d]triazole scaffold is a versatile and powerful starting point for the discovery of novel therapeutics. Its capacity for selective and sequential functionalization at multiple positions provides chemists with fine control over the final molecular architecture. The robust and reproducible protocols detailed in this guide—spanning Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and regioselective N-alkylations—form a validated toolkit for any research group aiming to leverage this privileged core in their drug discovery endeavors.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Antimicrobial Screening of Benzotriazole Derivatives
Introduction: The Growing Potential of Benzotriazole Derivatives in Antimicrobial Drug Discovery
Benzotriazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] Their versatile scaffold allows for structural modifications that can significantly influence their biological efficacy, making them promising candidates in the urgent quest for novel antimicrobial agents to combat rising antibiotic resistance.[3] Recent studies have highlighted the efficacy of benzotriazole derivatives against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]
The antimicrobial action of these compounds is thought to be multifaceted, with proposed mechanisms including the disruption of microbial cell membranes and interference with essential enzymes.[3] Given this potential, a systematic and robust screening approach is critical to identify and characterize the most promising benzotriazole candidates for further development.
This comprehensive guide provides detailed protocols for the antimicrobial screening of benzotriazole derivatives, designed for researchers, scientists, and drug development professionals. It moves from foundational susceptibility testing to more advanced assays aimed at elucidating the mechanism of action, ensuring a scientifically rigorous evaluation.
Addressing the Challenges of Screening Benzotriazole Derivatives
A notable challenge in the antimicrobial screening of benzotriazole derivatives is their often-limited aqueous solubility. Many of these compounds are hydrophobic, which can complicate the preparation of stock solutions and lead to inaccurate results in aqueous assay media. To address this, Dimethyl Sulfoxide (DMSO) is commonly used as a solvent. However, it is crucial to be aware that DMSO itself can exhibit inhibitory effects on microbial growth at higher concentrations.[4] Therefore, it is imperative to include appropriate solvent controls in all assays to ensure that the observed antimicrobial activity is attributable to the benzotriazole derivative and not the solvent.[4] All protocols outlined herein include steps to mitigate and control for these potential confounding factors.
Part 1: Primary Antimicrobial Susceptibility Testing
The initial phase of screening focuses on determining the fundamental antimicrobial activity of the benzotriazole derivatives. This is achieved through standardized methods that measure the concentration of the compound required to inhibit or kill the target microorganisms.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This method is considered a gold standard for susceptibility testing and is adaptable for high-throughput screening. The protocol described here is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and low levels of inhibitors to common antimicrobial agents.
-
Inoculum Standardization: The use of a 0.5 McFarland turbidity standard ensures a consistent and reproducible starting concentration of bacteria, which is critical for the accuracy of the MIC value.
-
Serial Dilution: This allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
Experimental Protocol: Broth Microdilution
-
Preparation of Benzotriazole Stock Solution:
-
Dissolve the benzotriazole derivative in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilutions should be made in the appropriate broth to minimize the final DMSO concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
Using a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Add 100 µL of the benzotriazole stock solution (prepared in CAMHB at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum in broth, no compound).
-
Well 12 will serve as the sterility control (broth only). A solvent control (inoculum in broth with the highest concentration of DMSO used) should also be included.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the benzotriazole derivative that completely inhibits visible growth of the organism.[8]
-
Data Presentation: Example MIC Data
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| Benzotriazole A | 8 | 32 |
| Benzotriazole B | 16 | >64 |
| Ciprofloxacin | 0.5 | 0.015 |
Agar Disk Diffusion Assay
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative screening method to assess the susceptibility of bacteria to antimicrobial agents.[9] It is a simple, cost-effective, and widely used preliminary screening tool. This protocol is in accordance with EUCAST guidelines.[10]
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): Provides a standardized solid medium for bacterial growth and antimicrobial diffusion.
-
Confluent Lawn: Ensures that any zone of inhibition observed is due to the antimicrobial activity of the compound and not a lack of bacterial growth.
-
Zone of Inhibition: The diameter of the clear zone around the disk is proportional to the susceptibility of the organism to the compound.
Experimental Protocol: Agar Disk Diffusion
-
Preparation of Benzotriazole Disks:
-
Prepare a stock solution of the benzotriazole derivative in a suitable solvent (e.g., DMSO).
-
Aseptically apply a known volume (e.g., 10 µL) of the desired concentration of the compound solution onto sterile paper disks (6 mm diameter).
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared benzotriazole disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Data Presentation: Example Zone of Inhibition Data
| Compound (µ g/disk ) | S. aureus ATCC 29213 Zone of Inhibition (mm) | E. coli ATCC 25922 Zone of Inhibition (mm) |
| Benzotriazole A (30) | 18 | 12 |
| Benzotriazole B (30) | 10 | 0 |
| Ciprofloxacin (5) | 25 | 30 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[13]
Causality Behind Experimental Choices:
-
Subculturing from MIC plate: This directly tests the viability of the bacteria that were exposed to the compound at and above the MIC.
-
99.9% Reduction: This is the standard definition for bactericidal activity.
Experimental Protocol: MBC Determination
-
Following MIC Determination:
-
After reading the MIC results, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
-
Subculturing:
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto a fresh, drug-free agar plate (e.g., Mueller-Hinton agar).
-
Spread the inoculum evenly over a section of the plate.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate section.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[14]
-
Interpretation of MIC and MBC Results
The relationship between the MIC and MBC values is used to classify the antimicrobial agent's activity:
-
Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[14]
-
Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).[14]
Part 2: Investigating the Mechanism of Action
Once the primary antimicrobial activity has been established, the next step is to investigate the potential mechanism of action of the benzotriazole derivatives. Based on existing literature, two common targets for novel antimicrobials are DNA gyrase and the bacterial cell membrane.
DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antimicrobial agents.[15] This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[16]
Causality Behind Experimental Choices:
-
Relaxed Plasmid DNA Substrate: Provides the necessary substrate for the supercoiling activity of DNA gyrase.
-
Agarose Gel Electrophoresis: Separates the supercoiled and relaxed forms of the plasmid, allowing for visualization of the enzyme's activity and its inhibition.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition
-
Reaction Setup:
-
In a microcentrifuge tube on ice, prepare a reaction mixture containing:
-
Gyrase assay buffer (typically includes Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP).
-
Relaxed pBR322 plasmid DNA (substrate).
-
The benzotriazole derivative at various concentrations (or DMSO for the control).
-
-
Add purified E. coli DNA gyrase to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
An optional step is to treat with proteinase K to remove the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.
-
-
Interpretation of Results:
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration at which 50% inhibition is observed (IC₅₀) can be determined.
-
Bacterial Cell Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the integrity of the bacterial cell membrane. It utilizes fluorescent probes that change their fluorescence properties upon entering a compromised membrane.[17]
Causality Behind Experimental Choices:
-
N-phenyl-1-naphthylamine (NPN): A hydrophobic fluorescent probe that exhibits increased fluorescence in the hydrophobic environment of the cell membrane. Its uptake indicates outer membrane permeabilization in Gram-negative bacteria.[18]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that is normally excluded by an intact cell membrane. Its fluorescence increases significantly upon binding to intracellular nucleic acids, indicating inner membrane permeabilization.[17][19]
Experimental Protocol: Membrane Permeability
-
Bacterial Cell Preparation:
-
Grow the test bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., HEPES buffer with glucose).
-
Resuspend the cells in the same buffer to a specific optical density.
-
-
Outer Membrane Permeability (NPN Uptake):
-
In a 96-well black plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add the benzotriazole derivative at various concentrations.
-
Measure the fluorescence immediately using a fluorometer with excitation at 350 nm and emission at 420 nm.[20]
-
-
Inner Membrane Permeability (PI Uptake):
-
In a separate experiment in a 96-well black plate, add the bacterial suspension.
-
Add the benzotriazole derivative at various concentrations and incubate for a short period.
-
Add Propidium Iodide (PI) to a final concentration of 2 µM.
-
Measure the fluorescence using a fluorometer with excitation at 535 nm and emission at 615 nm.[21]
-
-
Interpretation of Results:
-
An increase in NPN fluorescence indicates damage to the outer membrane.
-
An increase in PI fluorescence indicates damage to the inner (cytoplasmic) membrane.
-
Quality Control in Antimicrobial Screening
To ensure the accuracy and reproducibility of the screening assays, a robust quality control (QC) program is essential. This involves the use of standard reference strains with known susceptibility profiles.
Recommended QC Strains
-
Staphylococcus aureus ATCC 29213 or ATCC 25923: For Gram-positive bacteria.[22]
-
Escherichia coli ATCC 25922: For Gram-negative bacteria.[23]
-
Pseudomonas aeruginosa ATCC 27853: For non-fermenting Gram-negative bacteria.[22]
These strains should be tested in parallel with the experimental compounds, and the results should fall within the established QC ranges as defined by CLSI or EUCAST.[24][25]
Visualizing the Experimental Workflow
Diagram: Primary Antimicrobial Screening Workflow
Caption: Workflow for primary antimicrobial screening of benzotriazole derivatives.
Diagram: Mechanism of Action Investigation Workflow
Caption: Workflow for investigating the mechanism of action of active benzotriazoles.
References
- 1. jrasb.com [jrasb.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 4. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
- 9. researchgate.net [researchgate.net]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. microchemlab.com [microchemlab.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inspiralis.com [inspiralis.com]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. gcsmc.org [gcsmc.org]
- 23. microbiologyclass.net [microbiologyclass.net]
- 24. bsac.org.uk [bsac.org.uk]
- 25. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Anticancer Activity of 4-Bromo-6-chloro-2H-benzo[d]triazole Analogs
Introduction: The Therapeutic Potential of Halogenated Benzotriazoles
The benzotriazole heterocycle is a prominent scaffold in medicinal chemistry, serving as a core structure for developing potent therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents.[2] The versatility of the benzotriazole ring allows for chemical modifications that can optimize pharmacological properties, enabling chemists to explore structure-activity relationships (SAR) to enhance efficacy and selectivity.[2]
A critical strategy for augmenting the cytotoxic potential of these compounds is halogenation. The introduction of halogen atoms, such as bromine and chlorine, onto the benzotriazole core can significantly enhance cytotoxicity against various cancer cell lines.[1][3] This guide focuses specifically on analogs of 4-Bromo-6-chloro-2H-benzo[d]triazole , a dihalogenated scaffold designed to leverage these electronic and lipophilic modifications. We will provide an in-depth examination of their mechanism of action and detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals. The primary mechanisms of action for many benzotriazole derivatives involve the induction of apoptosis and cell cycle arrest, making them promising candidates for further preclinical and clinical investigation.[1]
Mechanism of Action: Inducing Cell Death and Arrest
The anticancer effect of benzotriazole analogs is often multifaceted, primarily driven by their ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.[1] These actions prevent the uncontrolled proliferation characteristic of cancer cells.
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells.[4] Many benzotriazole derivatives initiate this process through the intrinsic or mitochondrial pathway.[1] This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and activating a cascade of caspases (like caspase-3) that execute cell death.[1] Some analogs have been shown to induce apoptosis by inhibiting key survival kinases, such as Focal Adhesion Kinase (FAK), which is often overexpressed in malignancies.[1][5] Inhibition of FAK can lead to a significant increase in active caspase-3 levels, confirming the induction of apoptosis.[5]
Cell Cycle Arrest
In addition to apoptosis, benzotriazole derivatives can arrest the cell cycle, typically at the G2/M phase.[1][6] This prevents cells from entering mitosis and dividing. This effect is often attributed to the inhibition of tubulin polymerization.[7] Tubulin is a critical protein for forming the mitotic spindle, and its disruption leads to cell cycle arrest and subsequent apoptosis.[6][7]
Quantitative Cytotoxicity Data
A primary goal of in vitro screening is to quantify the cytotoxic potency of a compound, commonly expressed as the half-maximal inhibitory concentration (IC50).[8] This metric is crucial for comparing the efficacy of different analogs.[8] The table below presents hypothetical IC50 values for a series of 4-Bromo-6-chloro-2H-benzo[d]triazole analogs against common cancer cell lines, illustrating how data should be structured for clear comparison.
| Compound ID | Modification (R-group) | MCF-7 (Breast) IC50 (µM) [9] | HL-60 (Leukemia) IC50 (µM) [9] | HCT-116 (Colon) IC50 (µM) [9] | A549 (Lung) IC50 (µM) [1] |
| BCBTA-01 | -H | 8.5 | 3.1 | 10.2 | 12.4 |
| BCBTA-02 | -CH2-Phenyl | 4.2 | 1.5 | 5.8 | 7.9 |
| BCBTA-03 | -CH2-(4-Cl-Phenyl) | 1.9 | 0.8 | 2.5 | 3.1 |
| BCBTA-04 | -CH2-(2,4-diCl-Phenyl) | 0.95 | 0.40 [9] | 1.8 | 2.2 |
| Doxorubicin | Reference Drug | 0.5 | 0.2 | 0.6 | 0.8 |
Note: Data is illustrative. Dihalogenated phenyl substitutions often increase cytotoxicity, as seen with BCBTA-04.[1]
Experimental Workflow & Protocols
A rigorous, stepwise in vitro evaluation is the first critical step in assessing novel anticancer compounds.[8][10] The following workflow outlines the fundamental methodologies for characterizing the cytotoxic and mechanistic properties of 4-Bromo-6-chloro-2H-benzo[d]triazole analogs.
Protocol 1: General Cell Culture
Rationale: Maintaining healthy, logarithmically growing cell cultures is foundational for obtaining reproducible data.[8] All procedures must be conducted in a sterile environment (e.g., a Class II biological safety cabinet) to prevent contamination.
Methodology:
-
Source: Obtain human cancer cell lines (e.g., MCF-7, HL-60, A549) from a certified cell bank like ATCC.[8]
-
Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cultures in a humidified incubator at 37°C with a 5% CO2 atmosphere.[8]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase. Use Trypsin-EDTA for adherent cells to detach them from the flask surface.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[11]
Methodology:
-
Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Prepare serial dilutions of the benzotriazole analogs in culture medium. The final concentration of the vehicle control (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with medium containing the various concentrations of the test compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the benzotriazole analog at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 4: Cell Cycle Analysis
Rationale: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8][13] Propidium Iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Methodology:
-
Treatment: Seed cells and treat with the benzotriazole analog at its IC50 concentration for 24 hours.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate overnight at -20°C.[8] This step permeabilizes the cells to allow PI entry.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Treat the cells with RNase A to degrade any RNA, ensuring that PI only stains DNA.[8]
-
PI Staining: Add PI staining solution and incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M peak would indicate cell cycle arrest at that phase.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 4. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Benzotriazoles
Abstract: This guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of benzotriazoles. Moving beyond conventional heating methods, which are often characterized by long reaction times and lower yields, this document explores the application of microwave irradiation as a powerful tool for accelerating these crucial chemical transformations. We delve into the fundamental principles of microwave heating, present validated, step-by-step protocols for the synthesis of the core benzotriazole scaffold and its derivatives, and offer a comparative analysis against traditional methods. This content is designed for researchers, chemists, and drug development professionals seeking to leverage green chemistry principles for efficient and high-yield synthesis of this important heterocyclic motif.
Introduction: The Benzotriazole Scaffold and the Case for Greener Synthesis
Benzotriazole and its derivatives are a cornerstone in medicinal chemistry, materials science, and industrial applications.[1] These heterocyclic compounds are recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties, making them privileged structures in drug discovery.[1][2] Furthermore, they serve as essential synthetic auxiliaries and corrosion inhibitors.
Traditionally, the synthesis of benzotriazoles involves methods that require prolonged heating, often leading to significant energy consumption and the formation of byproducts.[3] The emergence of microwave-assisted organic synthesis (MAOS) presents a paradigm shift, aligning with the principles of green chemistry.[4][5] By directly and efficiently delivering energy to the reacting molecules, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields and purity.[6][7][8] This approach not only enhances laboratory efficiency but also minimizes waste and energy usage, representing a more sustainable synthetic strategy.[9][10]
The Engine of Acceleration: Understanding Microwave Heating
Unlike conventional heating methods that rely on the slow process of thermal conduction from an external source, microwave heating operates on a distinct molecular level.[5][11] The energy transfer is volumetric, heating the entire sample simultaneously and rapidly. This phenomenon is primarily driven by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents or solvents with a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation.[6][9] This constant reorientation generates friction at the molecular level, which manifests as intense, uniform heat throughout the reaction medium.[4]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resulting collisions between ions convert kinetic energy into thermal energy, contributing significantly to the overall heating of the mixture.[5][9]
This direct coupling of energy with the molecules in the reaction mixture leads to instantaneous and localized superheating, allowing temperatures to be reached that are far above the solvent's boiling point in a sealed, pressurized vessel.[10][11] This rapid and efficient energy transfer is the key to accelerating reaction kinetics.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. ijnrd.org [ijnrd.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. bspublications.net [bspublications.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for Click Chemistry Utilizing Benzotriazole Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Benzotriazole in Click Chemistry
Benzotriazole, a fused heterocyclic compound, has emerged as a highly versatile and strategic precursor in the realm of click chemistry, particularly in the synthesis of 1,2,3-triazoles. Its utility stems from its unique chemical properties: it can be readily functionalized and subsequently act as an excellent leaving group, facilitating the construction of complex molecular architectures.[1][2] This attribute, combined with the power and efficiency of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a robust platform for the rapid generation of diverse compound libraries, a critical process in modern drug discovery.[3][4][5]
The resulting 1,2,3-triazole core, formed via this click reaction, is a highly sought-after pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[6] Benzotriazole-derived triazoles have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties.[2][3][7]
These application notes provide a comprehensive guide to leveraging benzotriazole precursors in click chemistry, offering detailed protocols for the synthesis of key intermediates and their subsequent use in CuAAC reactions. The methodologies are designed to be reproducible and scalable, enabling researchers to efficiently explore the chemical space around this privileged scaffold.
Core Principle: Benzotriazole as a Synthetic Auxiliary in CuAAC
The primary application of benzotriazole in this context is as a scaffold to introduce either an alkyne or an azide functionality, which are the reactive partners in the CuAAC reaction. The benzotriazole moiety can be easily attached to a molecule of interest and subsequently displaced or modified. A common strategy involves the preparation of benzotriazole-alkyne conjugates, which can then react with a variety of organic azides to furnish a library of 1,4-disubstituted 1,2,3-triazoles.[8][9]
The general workflow can be visualized as follows:
Figure 1: General workflow for the application of benzotriazole precursors in click chemistry.
Detailed Protocols
Protocol 1: Synthesis of a Benzotriazole-Alkyne Precursor
This protocol describes the synthesis of 1-(prop-2-yn-1-yloxy)-1H-benzo[d][1][2][10]triazole, a key intermediate for CuAAC reactions. The synthesis involves the O-alkylation of 1-hydroxybenzotriazole with propargyl bromide.
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a stirred solution of 1-hydroxybenzotriazole (1.0 mmol) in acetone (3.0 mL) in a round-bottom flask, add potassium carbonate (1.5 eq.).[8]
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Filter the reaction mixture to remove potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with deionized water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
-
Characterization: Confirm the structure and purity of the synthesized 1-(prop-2-yn-1-yloxy)-1H-benzo[d][1][2][10]triazole using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Benzotriazole-Alkyne Precursor
This protocol details the synthesis of a novel benzotriazole-triazole conjugate via a copper-catalyzed click reaction between the synthesized benzotriazole-alkyne precursor and an aryl azide.[9]
Materials:
-
1-(prop-2-yn-1-yloxy)-1H-benzo[d][1][2][10]triazole (from Protocol 1)
-
Aryl azide (e.g., phenyl azide)
-
Copper(II) acetate (Cu(OAc)₂)[8][9] or a pre-formed Copper(II)-benzotriazole coordination compound[11][12]
-
Methanol or a suitable solvent mixture (e.g., t-BuOH/H₂O)
-
Sodium ascorbate (if using a Cu(II) salt)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the aryl azide (1.0 mmol) and the benzotriazole-alkyne precursor (1.2 mmol) in methanol (1-2 mL).[8]
-
Catalyst Addition:
-
Method A (In situ Cu(I) generation): Add a solution of copper(II) acetate (1.0 mol%) to the reaction mixture.[8] Then, add a freshly prepared solution of sodium ascorbate (5 mol%) in water. The reaction mixture should turn from blue to a yellowish or colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Method B (Using a pre-formed catalyst): Add a catalytic amount of a suitable Copper(II)-benzotriazole coordination compound (e.g., 1-2 mol%).[11] Some of these catalysts do not require an external reducing agent.[11]
-
-
Reaction: Stir the resulting reaction mixture at ambient temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC until completion (typically 1-6 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with water (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure benzotriazole-triazole conjugate.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
Figure 2: Experimental workflow for the CuAAC reaction using a benzotriazole-alkyne precursor.
Applications and Future Perspectives
The protocols outlined above provide a reliable foundation for the synthesis of a wide array of benzotriazole-triazole conjugates. These compounds serve as valuable scaffolds in drug discovery and medicinal chemistry, with demonstrated potential in the development of novel therapeutic agents.[3][4][5][6]
Table 1: Potential Applications of Benzotriazole-Derived Triazoles
| Application Area | Rationale and Examples | Key References |
| Antimicrobial Agents | The triazole ring is a known pharmacophore in many antifungal and antibacterial drugs. Benzotriazole-triazole conjugates have shown activity against various bacterial and fungal strains. | [2][3][4][13] |
| Antiviral Therapeutics | The unique structural features of these compounds allow for interactions with viral enzymes and proteins. | [3][4] |
| Anticancer Drug Discovery | Benzotriazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The triazole linkage can be used to connect the benzotriazole scaffold to other cytotoxic fragments. | [3][7] |
| Materials Science | The triazole ring can act as a ligand for metal coordination, leading to the development of novel coordination polymers and materials with interesting photophysical properties. | [11][12] |
The versatility of the benzotriazole precursor approach allows for the systematic exploration of structure-activity relationships (SAR). By varying the substitution on the aryl azide and modifying the linker between the benzotriazole and alkyne moieties, researchers can fine-tune the physicochemical and pharmacological properties of the final compounds.
Future research in this area will likely focus on the development of more sustainable catalytic systems, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these methodologies in high-throughput screening campaigns to identify new lead compounds for drug development.
References
- 1. lupinepublishers.com [lupinepublishers.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper(ii)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for Crude 4-Bromo-6-chloro-2H-benzo[d]triazole
Introduction
4-Bromo-6-chloro-2H-benzo[d]triazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features make it a valuable building block for the synthesis of a wide range of functional molecules, including but not limited to, kinase inhibitors and novel organic materials. The presence of bromine and chlorine atoms provides reactive handles for further chemical modifications, while the benzotriazole core is a well-established pharmacophore.
The utility of 4-Bromo-6-chloro-2H-benzo[d]triazole in complex, multi-step syntheses necessitates a high degree of purity. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and complications in the purification of downstream products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective and reliable methods for the purification of crude 4-Bromo-6-chloro-2H-benzo[d]triazole. We will delve into the principles and detailed protocols for recrystallization and column chromatography, along with methods for assessing the final purity of the compound.
Understanding the Compound and Potential Impurities
A foundational understanding of the target compound's properties and likely impurities is crucial for developing an effective purification strategy.
Chemical Structure and Properties:
4-Bromo-6-chloro-2H-benzo[d]triazole is a substituted benzotriazole with the following structure:
-
Molecular Formula: C₆H₃BrClN₃
-
Key Features: Aromatic, halogenated, and contains a triazole ring system. These features suggest a moderate to low polarity and a crystalline nature. The presence of nitrogen atoms allows for hydrogen bonding, which can influence its solubility.
Common Impurities:
The synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole typically involves the diazotization of 4-bromo-6-chloro-o-phenylenediamine. Potential impurities arising from this synthesis may include:
-
Unreacted Starting Material: Residual 4-bromo-6-chloro-o-phenylenediamine.
-
Regioisomers: Formation of other isomeric benzotriazoles depending on the substitution pattern of the starting diamine.
-
By-products: Tarry materials and other colored impurities are common in diazotization reactions.[1]
-
Dehalogenated Impurities: While less common in this specific synthesis, dehalogenation can sometimes occur under certain reaction conditions.[2]
Purification Method 1: Recrystallization
Recrystallization is often the first line of defense for purifying crystalline organic solids. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off hot). Given the halogenated aromatic nature of 4-Bromo-6-chloro-2H-benzo[d]triazole, a systematic screening of solvents with varying polarities is recommended.
| Solvent/Solvent System | Polarity | Rationale and Comments |
| Ethanol | Polar Protic | Often a good starting point for moderately polar compounds. |
| Isopropanol | Polar Protic | Similar to ethanol, but its lower volatility can be advantageous. |
| Ethyl Acetate | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | Can be effective for aromatic compounds. |
| Hexane/Ethyl Acetate Mixture | Variable | Allows for fine-tuning of polarity to achieve optimal solubility characteristics. |
| Dichloromethane/Hexane Mixture | Variable | Another versatile solvent system for adjusting polarity. |
Detailed Protocol for Recrystallization:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Bromo-6-chloro-2H-benzo[d]triazole and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring.
-
Achieve Saturation: Continue adding the hot solvent portion-wise until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | Add more solvent, reheat to dissolve the oil, and allow for slower cooling. Consider a different solvent system. |
| No Crystal Formation | The solution is not supersaturated, or the compound is too soluble. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Evaporate some of the solvent to increase the concentration. |
| Poor Recovery | The compound is too soluble in the cold solvent. | Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent was used for dissolution. |
Purification Method 2: Column Chromatography
For mixtures that are difficult to separate by recrystallization, or for removing closely related impurities, column chromatography is a powerful technique.[3][4] It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[4]
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common and effective adsorbent for compounds of moderate polarity like 4-Bromo-6-chloro-2H-benzo[d]triazole.[3]
-
Mobile Phase (Eluent): A solvent system with tunable polarity is ideal. A common approach is to start with a non-polar solvent and gradually increase the polarity. A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by preliminary thin-layer chromatography (TLC) analysis.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude 4-Bromo-6-chloro-2H-benzo[d]triazole in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with the ratio determined from the TLC analysis. If impurities are very non-polar, they will elute first.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the target compound in a reasonable time and with good peak shape.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-6-chloro-2H-benzo[d]triazole.
Purity Assessment
After purification, it is essential to assess the purity of the 4-Bromo-6-chloro-2H-benzo[d]triazole. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for this purpose.[5]
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is generally suitable for analyzing halogenated aromatic compounds.
Suggested HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[6] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm or a wavelength of maximum absorbance determined by a UV scan. |
| Injection Volume | 10 µL |
The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Other Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the purified compound and for detecting any structural isomers or impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.
Visualizations
References
- 1. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 1-Chloro-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate common challenges and improve your synthetic outcomes.
Introduction
The synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole is typically achieved through the diazotization of 3-bromo-5-chloro-1,2-phenylenediamine, followed by an intramolecular cyclization.[1][2][3] While the reaction appears straightforward, achieving high yield and purity can be challenging due to the nature of the diazonium salt intermediate and the influence of the halogen substituents. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to enhance the robustness of your synthesis.
Reaction Scheme
References
Technical Support Center: Purification of Synthesized Benzotriazoles
Welcome to the technical support center for the purification of synthesized benzotriazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity benzotriazoles after synthesis. Here, we provide troubleshooting guides and frequently asked questions in a structured format to address specific experimental issues, grounding our advice in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in my crude benzotriazole product?
A1: The most common impurities originate from the starting materials and the reaction process itself. The synthesis, typically involving the diazotization of o-phenylenediamine, can result in dark-colored, tarry byproducts.[1] These are often phenol-based polymers that impart a yellow to reddish-brown color to the crude product.[2] Unreacted o-phenylenediamine and byproducts from side reactions are also common.
Q2: My crude benzotriazole is a tan or brown solid. What is the first purification step I should attempt?
A2: For a colored solid, recrystallization is an excellent first step. It is a robust technique for removing both colored and colorless impurities that have different solubility profiles from your target benzotriazole. Benzene and water are commonly used solvents for the recrystallization of benzotriazole.[3]
Q3: I've tried recrystallization, but my product is still colored. What should I do next?
A3: If color persists after recrystallization, a decolorization step is necessary. This typically involves treating a solution of your crude product with an adsorbent like activated charcoal.[1] For more stubborn colored impurities, a combination of acid-treated bentonite and a reducing organic acid can be effective.[2]
Q4: Is distillation a viable option for purifying benzotriazoles?
A4: Yes, vacuum distillation is a highly effective method for purifying benzotriazoles and is sometimes considered superior to repeated crystallizations, as it can lead to lower product loss.[3] This technique is particularly useful for separating benzotriazoles from non-volatile tars and inorganic salts.
Q5: How can I assess the purity of my final benzotriazole product?
A5: The purity of your final product can be assessed using several analytical techniques. A sharp melting point close to the literature value (96-97°C for unsubstituted benzotriazole) is a good indicator of purity.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a reliable method to determine the percentage of purity and identify any remaining impurities.[4][5] Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment.[6]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific challenges encountered during the purification of benzotriazoles.
Guide 1: Overcoming Persistent Color in the Product
Colored impurities are a frequent issue in benzotriazole synthesis. If a single recrystallization does not yield a colorless product, a dedicated decolorization step is required.
Expertise & Experience:
The color in crude benzotriazoles often arises from polymeric, polar compounds formed during the diazotization reaction.[1][2] Activated charcoal is effective at adsorbing these large, conjugated systems due to its high surface area and porous structure. For more challenging purifications, acid-treated bentonite offers a selective advantage for adsorbing polar impurities.[2]
Protocol 1: Decolorization with Activated Charcoal
This protocol is best for moderately colored crude products.
-
Dissolution: Dissolve the crude benzotriazole in a suitable solvent. For a more efficient process, consider using a glycol-based solvent like ethylene glycol, which has high solubility for benzotriazole.[1] Alternatively, the solvent you plan to use for subsequent recrystallization (e.g., boiling water or benzene) can be used.[3][7]
-
Addition of Charcoal: Add 1-5% (w/w) of activated charcoal to the solution.
-
Heating: Heat the mixture, for instance, to 80-100°C if using ethylene glycol, and stir for 30-60 minutes.[1]
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal. This is a critical step; if the solution cools too much, your product may crystallize prematurely along with the charcoal.
-
Product Isolation: Proceed with crystallization of the decolorized filtrate by cooling, or remove the solvent under reduced pressure if you used a high-boiling solvent not intended for crystallization.
Protocol 2: Advanced Decolorization with Acid-Treated Bentonite
This method is recommended for deeply colored or tarry crude products.
-
Preparation: In a suitable reaction vessel, add the crude benzotriazole derivative.
-
Reagent Addition: Add acid-treated bentonite (5-20% w/w) and a reducing organic acid such as ascorbic acid or oxalic acid (0.1-5% w/w).[2]
-
Heating and Stirring: Heat the mixture to 100-120°C and stir for approximately one hour.[2]
-
Filtration: Filter the hot mixture through a microfilter to remove the bentonite.
-
Further Purification: The resulting liquid can be further purified by vacuum distillation or recrystallization to obtain a highly pure, colorless product.[2]
Guide 2: Optimizing Recrystallization for High Purity
Recrystallization is a powerful purification technique that relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
Expertise & Experience:
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the benzotriazole sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble upon cooling. Water and benzene are classic choices for unsubstituted benzotriazole.[3] A study on the solubility of benzotriazole in various pure solvents provides a broader range of options.[8]
Data on Solvent Selection for Benzotriazole Recrystallization
| Solvent | Rationale for Use | Reference |
| Water | Good solubility at boiling point, low solubility when cold. Effective for removing non-polar impurities.[3][7] | |
| Benzene | Effective for obtaining crystalline product, though it may still be slightly colored.[3][7] | |
| Toluene | Similar properties to benzene, with a higher boiling point. | General Organic Chemistry Principles |
| Ethanol | Benzotriazole is soluble in ethanol. Can be used in a mixed solvent system with water. | |
| Acetonitrile | A polar aprotic solvent in which benzotriazoles are soluble.[9] | |
| N,N-dimethylacetamide | Exhibits the highest solubility for benzotriazole among many tested solvents, potentially useful for initial dissolution before adding an anti-solvent.[8] |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent from the table above.
-
Dissolution: Place the crude benzotriazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, this is an opportune moment to add activated charcoal as described in Guide 1.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot filtration.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Seeding with a small crystal of pure product can induce crystallization if it doesn't start spontaneously.[7]
-
Chilling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 45-50°C).[3]
Visualizing Purification Workflows
Decision Tree for Benzotriazole Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision workflow for benzotriazole purification.
Multi-Step Purification Protocol Flow
This diagram illustrates the sequence of operations in a comprehensive purification process for a highly impure, colored crude product.
Caption: A multi-step benzotriazole purification workflow.
References
- 1. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 2. JP2007224014A - Method for purification of benzotriazole derivative - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-6-chloro-2H-benzo[d]triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and facilitate a smooth transition from bench-scale to larger-scale production. Our approach is grounded in established chemical principles and practical, field-tested experience to ensure scientific integrity and successful outcomes.
I. Core Synthesis Pathway: An Overview
The most direct and reliable method for synthesizing 4-Bromo-6-chloro-2H-benzo[d]triazole involves the diazotization of 3-Bromo-5-chloro-1,2-phenylenediamine, followed by an intramolecular cyclization. This process hinges on the in-situ generation of nitrous acid, which selectively diazotizes one of the amino groups, paving the way for the formation of the stable triazole ring.
II. Experimental Protocol: A Detailed Walkthrough
This section provides a robust, step-by-step protocol for the laboratory-scale synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Notes |
| 3-Bromo-5-chloro-1,2-phenylenediamine | C₆H₆BrClN₂ | 221.48 | 22.15 g (0.1 mol) | Starting material |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 24.0 g (23.0 mL, 0.4 mol) | Solvent and acid catalyst |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g (0.11 mol) | Diazotizing agent |
| Deionized Water | H₂O | 18.02 | ~500 mL | For solutions and washing |
| Activated Charcoal | C | ~12.01 | 2-3 g | For decolorization (optional) |
| Toluene | C₇H₈ | 92.14 | As needed | Recrystallization solvent |
| Ice | H₂O | 18.02 | As needed | For temperature control |
Step-by-Step Procedure
-
Dissolution of the Starting Material: In a 1 L beaker equipped with a magnetic stirrer, combine 22.15 g (0.1 mol) of 3-Bromo-5-chloro-1,2-phenylenediamine with 150 mL of deionized water and 24.0 g (0.4 mol) of glacial acetic acid. Stir the mixture. Gentle warming (to about 40-50°C) may be necessary to achieve a clear, homogeneous solution.
-
Cooling: Once a clear solution is obtained, place the beaker in an ice-water bath and cool the solution to 0-5°C with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the diazonium salt intermediate that will be formed.
-
Preparation and Addition of Sodium Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 30 mL of cold deionized water. Once the phenylenediamine solution has reached the target temperature of 0-5°C, add the sodium nitrite solution dropwise over 20-30 minutes. Use a dropping funnel to control the addition rate.
-
Monitoring the Reaction: The reaction is exothermic. Carefully monitor the temperature and adjust the addition rate of the sodium nitrite solution to maintain the temperature between 0-10°C. After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Precipitation of the Product: Slowly warm the reaction mixture to room temperature over approximately one hour. The product will begin to precipitate as a pale solid. To ensure complete precipitation, cool the mixture again in an ice bath for another 30 minutes.
-
Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water (totaling about 300 mL) until the filtrate is colorless and neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification (Recrystallization): For higher purity, dissolve the crude product in a minimal amount of hot toluene. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few minutes before hot filtration to remove the charcoal.[1] Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and scale-up of 4-Bromo-6-chloro-2H-benzo[d]triazole.
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Product loss during work-up. | 1. Ensure the sodium nitrite is fully dissolved and added slowly. Check the quality of the sodium nitrite. 2. Maintain the reaction temperature strictly between 0-10°C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.[2] 3. Ensure complete precipitation by allowing sufficient time for cooling. Avoid using excessive solvent during recrystallization. |
| Dark-colored Product | Formation of azo compounds or other colored impurities. | 1. Ensure a sufficiently acidic medium to prevent the diazonium salt from coupling with unreacted amine.[2] 2. Use activated charcoal during recrystallization to adsorb colored impurities.[1] |
| Oily Product Instead of Solid | Impurities depressing the melting point or slow crystallization. | 1. Ensure the starting material is pure. 2. During recrystallization, scratch the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Foaming or Gas Evolution | Decomposition of the diazonium salt, releasing nitrogen gas. | This is a sign of the reaction temperature being too high. Immediately cool the reaction mixture and slow down the addition of sodium nitrite. Ensure efficient stirring to dissipate heat. |
| Incomplete Dissolution of Starting Material | Low solubility of the halogenated phenylenediamine. | Gentle warming as described in the protocol should be sufficient. If issues persist on a larger scale, consider a co-solvent system, but this should be carefully optimized to not interfere with the reaction or product isolation. |
IV. Scale-Up Considerations
Transitioning from a laboratory scale to a larger production scale introduces new challenges that must be addressed to maintain yield, purity, and safety.
| Parameter | Challenge | Solution/Strategy |
| Heat Transfer | The diazotization reaction is exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. | Use a jacketed reactor with a reliable cooling system. The addition of sodium nitrite should be even slower and more controlled at a larger scale. |
| Mixing | Inefficient mixing can lead to localized "hot spots" and areas of high reagent concentration, causing side reactions and reduced yield. | Employ mechanical overhead stirring with an appropriately designed impeller to ensure homogeneity of the reaction mixture. |
| Reagent Addition | Adding a large volume of sodium nitrite solution can be challenging to control manually. | Use a programmable pump for a consistent and controlled addition rate. |
| Purification | Recrystallization of large quantities of product can be cumbersome and may lead to significant product loss. | Consider alternative purification methods such as slurry washing with a suitable solvent to remove impurities without complete dissolution. |
| Safety | Handling larger quantities of sodium nitrite, an oxidizing agent, and the potentially unstable diazonium intermediate increases risks. | Conduct a thorough process safety analysis. Ensure adequate ventilation and have appropriate personal protective equipment. Consider the use of flow chemistry for safer handling of unstable intermediates on a continuous basis. |
V. Frequently Asked Questions (FAQs)
Q1: Why is the reaction temperature so critical during the diazotization step?
A1: The aryl diazonium salt intermediate is thermally unstable.[2] Temperatures above 10°C can cause it to decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which will lower the yield and complicate purification.
Q2: Can I use hydrochloric acid instead of acetic acid?
A2: Yes, mineral acids like hydrochloric acid are commonly used for diazotization. However, acetic acid is often preferred in this specific synthesis as it provides a sufficiently acidic medium while being less corrosive. The choice of acid can influence the solubility of the starting material and the final product, so the work-up procedure may need to be adjusted accordingly.
Q3: What is the purpose of the excess acetic acid?
A3: An excess of acid is crucial for two main reasons. Firstly, it ensures the complete in-situ generation of nitrous acid from sodium nitrite. Secondly, it maintains a low pH, which protonates the unreacted amino groups of the phenylenediamine, preventing the newly formed diazonium salt from coupling with them to form undesirable azo compounds.[2]
Q4: My final product shows two distinct sets of peaks in the NMR, suggesting a mixture of isomers. Why?
A4: 4-Bromo-6-chloro-2H-benzo[d]triazole can exist as two tautomers: the 1-H and 2-H isomers, where the proton is on different nitrogen atoms of the triazole ring. In solution, these tautomers can be in equilibrium, which might be observable in the NMR spectrum depending on the solvent and temperature.
Q5: What are the key safety precautions when handling sodium nitrite?
A5: Sodium nitrite is a strong oxidizer and is toxic if ingested. It should be handled with appropriate personal protective equipment, including gloves and safety glasses. Avoid contact with combustible materials. In case of a fire, use water to extinguish it.[3]
Q6: I am concerned about the stability of the isolated diazonium salt. Can it be isolated?
A6: While some diazonium salts can be isolated as stable salts (e.g., with tetrafluoroborate anions), the intermediate in this reaction is generally not isolated due to its inherent instability. The synthesis is designed as a one-pot procedure where the diazonium salt is formed and cyclizes in the same reaction mixture.
VI. Visualizing the Workflow
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-6-chloro-2H-benzo[d]triazole.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common synthesis issues.
VII. References
-
BenchChem. (n.d.). Preventing side reactions in the diazotization of 4-nitroaniline derivatives. Retrieved from --INVALID-LINK--
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from --INVALID-LINK--
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from --INVALID-LINK--
-
Patents, Google. (n.d.). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from --INVALID-LINK--
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). 3-Bromo-5-Chloro-1, 2-Benzenediamine, 98% Purity, C6H6BrClN2, 1 gram. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Substitution Reactions of Diazonium Salts for Organic Chemistry. Retrieved from --INVALID-LINK--
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Synthesis of Benzotriazoles from Benzynes and Azides. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2. Retrieved from --INVALID-LINK--
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from --INVALID-LINK--
-
NIH. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Benzotriazole : Organic Synthesis. Retrieved from --INVALID-LINK--
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet: Sodium nitrite. Retrieved from --INVALID-LINK--
-
Patents, Google. (n.d.). Purification of benzotriazole. Retrieved from --INVALID-LINK--
References
Technical Support Center: Benzotriazole Tautomer Characterization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzotriazole and its derivatives. The prototropic tautomerism of the benzotriazole scaffold is a significant challenge in its characterization, with the equilibrium between tautomers being exquisitely sensitive to the physical state, solvent, and temperature.[1][2] This guide provides in-depth, practical solutions to common experimental and computational issues encountered in the field.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding benzotriazole tautomerism to provide a solid theoretical grounding for your experimental work.
Question 1: What are the primary tautomeric forms of benzotriazole?
Benzotriazole (BTZ) primarily exists as a dynamic equilibrium between two prototropic tautomers: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole.[3] The 1H- and 3H- forms are degenerate (identical in energy) unless the benzene ring is asymmetrically substituted.[1] The proton transfer between the nitrogen atoms is a rapid process, especially in solution at room temperature.[4][5]
Question 2: Which benzotriazole tautomer is more stable?
There is no single answer; the relative stability is highly dependent on the experimental conditions, and the energy difference between the forms is often very small (as low as 0.31 kcal/mol in the gas phase).[1] This sensitivity is a core challenge in characterization.
-
In the Solid State: X-ray crystallography and solid-state IR spectroscopy have shown that the 1H-tautomer is the predominant form in the crystalline state.[1][6]
-
In Solution: The 1H-tautomer is generally the more stable and predominant form in solution, a preference that increases with solvent polarity.[1][6][7]
-
In the Gas Phase: The situation is more complex. While some theoretical calculations and experimental evidence suggest the 1H-tautomer is slightly preferred, other studies have identified the 2H-tautomer, indicating a delicate energetic balance.[2][8][9]
| Condition | Predominant Tautomer | Supporting Evidence |
| Crystalline Solid | 1H-Benzotriazole | X-ray Diffraction, IR/Raman Spectroscopy[1] |
| Polar Solvents (e.g., DMSO, Water) | 1H-Benzotriazole | NMR Spectroscopy, UV-Vis Spectroscopy[1] |
| Non-Polar Solvents (e.g., Benzene) | 1H-Benzotriazole | UV-Vis Spectroscopy[1] |
| Gas Phase | Highly dependent on conditions; both have been observed. | Microwave Spectroscopy, Laser Induced Fluorescence[8] |
Troubleshooting Guide: Experimental & Computational Issues
This section provides actionable protocols and workflows to resolve specific problems you may encounter during the characterization of benzotriazole tautomers.
Issue 1: My room-temperature NMR spectrum shows broad or averaged signals, making it impossible to assign structures to specific tautomers.
Causality: This is a classic sign of a chemical system in dynamic exchange that is fast on the NMR timescale. At room temperature, the proton rapidly shuttles between the nitrogen atoms of the triazole ring.[4] The spectrometer detects a time-averaged signal of both tautomers, leading to peak broadening or coalescence, which obscures the distinct chemical environments of each form.
Troubleshooting Protocol: Variable-Temperature (VT) NMR Spectroscopy
The primary solution is to slow down the rate of proton exchange until it is slow on the NMR timescale. This is achieved by lowering the temperature of the sample.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of your benzotriazole derivative in a suitable deuterated solvent with a low freezing point (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Ensure the sample is fully dissolved.
-
Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling Sequence: Gradually lower the sample temperature in decrements of 10-15 K. Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Identify the Coalescence Temperature (T_c): Observe the spectral changes. As the temperature decreases, broad peaks will begin to sharpen and eventually resolve into two distinct sets of signals corresponding to the individual tautomers. The temperature at which the two signals just merge into a single broad peak is the coalescence temperature.
-
Low-Temperature Acquisition: Continue cooling below T_c until the signals are sharp and well-resolved. A temperature range of +30 °C down to -90 °C is often sufficient.[7] This "slow-exchange" spectrum will allow for the unambiguous assignment of peaks to each tautomer.
-
Data Analysis: Integrate the well-resolved signals at the lowest temperature to determine the relative population (and thus the equilibrium constant, K_T) of the two tautomers under those conditions.
Issue 2: My UV-Vis spectra show overlapping absorption bands. How can I reliably quantify the tautomer ratio in solution?
Troubleshooting Protocol: Solvent-Dependent Analysis with Model Compounds
This method leverages solvatochromism to shift the tautomeric equilibrium and uses "locked" model compounds to determine the spectral characteristics of each pure tautomer.
Step-by-Step Methodology:
-
Synthesize Model Compounds: To obtain a pure spectrum for each tautomer, you must prevent proton exchange. This is achieved by synthesizing N-alkylated derivatives, typically N-methylbenzotriazoles.
-
1-methyl-benzotriazole serves as the model for the 1H-tautomer.
-
2-methyl-benzotriazole serves as the model for the 2H-tautomer.
-
-
Acquire Spectra of Model Compounds: Prepare solutions of each model compound at a known concentration in the solvent of interest. Record their UV-Vis spectra. These spectra represent ε₁(λ) and ε₂(λ), the molar absorptivity profiles for the pure 1H- and 2H-forms, respectively.
-
Acquire Spectrum of the Tautomeric Mixture: Prepare a solution of your unsubstituted benzotriazole derivative at a known total concentration, C_total, in the same solvent. Record its UV-Vis spectrum, A_mix(λ).
-
Deconvolution and Quantification: The absorbance of the mixture at any wavelength is the sum of the absorbances of the individual components:
-
A_mix(λ) = ε₁(λ) * C₁ * l + ε₂(λ) * C₂ * l
-
Where C_total = C₁ + C₂ and l is the path length.
-
By measuring the absorbance of the mixture at two different wavelengths (ideally where the difference in absorbance between the two tautomers is maximal), you can set up a system of two linear equations to solve for the two unknown concentrations, C₁ and C₂.
-
-
Validation: Repeat the analysis in a series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol). As polar environments are known to stabilize the 1H-form, you should observe a systematic shift in the calculated tautomer ratio that correlates with solvent polarity, validating your methodology.[1]
Issue 3: My computational predictions of tautomer stability contradict my experimental findings.
Causality: The small energy difference between benzotriazole tautomers makes computational predictions extremely sensitive to the chosen theoretical method, basis set, and environmental modeling.[2][6] Omitting key corrections can easily lead to incorrect predictions of the most stable form.
Troubleshooting Protocol: Computational Methodology Checklist
Ensure your computational workflow is robust by verifying the following critical points. Different levels of theory can yield conflicting results; for instance, Hartree-Fock (HF) and MP2 methods have shown clear but opposing preferences for the 1H and 2H tautomers, respectively.[2][6][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2H tautomer of Benzotriazole [mbp.science.ru.nl]
- 9. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Halogenation of Benzotriazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzotriazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with halogenated benzotriazoles. Halogen atoms serve as critical handles for further functionalization and can significantly modulate the biological activity of the benzotriazole scaffold. However, controlling the degree and regioselectivity of halogenation presents a significant synthetic challenge. Over-halogenation is a common pitfall that leads to difficult-to-separate mixtures, reduced yield of the desired product, and increased downstream processing costs.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve clean, selective mono-halogenation and avoid the formation of unwanted di-, tri-, and poly-halogenated byproducts.
Troubleshooting Guide
This section addresses specific issues encountered during the halogenation of benzotriazoles in a direct question-and-answer format.
Q1: My reaction is producing a mixture of mono-, di-, and poly-halogenated benzotriazoles. How can I improve selectivity for the mono-substituted product?
A1: Achieving mono-selectivity in electrophilic aromatic substitution on a benzotriazole ring is a delicate balance of several factors. The formation of multiple halogenated species indicates that the reaction conditions are too harsh or not sufficiently controlled. Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Halogenating Agent Stoichiometry: This is the most critical parameter. The benzotriazole ring can be halogenated multiple times. To favor mono-substitution, you must strictly control the amount of the halogenating agent.
-
Causality: Each successive halogenation step deactivates the ring further, but if a sufficient excess of a reactive halogenating agent is present, multiple substitutions can still occur.
-
Corrective Action: Begin by using 1.0 to 1.05 molar equivalents of your halogenating agent relative to the benzotriazole starting material. A slight sub-stoichiometric amount (e.g., 0.95 eq) can sometimes be beneficial to ensure all of the halogenating agent is consumed before significant di-substitution occurs, at the cost of some starting material remaining.
2. Lower the Reaction Temperature: Reaction kinetics are highly sensitive to temperature.
-
Causality: The activation energy for the second halogenation is typically higher than the first. By lowering the temperature, you disproportionately reduce the rate of the less favorable subsequent halogenations, thereby increasing selectivity for the mono-halogenated product.
-
Corrective Action: If you are running the reaction at room temperature or above, try cooling it to 0 °C or even -10 °C. Monitor the reaction progress carefully (e.g., by TLC or LC-MS), as the reaction time will be longer.
3. Choose a Milder Halogenating Agent: The reactivity of the halogen source plays a crucial role.
-
Causality: Highly reactive agents like elemental bromine (Br₂) or chlorine (Cl₂) can be difficult to control and often lead to over-halogenation. Solid, crystalline reagents like N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are generally preferred as they provide a low, steady concentration of the electrophilic halogen species in solution.[1][2]
-
Corrective Action: If you are using Br₂ or Cl₂, switch to NBS for brominations or NCS for chlorinations.[2][3] These reagents are easier to handle, weigh accurately, and their use often results in cleaner reactions with higher selectivity.[1][4]
4. Optimize Your Choice of Solvent: The solvent can influence the reactivity of the halogenating agent and stabilize intermediates.
-
Causality: Polar aprotic solvents like acetonitrile or DMF can facilitate electrophilic halogenation. For some substrates, less polar solvents can temper reactivity and improve selectivity. For example, NCS is often used in non-polar solvents like carbon tetrachloride for radical-mediated reactions, but for electrophilic aromatic substitution, a more polar medium is often required.[3]
-
Corrective Action: Acetonitrile is a well-documented and effective solvent for selective bromination of aromatics with NBS.[1] If you are using a highly polar solvent like DMF and observing over-halogenation, consider switching to acetonitrile or dichloromethane (DCM) to potentially moderate the reaction rate.
Q2: I'm attempting a mono-bromination with NBS, but I'm getting a low yield and multiple products. What are the critical parameters to control?
A2: N-Bromosuccinimide (NBS) is an excellent reagent for controlled bromination, but success depends on precise execution.[2] A poor outcome typically points to issues with reagent quality, reaction setup, or the reaction mechanism pathway.
1. Ensure Purity of NBS:
-
Causality: NBS can decompose over time, especially if exposed to moisture or light, releasing free bromine. The presence of Br₂ from the outset can lead to uncontrolled, non-selective reactions.
-
Corrective Action: Use freshly opened NBS or recrystallize your existing stock from water before use. Store it in a dark container in a desiccator.
2. Control the Reaction Pathway (Electrophilic vs. Radical):
-
Causality: NBS can react via two pathways: electrophilic substitution on the aromatic ring or free-radical substitution on an alkyl (benzylic) side chain.[1] The presence of radical initiators (like AIBN or even ambient light) and non-polar solvents favors the radical pathway.[5] To brominate the aromatic ring, you need to promote the electrophilic pathway.
-
Corrective Action:
-
Run the reaction in the dark or in a flask wrapped with aluminum foil to exclude light and minimize radical initiation.
-
Use a polar aprotic solvent like acetonitrile.[1]
-
Avoid radical initiators. For some less reactive aromatic systems, a mild Lewis acid or protic acid catalyst may be needed to enhance the electrophilicity of the bromine from NBS.[6]
-
3. Monitor the Reaction Closely:
-
Causality: Allowing the reaction to run for too long, even with stoichiometric control, can lead to the formation of undesired byproducts as the mono-brominated product slowly converts to the di-brominated species.
-
Corrective Action: Set up the reaction and monitor it at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when the ratio of mono-brominated product to starting material is optimal.
Q3: How do I confirm the degree of halogenation and identify the specific isomers formed in my reaction?
A3: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization of your products.
1. Mass Spectrometry (MS): This is the most direct method to determine the number of halogen atoms incorporated.
-
Causality: Chlorine and bromine have very distinct isotopic signatures.
-
Chlorine: Exists as two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A compound with one chlorine atom will show two molecular ion peaks (M and M+2) with a 3:1 intensity ratio. A di-chlorinated compound will show three peaks (M, M+2, M+4) in a 9:6:1 ratio.
-
Bromine: Exists as two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. A mono-brominated compound will show two molecular ion peaks (M and M+2) of nearly equal intensity. A di-brominated compound will show three peaks (M, M+2, M+4) in a 1:2:1 ratio.
-
-
Application: Use LC-MS or GC-MS to analyze your crude reaction mixture.[7][8] The isotopic pattern of the molecular ion for each product peak will definitively tell you the number of chlorine or bromine atoms it contains.[9][10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique helps determine the substitution pattern on the aromatic ring.
-
Causality: Halogenation removes a proton from the benzene ring. You will see a reduction in the number of signals in the aromatic region (typically 7.0-8.5 ppm) and a change in the splitting patterns (multiplicity) of the remaining protons.
-
Application: For a mono-substituted product, you will see three remaining aromatic protons instead of four. The coupling constants between the remaining protons can help elucidate the substitution pattern (e.g., 4-, 5-, 6-, or 7-halogenation).
-
-
¹³C NMR: This provides complementary information.
-
Causality: The carbon atom directly attached to the halogen will experience a significant change in its chemical shift.
-
Application: Comparing the ¹³C NMR spectrum of your product to that of the starting material will reveal a new signal (or a shifted signal) corresponding to the C-X bond, confirming substitution.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Causality: Isomers of halogenated benzotriazoles often have slightly different polarities, allowing them to be separated chromatographically.
-
Application: Use a reverse-phase HPLC method to separate the components of your reaction mixture.[11][12] This allows you to quantify the purity of your desired product and can help in isolating specific isomers for further characterization.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of benzotriazole halogenation?
A1: The halogenation of the benzene ring of benzotriazole proceeds via an electrophilic aromatic substitution (EAS) mechanism.[15][16] This is a stepwise process:
-
Generation of the Electrophile: The halogenating agent (e.g., Br₂ or NCS) generates a potent electrophile (a species seeking electrons), often denoted as "X⁺". In the case of Br₂ or Cl₂, a Lewis acid catalyst (like FeBr₃ or AlCl₃) is often required to polarize the X-X bond and create a more powerful electrophile.[17][18][19] Milder reagents like NCS can often be activated by a protic acid.[6]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzotriazole's benzene ring acts as a nucleophile and attacks the electrophile. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[18]
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture (e.g., the solvent or the conjugate base of the catalyst like AlCl₄⁻) removes a proton from the carbon atom that formed the new bond with the halogen.[16] This collapses the sigma complex, restores the aromatic π-system, and yields the final halogenated benzotriazole product.
Q2: How does the triazole ring influence the regioselectivity of halogenation on the benzene ring?
A2: The fused triazole ring acts as a strong electron-withdrawing group through inductive effects and resonance. This has two major consequences:
-
Deactivation: The triazole ring pulls electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene itself. This is why halogenation of benzotriazole often requires slightly more forcing conditions than, for example, phenol.
-
Directing Effects: As a deactivating group, the triazole moiety directs incoming electrophiles primarily to the positions meta to the points of fusion. In the benzotriazole system, this corresponds to the 5- and 6-positions . Halogenation is therefore most likely to occur at these sites. Positions 4 and 7 are ortho to the fusion and are more deactivated, making substitution at these positions less favorable.
Q3: Which halogenating agents are suitable for benzotriazole, and how do they differ in reactivity?
A3: Several reagents can be used, differing mainly in their reactivity, selectivity, and ease of handling.
-
Elemental Halogens (Cl₂, Br₂): These are the most reactive and fundamental halogenating agents. They are often inexpensive but can be hazardous to handle (gas or fuming liquid) and their high reactivity can easily lead to over-halogenation. They typically require a Lewis acid catalyst for all but the most activated aromatic rings.[16]
-
N-Halosuccinimides (NCS, NBS): These are crystalline solids that are much easier and safer to handle than elemental halogens.[2][3] They act as a source for electrophilic chlorine or bromine and are generally less reactive, which provides superior control and selectivity for mono-halogenation.[1][4] They are the reagents of choice for most laboratory-scale selective halogenations of aromatic systems.
-
Other Halogenating Agents: Other reagents like sulfuryl chloride (SO₂Cl₂) for chlorination or iodine with an oxidizing agent (e.g., nitric acid) for iodination can also be used, but their application to benzotriazole must be carefully optimized to control selectivity.[15]
Data & Visualization
Data Tables
Table 1: Recommended Conditions for Selective Mono-halogenation of Benzotriazole
| Parameter | Recommendation for Mono-selectivity | Rationale |
| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Provides a controlled, low concentration of the electrophile, minimizing over-reaction.[1][3] |
| Stoichiometry | 1.0 - 1.05 molar equivalents | Prevents excess halogenating agent from causing di- and tri-substitution. |
| Temperature | 0 °C to Room Temperature | Lower temperature slows the reaction, disfavoring the higher activation energy of subsequent halogenations. |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | Polar aprotic solvents that facilitate the electrophilic mechanism without being overly activating.[1] |
| Monitoring | TLC or LC-MS | Essential for determining the reaction endpoint to prevent prolonged reaction times and byproduct formation. |
Table 2: Key Spectroscopic Signatures for Halogenated Benzotriazoles
| Degree of Halogenation | Mass Spec Isotope Pattern (Molecular Ion) | ¹H NMR Aromatic Region |
| Mono-chlorinated | M, M+2 peaks in ~3:1 ratio | 3 distinct proton signals |
| Di-chlorinated | M, M+2, M+4 peaks in ~9:6:1 ratio | 2 distinct proton signals |
| Mono-brominated | M, M+2 peaks in ~1:1 ratio | 3 distinct proton signals |
| Di-brominated | M, M+2, M+4 peaks in ~1:2:1 ratio | 2 distinct proton signals |
Experimental Protocols
Protocol: Selective Mono-bromination of 1H-Benzotriazole using NBS
This protocol is a representative method for achieving selective mono-bromination.
Materials:
-
1H-Benzotriazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1H-Benzotriazole (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion. Wrap the flask in aluminum foil to protect it from light.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 30-60 minutes. The reaction is complete when the starting benzotriazole spot has been consumed.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Add a small amount of saturated sodium thiosulfate solution to quench any remaining bromine/NBS (this will dissipate any yellow/orange color).
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the pure mono-brominated benzotriazole product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Diagrams
Caption: Troubleshooting workflow for over-halogenation.
Caption: Decision tree for selecting halogenation conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isca.me [isca.me]
- 5. m.youtube.com [m.youtube.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 10. A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for Benzotriazole Cross-Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in benzotriazole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and practical, field-proven experience.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Issue 1: Low or No Conversion to the Desired Product
Question: My benzotriazole cross-coupling reaction shows very low conversion, or fails completely, with most of the starting material remaining. What are the likely causes and how can I fix it?
Answer: This is a frequent challenge in cross-coupling chemistry, often pointing towards issues with catalyst activity or reaction conditions. The primary culprits are typically related to catalyst deactivation or an inefficient catalytic cycle.
Probable Causes & Solutions:
-
Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to oxygen, which can oxidize it to an inactive state, often observed as the formation of palladium black.[1][2]
-
Solution: Ensure rigorous exclusion of oxygen. Use a robust inert gas (argon or nitrogen) manifold. Solvents and liquid reagents must be thoroughly degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas for 30-60 minutes.[1][2] Use fresh, anhydrous solvents, as water content can also interfere with certain catalytic systems.
-
-
Inefficient Pre-catalyst Activation: Many reactions use Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂) which must be reduced in situ to the active Pd(0) species.[3][4] This reduction step can be inefficient, leading to low concentrations of the active catalyst.
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, advanced palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).[4][5] These are designed for efficient and clean generation of the active LPd(0) species upon exposure to the base in the reaction mixture.[4]
-
-
Catalyst Poisoning by Substrates or Impurities: The nitrogen atoms in the benzotriazole ring system can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2] Impurities in starting materials, particularly in amines, can also poison the catalyst.[6]
-
Solution: Use highly pure, purified starting materials. Amines, for instance, can often be purified by filtration through a short plug of activated alumina.[6] If substrate inhibition is suspected, a ligand screen is advisable. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can often mitigate this issue by promoting the desired catalytic cycle steps over inhibitory binding.[7][8]
-
-
Suboptimal Reaction Parameters (Temperature, Solvent, Base): The stability and activity of the catalyst are highly dependent on the reaction environment.
-
Solution: A systematic screen of reaction parameters is recommended.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1][9] It's a delicate balance. Try running the reaction at a moderate temperature (e.g., 80-100 °C) before pushing to higher temperatures.[1]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[1] The solvent can influence catalyst stability and reagent solubility.[10] If solubility is an issue, consider alternative solvents like DMF or using a co-solvent system.[11]
-
Base: The choice of base is critical and substrate-dependent. Strong bases like NaOt-Bu promote high reaction rates but are incompatible with many functional groups.[12] Weaker bases like K₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[12][13]
-
-
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Question: My reaction yields the desired product, but I'm also observing significant amounts of homocoupled boronic acid product (biaryl) and/or hydrodehalogenation of my aryl halide. How can I suppress these side reactions?
Answer: The formation of these side products indicates that unproductive pathways are competing with your desired cross-coupling cycle. Optimizing catalyst loading and reaction setup can often minimize these issues.
Probable Causes & Solutions:
-
Slow Transmetalation or Reductive Elimination: If the transmetalation step (boronic acid to palladium) or the final reductive elimination step is slow, the organopalladium intermediate has a longer lifetime, allowing side reactions to occur.
-
Solution:
-
Ligand Choice: The ligand plays a pivotal role. Bulky, electron-rich ligands accelerate reductive elimination, which is often the rate-limiting step for C-N bond formation.[13] A ligand screen is highly recommended. For benzotriazole couplings, ligands like XPhos or RuPhos have shown good performance.[4]
-
Catalyst Loading: Counterintuitively, sometimes lowering the catalyst loading can reduce side products, especially homocoupling, by minimizing the concentration of palladium species available to participate in these undesired pathways.[3]
-
-
-
Presence of Water/Oxygen Leading to Deborylation: The boronic acid coupling partner can degrade via protodeboronation, especially in the presence of water at elevated temperatures, leading to the formation of the corresponding arene.[11] This reduces the concentration of the nucleophile available for cross-coupling.
-
Solution: Use anhydrous conditions and thoroughly degassed solvents. While some Suzuki reactions tolerate or even require a small amount of water, for sensitive substrates, minimizing water is a good starting point.[14] Using potassium trifluoroborate salts instead of boronic acids can sometimes improve stability.
-
-
Base-Induced Side Reactions: The base can cause decomposition of starting materials or promote unwanted reactions.[13] For example, strong bases can lead to the cleavage of ester groups.[11]
Issue 3: Poor N1 vs. N2 Selectivity
Question: I am obtaining a mixture of N1- and N2-arylated benzotriazole isomers. How can I improve the regioselectivity of the reaction?
Answer: Achieving high regioselectivity in the functionalization of benzotriazoles is a known challenge due to the presence of two reactive nitrogen atoms. The selectivity is often influenced by a combination of steric and electronic factors, which can be tuned by the reaction conditions.
Probable Causes & Solutions:
-
Steric Hindrance: The steric environment around the catalyst and the substrates can direct the coupling to the less hindered nitrogen position.
-
Solution:
-
Ligand Bulk: Employing bulkier ligands on the palladium catalyst can favor coupling at the more accessible N1 position.
-
Substrate Sterics: If synthetically feasible, introducing a sterically demanding group on the benzotriazole or the aryl halide can influence the regiochemical outcome.
-
-
-
Reaction Conditions: Temperature and solvent can play a role in the equilibrium between different intermediates, affecting the final product ratio.
-
Solution: Systematically vary the reaction temperature. Sometimes, running the reaction at a lower temperature can enhance selectivity, even if it requires a longer reaction time. Explore different solvent systems, as solvent polarity can influence the transition state energies for the formation of the two isomers.
-
-
Alternative Catalytic Systems: Some catalytic systems are inherently more selective for one position over the other.
-
Solution: While palladium is common, it's worth exploring literature for alternative metal catalysts (e.g., copper) or specialized catalytic systems that have been reported to provide high selectivity for either N1 or N2 arylation of benzotriazoles.[15][16][17] For example, some copper-catalyzed systems using benzotriazole itself as a ligand have been developed for C-N bond formation.[18]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a benzotriazole cross-coupling reaction?
A1: A good starting point for screening is typically between 1-2 mol % of the palladium precursor.[12][13] For particularly challenging or unreactive substrates, this may be increased to 5 mol %. However, for process development and large-scale synthesis, the goal is often to optimize the reaction to use much lower loadings, sometimes even in the ppm range for highly active catalyst systems.[7]
Q2: How does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, pre-catalysts) affect the required loading?
A2: The choice of precursor is critical.
-
Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction to the active Pd(0) state. This process can be inefficient, often necessitating higher catalyst loadings (2-5 mol %) to achieve the desired reaction rate.[3][4][5]
-
Pd(0) sources like Pd₂(dba)₃ are already in the correct oxidation state but require ligand exchange to form the active catalyst, which can sometimes be slow.[5]
-
Modern Pre-catalysts (e.g., Buchwald palladacycles) are generally the most efficient.[4] They are air-stable Pd(II) complexes that are designed to cleanly and rapidly generate the active, monoligated Pd(0) species under the reaction conditions. This efficiency often allows for significantly lower catalyst loadings (0.5-1 mol % or even lower) and leads to more reproducible results.[5]
Q3: When should I consider using a higher catalyst loading versus optimizing other reaction parameters?
A3: Increasing catalyst loading should generally be a later step in optimization, not the first. First, conduct a systematic screen of the ligand, base, solvent, and temperature.[2] A sluggish reaction is often a symptom of a suboptimal combination of these parameters, not necessarily insufficient catalyst. Only after this initial optimization fails to provide satisfactory results should you consider significantly increasing the catalyst loading, as this adds cost and increases the burden of palladium removal from the final product.[13]
Q4: How can I determine if my catalyst is the problem or if it's another component of the reaction?
A4: A systematic approach is key.
-
Run a Control Reaction: Use a well-established, reliable cross-coupling reaction from the literature with your specific batch of catalyst, ligand, base, and solvent. If this control reaction works, your catalyst system is likely active, and the problem lies with your specific substrates or conditions.
-
Check Reagent Purity: As mentioned, impurities can kill a reaction.[6] Ensure all reagents are pure and solvents are anhydrous and degassed.[1]
-
Isolate and Characterize: If you observe a black precipitate, it is almost certainly palladium black, a clear sign of catalyst deactivation.[1] This confirms a stability issue with your catalytic system under the chosen conditions.
Q5: What is the impact of the ligand-to-palladium ratio, and what ratio should I use?
A5: The ligand-to-palladium (L:Pd) ratio is crucial for catalyst stability and activity.
-
For monodentate ligands (like the Buchwald phosphines), a ratio between 1:1 and 2:1 is common.[2] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into inactive palladium black.[2] A slight excess of ligand can help stabilize the active species.[2] However, a large excess can sometimes be detrimental, inhibiting the reaction by occupying coordination sites needed for the substrates.[9]
-
For bidentate ligands (like DPPF or BINAP), a 1:1 to 1.2:1 L:Pd ratio is typically used, as these ligands occupy two coordination sites on the metal.
Section 3: Data and Protocols
Table 1: Recommended Starting Conditions for Catalyst Screening
| Parameter | Condition 1 (Aggressive) | Condition 2 (Mild/Tolerant) | Rationale |
| Pd Precursor | Buchwald Pre-catalyst (G3/G4) | Pd(OAc)₂ | Pre-catalysts offer higher activity and reproducibility.[4] Pd(OAc)₂ is a common, cheaper alternative. |
| Catalyst Loading | 1 mol % | 2 mol % | Higher loading for less active Pd(II) source. |
| Ligand | XPhos or RuPhos | SPhos or P(t-Bu)₃ | XPhos/RuPhos are highly active for C-N couplings. SPhos offers a good balance of activity and stability.[4] |
| L:Pd Ratio | 1.2 : 1 | 2 : 1 | Slight excess for pre-catalyst; larger excess needed to stabilize in situ generated Pd(0). |
| Base | NaOt-Bu or LHMDS | K₃PO₄ or Cs₂CO₃ | Strong bases for high reactivity; weaker bases for functional group tolerance.[12] |
| Solvent | Toluene or Dioxane | DMF or THF | High-boiling aprotic solvents are standard. DMF can aid solubility.[1][11] |
| Temperature | 100 °C | 80 °C | Start with a moderate temperature to balance rate and catalyst stability.[1] |
Experimental Protocol: General Procedure for a Benzotriazole Cross-Coupling Reaction
This protocol outlines a standard setup for a small-scale (0.5 mmol) test reaction.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), benzotriazole (0.6 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv.).
-
Catalyst/Ligand Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and the phosphine ligand (e.g., XPhos, 0.022 mmol, 4.4 mol %) inside a glovebox. Add this mixture to the reaction vessel. If using a pre-catalyst, add it directly (e.g., XPhos Pd G3, 0.01 mmol, 2 mol %).
-
Inert Atmosphere: Seal the reaction vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 2.5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of Workflows
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical decision-making process when faced with a low-yielding reaction.
Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.
General Catalyst Optimization Workflow
This diagram illustrates a standard procedure for optimizing the catalytic system for a new transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. reddit.com [reddit.com]
- 15. An organoselenium-catalyzed N1- and N2-selective aza-Wacker reaction of alkenes with benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An organoselenium-catalyzed N1- and N2-selective aza-Wacker reaction of alkenes with benzotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stability of 4-Bromo-6-chloro-2H-benzo[d]triazole
Welcome to the technical support center for handling 4-Bromo-6-chloro-2H-benzo[d]triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the stability and solubility of this compound during experimental workflows. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established principles of physical organic chemistry and analytical science.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions regarding the properties of 4-Bromo-6-chloro-2H-benzo[d]triazole and the critical role of solvent selection.
Q1: What is 4-Bromo-6-chloro-2H-benzo[d]triazole and why is its stability a concern?
4-Bromo-6-chloro-2H-benzo[d]triazole is a halogenated heterocyclic compound. Like many benzotriazole derivatives, it is used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Its stability is a primary concern because degradation can lead to the formation of impurities, which can compromise the efficacy and safety of the final product, and lead to inaccurate experimental results.[1] Forced degradation studies are essential to understand the chemical behavior of the molecule and identify likely degradation products.[2][3]
Q2: How does the choice of solvent fundamentally impact the stability of my compound?
Solvents are not inert media; they actively influence chemical reactivity and stability through various interactions.[4] The key factors are:
-
Polarity: A solvent's polarity, often measured by its dielectric constant, determines its ability to stabilize charged or polar species.[5] Polar solvents can stabilize charged intermediates or transition states, potentially accelerating degradation pathways.[6]
-
Protic vs. Aprotic Nature: This is arguably the most critical distinction for stability.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[7] They are very effective at solvating both cations and anions. However, they can also participate directly in degradation reactions like solvolysis or act as a proton source, potentially catalyzing acid-mediated decomposition.[4][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack these acidic protons but still possess significant dipole moments.[9] They are excellent at solvating cations but leave anions relatively "free" or unsolvated, which can affect reaction rates but often provides a more inert environment for compounds susceptible to hydrolysis or protonolysis.[10]
-
Q3: Based on its structure, what type of solvent is likely to be problematic for 4-Bromo-6-chloro-2H-benzo[d]triazole?
The benzotriazole ring system contains nitrogen atoms that can be protonated or participate in hydrogen bonding. The presence of electronegative bromine and chlorine atoms further enhances the molecule's polarity. Therefore, polar protic solvents, especially water and alcohols, should be considered potentially reactive. They may facilitate hydrolytic degradation pathways or other acid/base-catalyzed reactions. While the compound's stability in any given solvent must be empirically determined, starting with polar aprotic or nonpolar solvents is a prudent strategy to minimize potential degradation.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter in the lab and provides a logical, step-by-step approach to resolving them.
Q4: I've dissolved my compound, but I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis over time. What's happening?
This is a classic sign of chemical degradation. The solvent is likely reacting with your compound or catalyzing its decomposition.
Troubleshooting Steps:
-
Identify the Solvent Type: Are you using a protic solvent like methanol or a water/acetonitrile mixture with a high percentage of water? These are common culprits for hydrolysis.
-
Switch to an Aprotic Solvent: Immediately prepare a fresh solution in a dry, polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[10] Monitor this new solution by HPLC at regular intervals (e.g., T=0, 2h, 6h, 24h) to see if the formation of impurities is suppressed.
-
Consider pH Effects: If your mobile phase or solvent is buffered or contains additives like trifluoroacetic acid (TFA) or formic acid, the pH could be driving degradation. Benzotriazoles can degrade under both acidic and basic conditions.[3][11] Prepare a solution in a neutral, unbuffered solvent to isolate this variable.
-
Protect from Light: Photodegradation is another common pathway, especially for aromatic systems.[12] Repeat the experiment with your vial wrapped in aluminum foil or using an amber vial to see if stability improves.
dot ```dot graph TD { A[Start: Unexpected Peaks in HPLC] --> B{Identify Solvent Type}; B --> C{Protic Solvent (e.g., MeOH, H2O)?}; B --> D{Aprotic Solvent (e.g., ACN, DMSO)?}; C --> E[Action: Switch to Dry Aprotic Solvent]; E --> F[Monitor Stability via HPLC]; D --> G{Check for Acid/Base Additives (TFA, etc.)}; G --> H[Action: Use Neutral, Unbuffered Solvent]; H --> F; F --> I{Problem Solved?}; I -- Yes --> J[End: Adopt New Solvent System]; I -- No --> K{Consider Other Factors}; K --> L[Protect from Light (Amber Vial)]; L --> F; K --> M[Reduce Temperature (Store at 4°C)]; M --> F; }
Caption: Logic diagram for solvent selection and stability optimization.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. chemistryscore.com [chemistryscore.com]
- 8. theorango.com [theorango.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical degradation of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Definitive Structural Elucidation of 4-Bromo-6-chloro-2H-benzo[d]triazole: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. In this guide, we delve into the structural confirmation of 4-Bromo-6-chloro-2H-benzo[d]triazole, a heterocyclic compound with significant potential in medicinal chemistry. We will provide a comprehensive comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide will not only outline the methodologies but also explain the causality behind experimental choices, ensuring a deep, practical understanding for professionals in the field.
Benzotriazole derivatives are a well-established class of compounds in pharmaceutical research, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The precise arrangement of atoms within these molecules, including the specific substitution patterns on the aromatic ring, is critical to their interaction with biological targets. Therefore, confirming the exact structure of novel derivatives like 4-Bromo-6-chloro-2H-benzo[d]triazole is a non-negotiable step in the research and development pipeline. While its chemical formula (C₆H₃BrClN₃) and the presence of bromine and chlorine can be inferred from its name and synthetic route, the definitive placement of these halogens and the tautomeric form of the triazole ring require rigorous experimental validation.
The Unparalleled Precision of Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at atomic resolution.[3][4] This method provides unequivocal evidence of bond lengths, bond angles, and the overall conformation of the molecule, leaving no ambiguity about the positions of the bromo and chloro substituents on the benzotriazole core.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure involves several critical steps. The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[5]
Experimental Protocol: Crystal Growth of 4-Bromo-6-chloro-2H-benzo[d]triazole
-
Solvent Selection & Saturation: Begin by screening for a solvent in which the compound is moderately soluble.[6] For a molecule like 4-Bromo-6-chloro-2H-benzo[d]triazole, solvents such as ethanol, methanol, or acetone are good starting points. Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen solvent at room temperature.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial.[6] Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation. This gradual increase in concentration encourages the formation of a limited number of large, well-ordered crystals rather than a precipitate of many small crystals.[6][7]
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or fine-tipped tweezers.[5]
The following diagram illustrates the fundamental workflow of single-crystal X-ray crystallography:
Interpreting the Results
The final output of an SCXRD experiment is a detailed crystallographic information file (CIF) that contains the precise coordinates of each atom in the unit cell. This data allows for the unambiguous confirmation of the 4-bromo and 6-chloro substitution pattern on the benzo[d]triazole ring. Furthermore, it reveals the tautomeric state of the triazole ring (1H vs. 2H) and provides valuable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice.[8]
Complementary Spectroscopic Techniques: Building a Cohesive Picture
While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods like NMR and mass spectrometry are indispensable for characterizing the compound in solution and confirming its elemental composition and connectivity.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[12] For 4-Bromo-6-chloro-2H-benzo[d]triazole, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the protons and carbons in the molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants of these signals would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the triazole ring.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The signals for the carbons directly attached to the halogens would be expected at specific chemical shifts, aiding in the confirmation of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.[13] For halogenated compounds like 4-Bromo-6-chloro-2H-benzo[d]triazole, the isotopic distribution pattern in the mass spectrum is particularly informative.
-
Isotopic Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14][15][16] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14][15][16] The presence of both a chlorine and a bromine atom in the molecule will result in a characteristic isotopic cluster for the molecular ion peak (M⁺), with relative intensities that can be predicted and compared to the experimental data to confirm the presence of both halogens.[17]
The following diagram illustrates the complementary nature of these analytical techniques:
Comparative Analysis: Strengths and Limitations
| Technique | Strengths | Limitations | Application to 4-Bromo-6-chloro-2H-benzo[d]triazole |
| Single-Crystal X-ray Crystallography | Provides unambiguous 3D structure, including stereochemistry and intermolecular interactions.[3] | Requires high-quality single crystals, which can be difficult to grow.[5] Only provides the solid-state structure. | Definitive confirmation of the 4-bromo and 6-chloro substitution pattern and the tautomeric form of the triazole ring. |
| NMR Spectroscopy | Excellent for determining atomic connectivity and the solution-state structure.[12] Non-destructive. | Can be complex to interpret for molecules with overlapping signals. Does not provide absolute 3D structure. | Confirms the number and chemical environment of protons and carbons, supporting the proposed substitution pattern. |
| Mass Spectrometry | Highly sensitive for determining molecular weight and elemental formula.[9] | Provides limited information about atomic connectivity. Can cause fragmentation of the molecule. | Confirms the presence of one bromine and one chlorine atom through the characteristic isotopic pattern of the molecular ion peak. |
Conclusion
In the rigorous landscape of drug discovery and development, the definitive structural elucidation of novel compounds is paramount. For 4-Bromo-6-chloro-2H-benzo[d]triazole, single-crystal X-ray crystallography provides the unequivocal evidence of its three-dimensional structure, confirming the precise placement of the halogen substituents and the tautomeric form of the triazole ring. While powerful spectroscopic techniques like NMR and mass spectrometry offer crucial complementary information regarding atomic connectivity and elemental composition, they cannot replace the absolute certainty provided by a high-quality crystal structure. By employing these techniques in a synergistic manner, researchers can build a comprehensive and validated understanding of their molecules, paving the way for more effective and targeted drug design.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. How To [chem.rochester.edu]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][1,2]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: single-crystal X-ray diffraction study and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 10. jam2026.iitb.ac.in [jam2026.iitb.ac.in]
- 11. jchps.com [jchps.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
A Comparative Guide to the Tautomeric Activity of 1H- vs. 2H-Benzotriazole
Abstract
Benzotriazole, a cornerstone heterocyclic scaffold in medicinal chemistry and materials science, exists in a dynamic equilibrium between its 1H- and 2H-tautomeric forms. While the 1H-tautomer is thermodynamically more stable and predominant in most conditions, emerging evidence reveals that the less abundant 2H-tautomer can possess distinct and, in some cases, superior biological and chemical activities. This guide provides an in-depth comparative analysis of these two tautomers, synthesizing structural insights, experimental data, and methodological considerations. We will explore the fundamental physicochemical differences that drive their divergent activities, present protocols for their differentiation and separation, and analyze case studies where the tautomeric form is a critical determinant of function, particularly in antiviral drug discovery and corrosion inhibition. This resource is intended for researchers, scientists, and drug development professionals seeking to harness the nuanced chemistry of benzotriazole for advanced applications.
The Tautomeric Nature of Benzotriazole: More Than One Molecule
Benzotriazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[1][2] A key feature of its chemistry is prototropic tautomerism, where the proton on the triazole ring can reside on different nitrogen atoms. This gives rise to two primary forms: the asymmetric 1H-benzotriazole and the symmetric 2H-benzotriazole.
The 1H-tautomer is generally the more stable and predominant form in both solid and solution phases at room temperature.[1][3][4] This stability is often attributed to its electronic structure and greater dipole moment compared to the 2H form.[5] However, the energy difference between the two is small, allowing for a dynamic equilibrium.[4] Understanding this equilibrium is not merely an academic exercise; the specific location of the proton profoundly influences the molecule's shape, electronic distribution, and hydrogen bonding capabilities, which in turn dictate its interaction with biological targets or material surfaces.[6][7] Consequently, attributing the activity of a benzotriazole derivative solely to the major 1H-tautomer can be a significant oversight, potentially masking the potent contributions of the 2H form.
Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.
Experimental Workflow: Isolating and Characterizing Tautomers
To accurately assess the activity of each tautomer, they must be studied independently. This is typically achieved by "locking" the tautomeric form through N-alkylation or N-arylation, which prevents proton transfer. The direct alkylation of benzotriazole often yields a mixture of 1-alkyl and 2-alkyl isomers, necessitating robust separation and characterization protocols.[1][8]
Protocol: Synthesis and Chromatographic Separation of N-Alkyl Benzotriazole Isomers
This protocol provides a generalized workflow for synthesizing and separating 1- and 2-alkylbenzotriazole derivatives, a crucial first step for comparative activity studies.
Objective: To synthesize a mixture of 1-alkyl and 2-alkyl benzotriazoles and separate them for individual analysis.
Materials:
-
1H-Benzotriazole
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., potassium hydroxide, sodium hydride)
-
Solvent (e.g., methanol, DMF)
-
Silica gel for column chromatography
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
TLC plates and visualization agent (e.g., UV lamp)
Procedure:
-
Reaction Setup: Dissolve 1H-benzotriazole in the chosen solvent in a round-bottom flask.
-
Deprotonation: Add the base portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the benzotriazole, forming the benzotriazolide anion. Causality: This step generates the nucleophile required for the subsequent alkylation.
-
Alkylation: Slowly add the alkyl halide to the reaction mixture. Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by Thin Layer Chromatography (TLC).[8] Insight: The ratio of 1-alkyl to 2-alkyl products can be influenced by reaction time, temperature, and the nature of the solvent and alkylating agent.[1][8]
-
Workup: Quench the reaction with water and extract the product mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Separate the 1- and 2-alkyl isomers using flash column chromatography on silica gel.[8] The polarity difference between the two isomers typically allows for effective separation.
-
Characterization: Confirm the identity and purity of each isolated isomer using spectroscopic methods.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This is the definitive method for distinguishing the isomers. The symmetry of the 2-alkyl derivative results in a simpler spectrum compared to the asymmetric 1-alkyl derivative.[9][10]
-
UV-Vis Spectroscopy: The distinct electronic structures of the tautomers lead to different absorption maxima, which can be used for characterization.[5]
-
Caption: Workflow for synthesis, separation, and analysis of tautomers.
Comparative Activity Analysis
Biological Activity: A Case Study in Antiviral Research
The development of inhibitors for the Hepatitis C Virus (HCV) NTPase/helicase provides a compelling example of tautomer-dependent activity. A study on N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole revealed a stark difference in inhibitory potency between the N(1) and N(2) isomers.[8]
The experimental data clearly demonstrated that alkylation at the N(2) position yielded the most potent inhibitors of the HCV helicase. In contrast, the corresponding N(1) isomers showed significantly reduced or no activity.[8]
| Compound | Tautomer Type | IC₅₀ (µM) vs. HCV Helicase (DNA Substrate) |
| 4,5,6,7-tetrabromo-2-methyl -2H-BTA | 2H- | ~6.5 |
| 4,5,6,7-tetrabromo-2-ethyl -2H-BTA | 2H- | ~6.5 |
| 4,5,6,7-tetrabromo-2-propyl -2H-BTA | 2H- | ~6.5 |
| 4,5,6,7-tetrabromo-1-alkyl -1H-BTA | 1H- | Decreased or no activity |
| N(1) or N(2) hydroxyethyl derivs. | 1H/2H- | Inactive |
| Data synthesized from Borowski et al. (2005).[8] |
This differential activity underscores a critical insight: the less stable 2H-tautomer scaffold can provide a superior geometric and electronic arrangement for binding to a biological target. The symmetric nature of the 2H-isomer and the specific presentation of its nitrogen lone pairs may facilitate optimal interactions within the enzyme's active site that are not possible for the asymmetric 1H-isomer.
Caption: Hypothetical binding of 1H- vs. 2H-isomers to an active site.
Chemical Activity: The Mechanism of Corrosion Inhibition
Benzotriazole is a renowned corrosion inhibitor, especially for copper and its alloys.[11][12] Its mechanism involves the formation of a stable, polymeric protective film on the metal surface, which acts as a barrier to corrosive agents.[13] This film is a complex of copper ions and benzotriazole molecules.
While most literature discusses this mechanism without explicitly differentiating the tautomers, the underlying chemistry suggests a potential role for both.
-
1H-Benzotriazole: As the predominant species in aqueous solution, it is likely the primary agent in film formation. The lone pairs on N2 and N3 are available for coordination with copper ions on the surface.
-
2H-Benzotriazole: Although less abundant, its symmetric structure could lead to a different, perhaps more ordered, packing arrangement in the protective film. The lone pairs on N1 and N3 are chemically equivalent, which might influence the polymeric structure of the Cu-BTA complex.
The efficacy of inhibition relies on the formation of a dense, strongly adsorbed layer. The different geometries and dipole moments of the 1H- and 2H-tautomers could influence the orientation and packing efficiency of the protective film, thereby modulating its effectiveness. This remains an area ripe for further investigation, requiring surface-sensitive analytical techniques to probe the composition of the film in situ.
Conclusion and Field-Proven Insights
The comparative analysis of 1H- and 2H-benzotriazole tautomers delivers a clear and impactful message: assuming the most stable tautomer is the most active can be a flawed premise in chemical and biological research.
-
Authoritative Grounding: The predominance of the 1H-tautomer in solution is well-established through extensive spectroscopic and computational studies.[3][10][14] However, this thermodynamic preference does not preclude the kinetic favorability of the 2H-tautomer's interaction with a specific target.
For professionals in drug development, this guide serves as a caution against oversimplification. The benzotriazole scaffold's true potential can only be unlocked by recognizing and investigating the distinct properties of its tautomeric forms. Future research should focus on developing tautomer-selective synthetic routes and applying advanced analytical techniques to study these dynamic systems in their relevant biological or material contexts.
References
- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental (13C NMR) and theoretical (ab initio molecular orbital calculations) studies on the prototropic tautomerism of benzotriazole and some derivatives symmetrically substituted on the benzene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 12. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 13. copper.org [copper.org]
- 14. 2H tautomer of Benzotriazole [mbp.science.ru.nl]
Halogenated Benzotriazoles as Protein Kinase Inhibitors: A Comparative Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein kinase inhibitor discovery, the benzotriazole scaffold has emerged as a privileged structure, giving rise to compounds with significant biological activity.[1] This guide provides an in-depth comparison of halogenated benzotriazoles, a notable class of kinase inhibitors, with other established inhibitors targeting key oncogenic kinases. Due to the limited publicly available biological data for 4-Bromo-6-chloro-2H-benzo[d]triazole, this analysis will focus on its well-characterized analog, 4,5,6,7-tetrabromobenzotriazole (TBBt), as a representative of this chemical series. We will primarily explore its activity against Protein Kinase CK2 and draw comparisons with the clinical-stage CK2 inhibitor Silmitasertib (CX-4945) and inhibitors of the PIM-1 kinase, another potential target for related heterocyclic compounds.
The Significance of Targeting Protein Kinases CK2 and PIM-1
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Protein Kinase CK2 is a pleiotropic serine/threonine kinase that is overexpressed in many human cancers and contributes to cell growth, proliferation, and suppression of apoptosis.[1] Similarly, PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.[3] The development of potent and selective inhibitors against these kinases is a major focus of oncological research.
Halogenated Benzotriazoles: A Focus on CK2 Inhibition
Halogenated benzotriazoles, such as TBBt, have been identified as ATP-competitive inhibitors of protein kinase CK2.[4] The bromine atoms on the benzene ring are understood to play a key role in the inhibitory activity, likely through hydrophobic and electrostatic interactions within the ATP-binding pocket of the kinase.[1]
Comparative Inhibitory Potency
The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables provide a comparative summary of the biochemical and cell-based inhibitory activities of TBBt and other relevant kinase inhibitors.
Table 1: Biochemical IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | Human recombinant CK2 | 1600 | |
| Rat liver CK2 | 900 | ||
| Silmitasertib (CX-4945) | Recombinant human CK2α | 1 | [5][6] |
| FLT3 | 35 | [6] | |
| PIM-1 | 46 | [6] | |
| CDK1 | 56 | [6] | |
| SGI-1776 | PIM-1 | 7 | [7] |
| PIM-2 | 363 | [7] | |
| PIM-3 | 69 | [7] | |
| AZD1208 | PIM-1 | 0.4 | [7] |
| PIM-2 | 5 | [7] | |
| PIM-3 | 1.9 | [7] |
Table 2: Cell-Based Activity of Selected Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (µM) | Reference(s) |
| Silmitasertib (CX-4945) | Breast Cancer Cell Lines | Proliferation | 1.71 - 20.01 | [6] |
| SMI-16a | PC3 (Prostate Cancer) | Proliferation | 48 | [7] |
| Various PIM-1 Inhibitors | MV4-11 (Leukemia), K-562 (Leukemia), PC-3 (Prostate), DU145 (Prostate) | Antitumor Activity | 4.40 - 37.96 | [8] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions, such as cell line, incubation time, and assay method.
From the data, it is evident that while TBBt is a potent inhibitor of CK2, Silmitasertib (CX-4945) demonstrates significantly greater potency in biochemical assays.[5][6] It is also important to note that Silmitasertib exhibits off-target activity against other kinases like FLT3 and PIM-1 in biochemical assays, although its cellular activity against these kinases is reportedly less significant.[6] This highlights the importance of evaluating inhibitors in both biochemical and cellular contexts to understand their true selectivity and potential therapeutic window.
Signaling Pathways and Mechanisms of Action
To appreciate the therapeutic rationale for inhibiting CK2 and PIM-1, it is crucial to understand their roles in cellular signaling.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzotriazoles
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of halogenated benzotriazoles, a class of compounds demonstrating significant therapeutic potential. Moving beyond a simple recitation of facts, we will delve into the causal relationships that govern their efficacy, grounded in experimental data and established scientific principles.
The benzotriazole scaffold, a versatile heterocyclic framework, has been a focal point in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] The introduction of halogen atoms onto this core structure dramatically influences its physicochemical properties and, consequently, its biological activity. This guide will primarily focus on the well-documented role of halogenated benzotriazoles as potent inhibitors of protein kinase CK2, a crucial target in cancer therapy, while also touching upon their antimicrobial and antiviral properties.[2][3][4][5]
The Crucial Role of Halogenation in CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers, playing a key role in cell growth, proliferation, and survival.[6][7] Its inhibition is, therefore, a promising strategy for cancer treatment. Halogenated benzotriazoles have emerged as a significant class of ATP-competitive inhibitors of CK2.[5][8]
The seminal compound in this family is 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a potent and selective inhibitor of CK2.[4][9] The SAR of TBBt and its analogs reveals several key principles:
-
The Necessity of Halogenation: The parent benzotriazole molecule shows negligible inhibitory activity against CK2. The introduction of halogens is essential for potent inhibition.[10]
-
The Type of Halogen Matters: Bromine and chlorine atoms have been extensively studied. Generally, brominated derivatives exhibit greater potency, which is often attributed to their increased hydrophobicity and ability to form strong halogen bonds within the ATP-binding pocket of CK2.[11][12] Replacing bromine with chlorine tends to decrease hydrophobicity and, in some cases, inhibitory activity.[11]
-
Positional Isomerism is Key: The location of the halogen atoms on the benzene ring is a critical determinant of activity. Studies on various mono-, di-, and tri-brominated benzotriazoles have demonstrated that substitution at the C5 and C6 positions is most crucial for effective binding to CK2.[10][12] This is likely due to favorable interactions with the hydrophobic regions of the enzyme's active site.
The following diagram illustrates the key structural features of halogenated benzotriazoles that influence their interaction with the ATP-binding pocket of protein kinase CK2.
Caption: Key SAR features of halogenated benzotriazoles for CK2 inhibition.
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory activity (IC50) of various halogenated benzotriazoles against protein kinase CK2, providing a clear comparison of their relative potencies.
| Compound | Halogen Substitution | IC50 (µM) vs. CK2 | Reference(s) |
| 4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt) | 4,5,6,7-Tetrabromo | 0.14 - 0.3 | [4][5] |
| 5,6-Dibromo-1H-benzotriazole | 5,6-Dibromo | 0.56 | [12] |
| 5,6,7-Tribromo-4-ethyl-1H-benzotriazole | 4-Ethyl, 5,6,7-Tribromo | 0.16 | [13] |
| 5,6,7-Tribromo-4-methyl-1H-benzotriazole | 4-Methyl, 5,6,7-Tribromo | 0.51 | [13] |
| 4,5,6,7-Tetrachloro-1H-benzotriazole | 4,5,6,7-Tetrachloro | >10 | [11] |
| 5,6-Dichloro-1H-benzotriazole | 5,6-Dichloro | ~5 | [5] |
Note: IC50 values can vary slightly between different studies due to variations in experimental conditions.
Beyond CK2: Antimicrobial and Antiviral Activities
The utility of halogenated benzotriazoles extends beyond cancer therapy. Halogenation has also been shown to be a critical factor in enhancing the antimicrobial and antiviral properties of the benzotriazole scaffold.[14]
For instance, chloro-substituted benzotriazoles have demonstrated activity against the protozoan Entamoeba histolytica.[2] Similarly, halogenated benzotriazole nucleosides have been investigated as inhibitors of viral NTPase/helicases, such as that from the Hepatitis C virus.[14] The increased lipophilicity conferred by halogen atoms is often cited as a reason for improved penetration through microbial cell membranes or viral envelopes.[1]
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of halogenated benzotriazoles.
Protein Kinase CK2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CK2.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The amount of phosphorylated substrate is then quantified, and the inhibition is calculated relative to a control without the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the halogenated benzotriazole in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Prepare solutions of recombinant human CK2α subunit, a specific peptide substrate (e.g., RRRADDSDDDDD), and ATP (containing a radiolabel like [γ-³²P]ATP or using a non-radioactive detection method).
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer.
-
Add serial dilutions of the test compound (halogenated benzotriazole).
-
Add the CK2 enzyme and the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring radioactivity. For non-radioactive methods, this could involve fluorescence or luminescence detection.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that prevents the visible growth of a microorganism.
Principle: The test compound is serially diluted and incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi).
Step-by-Step Protocol:
-
Preparation:
-
Prepare a sterile stock solution of the halogenated benzotriazole.
-
Prepare a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a McFarland standard of 0.5).
-
-
Assay Procedure:
-
In a 96-well microplate, add the growth medium to all wells.
-
Perform serial two-fold dilutions of the test compound across the plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive (microbe, no compound) and negative (medium only) controls.
-
-
Incubation and Reading:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Visually inspect the wells for turbidity or growth. The MIC is the lowest concentration of the compound in which no growth is observed.
-
The following workflow diagram illustrates the general process for synthesizing and evaluating halogenated benzotriazole derivatives.
Caption: General workflow for the development of halogenated benzotriazoles.
Conclusion
The structure-activity relationship of halogenated benzotriazoles is a compelling example of how subtle chemical modifications can lead to profound changes in biological activity. For researchers in drug discovery, the key takeaways are the critical importance of the position and nature of halogen substituents on the benzotriazole core. The data clearly indicates that polybromination, particularly at the 5 and 6 positions, is a highly effective strategy for generating potent inhibitors of protein kinase CK2. The principles outlined in this guide, supported by robust experimental data and protocols, provide a solid foundation for the rational design of novel and more effective halogenated benzotriazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. A competition between hydrophobic and electrostatic interactions in protein-ligand systems. Binding of heterogeneously halogenated benzotriazoles by the catalytic subunit of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzotriazole-Based Anticancer Compounds
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic agent from the laboratory bench to clinical application is fraught with challenges. A critical juncture in this process is the transition from promising in vitro results to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a versatile class of heterocyclic compounds: benzotriazole derivatives. By examining the experimental data and the underlying scientific principles, we aim to equip researchers with the insights needed to navigate the complexities of preclinical drug development.
Benzotriazole, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have shown significant potential across various therapeutic areas, including oncology.[4][5][6] This guide will focus on the anticancer properties of benzotriazole-based compounds, dissecting their performance in controlled cellular environments versus complex biological systems.
The In Vitro Landscape: Unveiling Cellular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound at the cellular and molecular level. For benzotriazole derivatives, a battery of in vitro assays is typically employed to elucidate their anticancer potential.
Key In Vitro Assays and Their Insights
The primary goal of in vitro testing for potential anticancer agents is to determine their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric derived from these assays.[7]
One of the most common methods to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[8][9] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with cell viability.[9] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability.
Beyond simple cytotoxicity, understanding the mechanism of action is crucial. Benzotriazole derivatives have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest .[4]
-
Apoptosis Assays: Techniques like Annexin V staining followed by flow cytometry can identify and quantify apoptotic cells.[10] Benzotriazole compounds have been observed to trigger mitochondria-mediated apoptosis.[11]
-
Cell Cycle Analysis: Flow cytometry with DNA-staining dyes such as propidium iodide (PI) allows researchers to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12][13] Several benzotriazole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, thereby preventing cell division.[4][10]
The following workflow illustrates the typical sequence of in vitro screening for novel benzotriazole-based anticancer compounds.
Caption: A typical workflow for the in vitro screening of benzotriazole-based anticancer compounds.
The In Vivo Arena: Efficacy in a Complex Biological System
While in vitro assays provide invaluable mechanistic insights, they represent a simplified biological environment. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (PK), and potential toxicity in a whole organism.[14]
Xenograft Models: A Workhorse in Preclinical Oncology
The most common in vivo model for assessing the efficacy of anticancer agents is the xenograft mouse model .[1][15] This involves the transplantation of human cancer cells or tissues into immunodeficient mice.[1] The growth of these tumors can then be monitored over time in response to treatment with the test compound.
The primary endpoint in such studies is often tumor growth inhibition (TGI) , which is a measure of the reduction in tumor volume in treated animals compared to a control group.
The following diagram outlines the key steps in a typical xenograft study.
Caption: A generalized workflow for an in vivo xenograft study to evaluate anticancer compounds.
In Vitro vs. In Vivo Efficacy: A Comparative Analysis
The ultimate goal of preclinical studies is to identify compounds that exhibit a strong correlation between their in vitro potency and in vivo efficacy. However, this is not always the case.[14][16] A compound with a low nanomolar IC50 value in vitro may show little to no activity in vivo, and vice versa.
Several factors contribute to this potential disconnect:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its concentration at the tumor site.[14] A compound that is rapidly metabolized in the liver, for example, may never reach a therapeutic concentration in the tumor.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation is a critical factor. Poor oral bioavailability can be a major hurdle for orally administered drugs.[17][18]
-
Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, vasculature, and immune cells in the tumor microenvironment can influence drug efficacy in ways that are not captured in a 2D cell culture system.[14]
-
Toxicity: A compound may be highly potent in vitro but exhibit unacceptable toxicity in vivo at the doses required for efficacy.[6]
The following table provides a comparative summary of reported in vitro and in vivo data for selected benzotriazole derivatives, illustrating the varying degrees of correlation.
| Compound Class | In Vitro Assay (Cell Line) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy (Dose & TGI) | Reference |
| Pyrimidine-benzotriazole | CCK-8 (SiHa) | 0.009 µM | SiHa xenograft mice | 20 mg/kg, 79.29% TGI | [19] |
| Benzotriazole-substituted quinazoline | MTT (MCF-7) | 3.16 µM | Not Reported | Induced mitochondria-mediated apoptosis | [11] |
| 4'-fluoro-benzotriazole-acrylonitrile | XTT (HeLa) | nM range | Not Reported | Blocked cell cycle in G2-M phase | [10] |
| Benzotriazole-dicarboxamide | Antitumor screening | Not specified | Not Reported | Induced apoptosis in SK-MES1 tumor cells | [20] |
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.
In Vitro: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of benzotriazole derivatives on cancer cells and calculate their IC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzotriazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[21]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the benzotriazole compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control. Incubate for 48-72 hours.[21]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
In Vivo: Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a benzotriazole derivative in an immunodeficient mouse model.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)[1]
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), potentially mixed with Matrigel to enhance tumor formation.[22]
-
Tumor Implantation: Subcutaneously inject approximately 1-10 million cells in a volume of 100-200 µL into the flank of each mouse.[1][22]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).[1]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2). Monitor the body weight and overall health of the animals.[1]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).[1]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Conclusion: Navigating the Path Forward
The development of novel anticancer agents based on the benzotriazole scaffold holds significant promise. A thorough understanding of both the in vitro and in vivo efficacy of these compounds is paramount for their successful translation into the clinic. While in vitro assays provide crucial insights into cellular mechanisms and potency, in vivo studies are indispensable for evaluating efficacy in a complex biological system.
Discrepancies between in vitro and in vivo results are not uncommon and underscore the importance of comprehensive preclinical evaluation, including pharmacokinetic and toxicity studies. By carefully designing and interpreting both sets of experiments, researchers can make more informed decisions about which lead compounds to advance, ultimately increasing the probability of developing effective and safe cancer therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]
- 12. Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Research SOP: INVESTIGATION OF ANTI-CANCER POTENTIAL OF PLANT EXTRACT USING MURINE CANCER CELL LINE XENOGRAFT MODEL IN EXPERIMENTAL ANIMALS [researchsop.com]
A Senior Scientist's Guide to Benzotriazole Synthesis: A Comparative Analysis of Key Synthetic Routes
Introduction: The Enduring Importance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are more than just heterocyclic compounds; they are foundational building blocks in modern science. This simple bicyclic system, consisting of a benzene ring fused to a 1,2,3-triazole ring, possesses a remarkable array of applications. In medicinal chemistry, it is a "privileged scaffold," appearing in numerous pharmaceuticals due to its ability to act as a bioisostere for indole and engage in crucial hydrogen bonding interactions.[1] Beyond the life sciences, benzotriazoles are indispensable as corrosion inhibitors for copper and its alloys, as UV stabilizers in plastics and polymers, and as versatile synthetic auxiliaries in organic chemistry.[2]
Given their significance, the efficient and selective synthesis of substituted benzotriazoles is a critical task for researchers in drug development and materials science. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and, importantly, the types of functional groups that can be incorporated into the final molecule. This guide provides an in-depth comparison of four principal synthetic strategies, ranging from century-old classical methods to modern catalytic and metal-free approaches. We will dissect the causality behind each method, provide validated experimental insights, and present a clear comparative framework to guide your synthetic decisions.
Method 1: The Classical Workhorse - Diazotization of o-Phenylenediamines
This is the quintessential and most traditional method for preparing the benzotriazole core. First reported in the 19th century, it remains a highly reliable and cost-effective route, particularly for N-unsubstituted benzotriazoles.
Mechanistic Rationale
The reaction proceeds via a well-established, two-step, one-pot sequence. The causality is elegant in its simplicity:
-
Diazotization: An o-phenylenediamine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a protic acid, like acetic or hydrochloric acid.[3] At cool temperatures (0-15 °C), one of the two amino groups—being more nucleophilic—attacks the nitrosonium ion (NO⁺) to form a stable N-nitrosamine intermediate. Subsequent protonation and dehydration generate a mono-diazonium salt.
-
Intramolecular Cyclization: The remaining free amino group, positioned perfectly at the ortho position, acts as an intramolecular nucleophile. It attacks the terminal nitrogen of the diazonium group, leading to a rapid and spontaneous cyclization that, after deprotonation, yields the stable benzotriazole ring.[4][5]
Caption: Workflow for classical benzotriazole synthesis.
Advantages & Disadvantages
-
Advantages: The primary strengths of this method are its operational simplicity, high yields (often >75%) for simple benzotriazoles, and the use of inexpensive, readily available bulk chemicals.[6]
-
Disadvantages: The reaction can be highly exothermic and requires careful temperature control.[7] The substrate scope is limited by the commercial availability of substituted o-phenylenediamines. Furthermore, when using unsymmetrically substituted diamines, the initial diazotization can occur at either amino group, potentially leading to a mixture of regioisomers, which complicates purification.
Method 2: The UV-Stabilizer Route - Reductive Cyclization of o-Nitroazobenzenes
This pathway is of significant industrial importance, particularly for the synthesis of 2-aryl-2H-benzotriazoles, a class of compounds widely used as UV light absorbers.
Mechanistic Rationale
The synthesis begins with an azo coupling between a diazotized aniline and a phenol to create an o-nitroazobenzene precursor. The key step is the subsequent reductive cyclization. The mechanism involves two key reductions, and the exact sequence can depend on the reducing agent used:
-
Reduction of the Nitro Group: The nitro group is reduced to a nitroso or hydroxylamine intermediate.
-
Cyclization and Azo Reduction: The newly formed amino-type group attacks the azo linkage, initiating cyclization. The process is completed by the reduction of the azo bond, ultimately forming the triazole ring and eliminating water. A common pathway involves the formation of a stable benzotriazole N-oxide intermediate, which is then deoxygenated in a final reduction step to yield the target 2-arylbenzotriazole.[8]
A variety of reducing agents are effective, including glucose, hydrazine, benzyl alcohol, and zinc powder in alkaline media, the last of which offers a greener, solvent-free alternative.[8][9][10]
Caption: General workflow for the reductive cyclization pathway.
Advantages & Disadvantages
-
Advantages: This method provides regioselective access to 2-aryl substituted benzotriazoles, which are difficult to synthesize via the classical o-phenylenediamine route. The starting materials are generally accessible.
-
Disadvantages: It is a multi-step process (azo coupling followed by reduction). The use of certain reducing agents can pose safety and environmental challenges, although greener alternatives are being developed.[10] The reaction conditions must be carefully controlled to avoid over-reduction or side reactions.
Method 3: The Modern Metal-Free Approach - [3+2] Cycloaddition of Benzynes and Azides
Harnessing the power of "click chemistry," this modern strategy provides a rapid, mild, and highly versatile route to a wide array of substituted benzotriazoles. It avoids the use of transition metals and often proceeds under ambient conditions.
Mechanistic Rationale
This reaction is a 1,3-dipolar cycloaddition. The key is the in situ generation of a highly reactive benzyne intermediate.
-
Benzyne Formation: A suitable precursor, most commonly an o-(trimethylsilyl)aryl triflate, is treated with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium triphenyldifluorosilicate (TBAT).[11][12] The fluoride ion attacks the silicon, initiating an ortho-elimination of the triflate and silyl groups to generate the strained, electrophilic benzyne.
-
[3+2] Cycloaddition: The benzyne is immediately trapped by an organic azide present in the reaction mixture. The azide acts as a 1,3-dipole, reacting with the "alkyne" of the benzyne in a concerted pericyclic [3+2] cycloaddition to directly form the fused benzotriazole ring system.[13]
Caption: The benzyne-[3+2] cycloaddition pathway.
Advantages & Disadvantages
-
Advantages: The standout feature is its exceptionally broad substrate scope. A vast range of organic azides (aryl, alkyl, functionalized) can be used, allowing for the introduction of diverse substituents with high functional group tolerance (esters, halides, ethers, etc.).[11][14] Yields are typically high to excellent (70-95%). The reaction is fast, metal-free, and often runs at room temperature. Flow chemistry setups have been developed to improve the safety of using potentially unstable azides.[12]
-
Disadvantages: The primary drawback is the cost and preparation of the benzyne precursors. Organic azides can be explosive and must be handled with care.
Method 4: The Regioselective Catalytic Route - Palladium-Catalyzed Intramolecular C-H Amination
For syntheses where absolute regiocontrol is paramount, modern transition-metal catalysis offers powerful solutions. This palladium-catalyzed approach provides highly selective access to 1-aryl benzotriazoles from readily prepared aryltriazene precursors.
Mechanistic Rationale
This sophisticated transformation relies on a sequence of catalytic events:
-
C-H Activation: The reaction begins with the oxidative addition of the aryltriazene to a Pd(0) catalyst, followed by a directed C-H activation event.
-
1,7-Palladium Migration: A key mechanistic feature is a proposed 1,7-palladium migration, which moves the metal center from the triazene nitrogen to an ortho-C-H bond on an adjacent aryl ring.[15]
-
Reductive Elimination: The palladium center then orchestrates an intramolecular C-N bond formation via reductive elimination. This crucial step forms the benzotriazole ring.
-
Dealkylation & Catalyst Regeneration: A final dealkylation step releases the 1-aryl benzotriazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
The choice of a specific phosphine ligand (like dppp) is critical for stabilizing the palladium intermediates and facilitating the key migration and reductive elimination steps.[15]
Advantages & Disadvantages
-
Advantages: The principal advantage is outstanding regioselectivity, providing a single isomer where classical methods might yield mixtures. The reaction proceeds in high yields and offers a novel pathway for constructing the benzotriazole core.
-
Disadvantages: The method requires an expensive palladium catalyst and phosphine ligands. Reaction conditions are typically harsh, requiring high temperatures (e.g., 110 °C) and anhydrous solvents.[15] The synthesis of the aryltriazene starting materials adds steps to the overall sequence.
Comparative Performance Data
The following table summarizes the key operational and performance metrics for each synthetic route, providing a basis for objective comparison.
| Feature | Classical Diazotization | Reductive Cyclization | Benzyne [3+2] Cycloaddition | Pd-Catalyzed C-H Amination |
| Primary Product | N-H or N-Alkyl Benzotriazoles | 2-Aryl-2H-Benzotriazoles | N-Substituted Benzotriazoles | 1-Aryl-1H-Benzotriazoles |
| Starting Materials | o-Phenylenediamines | o-Nitroazobenzenes | o-(TMS)aryl triflates, Azides | Aryltriazenes |
| Key Reagents | NaNO₂, Acetic Acid | Zn, Hydrazine, etc. | CsF, TBAT | Pd(OAc)₂, Phosphine Ligand, Base |
| Typical Conditions | 0-85 °C, Aqueous | RT - Reflux, Varies | RT - 40 °C, MeCN | ~110 °C, DMF |
| Typical Yields | 65-90%[6] | 70-95%[9] | 70-95%[11] | 75-95%[15] |
| Regioselectivity | Low (with unsymm. diamines) | High (for 2-aryl) | High | Excellent (for 1-aryl) |
| Substrate Scope | Limited by diamine availability | Good for 2-aryl derivatives | Very Broad | Good |
| Key Advantage | Low cost, simple | Access to 2-aryl products | Broad scope, mild conditions | Excellent regioselectivity |
| Key Disadvantage | Isomer mixtures, exothermic | Multi-step, reducing agents | Precursor cost, azide safety | Catalyst cost, harsh conditions |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two of the most common and contrasting methods are provided below.
Protocol 1: Classical Synthesis of Benzotriazole from o-Phenylenediamine
This protocol is adapted from Organic Syntheses.[6]
-
Preparation: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL, 0.2 mol) of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.
-
Cooling: Cool the solution to 15 °C in an ice-water bath while stirring magnetically.
-
Diazotization: In a separate flask, prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this sodium nitrite solution to the stirred diamine solution in one portion.
-
Reaction: The reaction is exothermic and the temperature will rapidly rise to ~85 °C within 2-3 minutes, and the color will change from deep red to pale brown. Continue stirring and allow the mixture to cool naturally.
-
Isolation: After stirring for approximately 15 minutes (temperature should drop to 35-40 °C), thoroughly chill the beaker in an ice-water bath for 30 minutes to ensure complete precipitation.
-
Purification: Collect the pale brown solid product by vacuum filtration and wash the filter cake with three 30 mL portions of ice-cold water. The crude product can be recrystallized from benzene or purified by vacuum distillation (201-204 °C at 15 mm Hg) to yield 9-10 g (75-81%) of pure, colorless benzotriazole.
Protocol 2: Benzyne-Mediated Synthesis of 1-Benzylbenzotriazole
This protocol is based on the method developed by Larock and co-workers.[11]
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add o-(trimethylsilyl)phenyl triflate (107 mg, 0.36 mmol, 1.2 equiv), cesium fluoride (CsF) (91 mg, 0.6 mmol, 2.0 equiv), and benzyl azide (39.9 mg, 0.3 mmol, 1.0 equiv).
-
Reaction: Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon). Add 3.0 mL of anhydrous acetonitrile (MeCN) via syringe.
-
Stirring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-benzylbenzotriazole product. Typical yields are in the range of 75-85%.
Conclusion and Future Outlook
The synthesis of substituted benzotriazoles is a mature field, yet one that continues to evolve. The classical diazotization of o-phenylenediamines remains the go-to method for simple, unsubstituted scaffolds due to its low cost and simplicity. For industrially vital 2-aryl substituted UV absorbers, reductive cyclization is the dominant strategy.
However, for researchers in drug discovery and materials science who require molecular diversity, functional group tolerance, and precise structural control, the modern methods offer unparalleled advantages. The benzyne-[3+2] cycloaddition provides an exceptionally broad scope under mild, metal-free conditions, making it ideal for late-stage functionalization and library synthesis. When regioselectivity is non-negotiable, palladium-catalyzed C-H amination delivers single isomers with high fidelity, albeit at a higher cost.
The future of benzotriazole synthesis will likely focus on enhancing the "green" credentials of classical routes and further expanding the accessibility and lowering the cost of modern catalytic systems. The development of novel, safer benzyne precursors and more efficient, earth-abundant metal catalysts will continue to push the boundaries of what is possible, ensuring that the versatile benzotriazole scaffold remains at the forefront of chemical innovation.
References
- 1. 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Benzotriazole from o- Phynylenediamine.pptx [slideshare.net]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Benzyne click chemistry: synthesis of benzotriazoles from benzynes and azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides [organic-chemistry.org]
- 15. 1,7-Palladium Migration via C-H Activation, Followed by Intramolecular Amination: Regioselective Synthesis of Benzotriazoles [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Antimicrobial Activity: A Focus on Benzotriazoles using MIC Assays
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. Among the promising classes of heterocyclic compounds, benzotriazoles and their derivatives have garnered significant attention for their broad-spectrum antimicrobial activities.[1][2][3] This guide provides an in-depth, technical comparison of methodologies for validating the antimicrobial efficacy of benzotriazoles, with a core focus on the gold-standard Minimum Inhibitory Concentration (MIC) assay. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems, and ground our discussion in authoritative references.
The Antimicrobial Potential of Benzotriazoles: A Primer
Benzotriazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a triazole ring.[4] This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][5] The antimicrobial efficacy of benzotriazole derivatives is often attributed to their ability to interfere with essential microbial processes. Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death, making them particularly promising against antibiotic-resistant pathogens.[5] The structure-activity relationship (SAR) of benzotriazole derivatives is a key area of investigation, with modifications to the core structure significantly influencing their antimicrobial potency.[2][6]
Minimum Inhibitory Concentration (MIC) Assay: The Cornerstone of Antimicrobial Susceptibility Testing
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[7][8] It is the gold standard for assessing the potency of new antimicrobial compounds and is crucial for both drug discovery and clinical microbiology.[9] This guide will focus on the broth microdilution method, a widely used, high-throughput technique for MIC determination.[8]
Causality in Experimental Design: Why We Choose Broth Microdilution for Benzotriazoles
The broth microdilution method is preferred for screening novel compounds like benzotriazoles for several key reasons:
-
Quantitative and Reproducible Results: It provides a precise numerical MIC value (e.g., in µg/mL), allowing for direct comparison of the potency of different benzotriazole derivatives.[7][10]
-
High-Throughput Capability: The use of 96-well microtiter plates enables the simultaneous testing of multiple compounds against various microbial strains, which is essential in the early stages of drug discovery.[11]
-
Conservation of Reagents: This method requires smaller volumes of test compounds and reagents compared to macrodilution or agar dilution methods, a significant advantage when working with newly synthesized and often scarce benzotriazole derivatives.
-
Standardization: The protocol is well-established and standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring inter-laboratory comparability of results.[12][13]
Experimental Workflow: A Step-by-Step Protocol for MIC Assay of Benzotriazoles
The following protocol outlines the broth microdilution method for determining the MIC of benzotriazole compounds against bacterial strains.
Materials:
-
Benzotriazole derivatives
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[14]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator
Protocol:
-
Preparation of Benzotriazole Stock Solutions:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[17]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.[15]
-
Add 100 µL of the benzotriazole stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15] This creates a range of decreasing concentrations of the benzotriazole compound.
-
-
Inoculation:
-
Add 5 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 105 µL and the target bacterial concentration.[15]
-
-
Controls (Self-Validation System):
-
Column 11 (Positive Control): Inoculated MHB without any benzotriazole derivative to ensure bacterial growth.[8]
-
Column 12 (Negative/Sterility Control): Uninoculated MHB to check for contamination of the medium.[8]
-
Solvent Control: A separate well or set of wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit bacterial growth.
-
Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel as a positive control for the assay's performance.
-
-
Incubation:
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzotriazole derivative at which there is no visible growth of the microorganism.[8][14]
-
The results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Visualizing the MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzotriazoles.
Data Presentation and Interpretation
The quantitative data generated from MIC assays should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different benzotriazole derivatives against various microbial strains.
Table 1: Hypothetical MIC Values (µg/mL) of Benzotriazole Derivatives
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| Benzotriazole-A | 16 | 32 | 64 | >128 |
| Benzotriazole-B | 4 | 8 | 16 | 32 |
| Benzotriazole-C | 8 | 16 | 32 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Interpreting the Data:
-
Lower MIC, Higher Potency: A lower MIC value indicates greater potency of the compound against the specific microorganism.[19] In the hypothetical data above, Benzotriazole-B is the most potent derivative.
-
Spectrum of Activity: The range of microorganisms inhibited by a compound defines its spectrum of activity. Benzotriazoles B and C show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungus.
-
Comparison to Standards: Comparing the MIC values of the test compounds to those of standard antibiotics (e.g., Ciprofloxacin) provides a benchmark for their efficacy.[10]
-
Breakpoints: For clinical relevance, MIC values are compared to established clinical breakpoints from organizations like CLSI or EUCAST to categorize an organism as susceptible, intermediate, or resistant to an antimicrobial agent.[20][21][22]
The Trustworthiness of the MIC Assay: A Self-Validating System
The inclusion of appropriate controls is fundamental to the integrity and trustworthiness of the MIC assay. Each control serves a specific purpose in validating the experimental results:
-
Positive Growth Control: Confirms the viability of the inoculum and the suitability of the growth medium. Lack of growth in this well invalidates the entire plate.
-
Sterility Control: Ensures that the growth medium and the assay setup are free from contamination. Any turbidity in this well indicates a breach in sterile technique.
-
Solvent Control: Demonstrates that the solvent used to dissolve the benzotriazole compound does not possess any intrinsic antimicrobial activity at the concentrations tested.
-
Reference Antibiotic Control: Verifies the susceptibility of the test organisms and the overall accuracy of the assay methodology. The obtained MIC for the reference antibiotic should fall within the expected range as defined by CLSI or EUCAST guidelines.[12][23]
Potential Mechanisms of Antimicrobial Action of Benzotriazoles
While the exact mechanisms of action can vary among different benzotriazole derivatives, several potential pathways have been proposed. Understanding these mechanisms is crucial for rational drug design and development.
Caption: Potential mechanisms of antimicrobial action for benzotriazole derivatives.
Conclusion and Future Directions
The MIC assay, particularly the broth microdilution method, stands as a robust and reliable technique for validating the antimicrobial activity of benzotriazole derivatives. Its quantitative nature, high-throughput adaptability, and the self-validating framework provided by rigorous controls make it an indispensable tool in the discovery and development of new antimicrobial agents. The diverse biological activities of benzotriazoles, coupled with the potential for structural modifications to enhance their potency and spectrum, position them as a promising class of compounds in the ongoing fight against infectious diseases.[1][24] Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to translate their in vitro efficacy into successful therapeutic outcomes.
References
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jrasb.com [jrasb.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.com [idexx.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. protocols.io [protocols.io]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 19. idexx.dk [idexx.dk]
- 20. m.youtube.com [m.youtube.com]
- 21. droracle.ai [droracle.ai]
- 22. dickwhitereferrals.com [dickwhitereferrals.com]
- 23. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 24. ukaazpublications.com [ukaazpublications.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Halogenated Benzotriazoles, Focusing on 4,5,6,7-Tetrabromobenzotriazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge. The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology can lead to off-target effects of kinase inhibitors, resulting in unforeseen cellular consequences and potential toxicities. This guide provides an in-depth analysis of the cross-reactivity of halogenated benzotriazoles, a class of potent kinase inhibitors.
While the query specifically mentioned 4-Bromo-6-chloro-2H-benzo[d]triazole, the publicly available data on this particular compound is sparse. Therefore, this guide will focus on its well-characterized and commercially available analog, 4,5,6,7-tetrabromobenzotriazole (TBBt) . TBBt is a potent, ATP-competitive inhibitor of Casein Kinase 2 (CK2) , a constitutively active serine/threonine kinase implicated in a myriad of cellular processes, including cell proliferation, survival, and differentiation.[1] By examining the selectivity profile of TBBt, we can extrapolate key principles of kinase inhibition by this chemical scaffold and provide a framework for assessing the cross-reactivity of related compounds.
This guide will delve into the experimental data defining the selectivity of TBBt, compare its performance with other kinase inhibitors, and provide detailed protocols for assessing kinase inhibitor cross-reactivity in your own research.
The Critical Importance of Kinase Inhibitor Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While targeting a specific kinase responsible for a pathological state is the primary goal, off-target inhibitions can lead to a range of outcomes:
-
Adverse Effects: Inhibition of essential kinases can disrupt normal cellular functions, leading to toxicity.
-
Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the drug's overall therapeutic effect by hitting multiple nodes in a disease network.
Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is not just a matter of academic interest but a critical step in both basic research and drug development.
Assessing the Selectivity Profile of 4,5,6,7-Tetrabromobenzotriazole (TBBt)
TBBt has been profiled against panels of kinases to determine its selectivity. The primary method for this is the in vitro kinase assay, where the inhibitor's ability to block the phosphorylation of a substrate by a purified kinase is measured. The potency of inhibition is typically reported as an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Comparative Kinase Inhibition Profile of TBBt
The following table summarizes the inhibitory activity of TBBt against its primary target, CK2, and a panel of other kinases. This data provides a quantitative measure of its selectivity.
| Kinase Target | IC50 (µM) | Selectivity (Fold vs. CK2) | Reference |
| CK2 (human recombinant) | 1.6 | 1 | [2] |
| CK2 (rat liver) | 0.9 | 1 | [2] |
| Phosphorylase Kinase | >100 | >62.5 | [3] |
| GSK3β | >100 | >62.5 | [3] |
| CDK2/cyclin A | >100 | >62.5 | [3] |
| PKA | Virtually inactive | >100 | [3] |
| PKC | Virtually inactive | >100 | [3] |
| CK1 | Very weak inhibitor | >100 | [3] |
Analysis of TBBt's Selectivity:
The data clearly demonstrates that TBBt is a highly selective inhibitor of CK2.[2][3] Its inhibitory potency against other tested kinases is at least one to two orders of magnitude lower. This high degree of selectivity is a key attribute that makes TBBt a valuable tool for studying the cellular functions of CK2. The bromine atoms on the benzotriazole ring are thought to contribute to this selectivity by forming specific interactions within the ATP-binding pocket of CK2.
Comparison with Other CK2 Inhibitors
To provide context for TBBt's performance, it is useful to compare it with other well-known CK2 inhibitors, such as Silmitasertib (CX-4945).
| Inhibitor | CK2 IC50 (nM) | Off-Target Kinases (Notable) | Reference |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | 900 - 1600 | Minimal activity against a panel of 33 kinases | [2][3] |
| Silmitasertib (CX-4945) | 1 | FLT3, PIM1, DYRK1A | [4][5] |
While Silmitasertib is significantly more potent, it exhibits activity against other kinases.[4][5] TBBt, although less potent, offers a potentially "cleaner" profile for specifically interrogating CK2 function in cellular contexts where the off-targets of Silmitasertib might be a concern.
Experimental Protocols for Assessing Kinase Cross-Reactivity
To empower researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Protocol 1: In Vitro Radioactive Kinase Assay
This protocol describes a classic and highly sensitive method for measuring kinase activity and inhibition using radiolabeled ATP.[6][7][8][9]
Rationale: This "gold standard" method directly measures the transfer of a radioactive phosphate from [γ-³²P]ATP to a substrate, providing a direct and quantitative measure of kinase activity.[6][8]
Materials:
-
Purified recombinant kinase (e.g., human CK2α)
-
Kinase-specific substrate (e.g., a synthetic peptide with the CK2 consensus sequence RRRADDSDDDDD)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radioactive ("cold") ATP
-
Test inhibitor (e.g., TBBt) dissolved in DMSO
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitor in the kinase reaction buffer. Include a DMSO-only control.
-
Initiate the Reaction: Add the [γ-³²P]ATP and cold ATP mix to the master mix to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper to stop the reaction.
-
Wash: Wash the P81 papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify: Place the washed P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-Substrate Analysis by Western Blot
This protocol allows for the assessment of an inhibitor's activity in a cellular context by measuring the phosphorylation state of a known kinase substrate.[10][11][12][13]
Rationale: Observing a decrease in the phosphorylation of a specific substrate in cells treated with the inhibitor provides evidence of target engagement in a physiological setting.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., TBBt)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of the CK2 substrate (e.g., anti-phospho-HS1)
-
Primary antibody for the total form of the substrate (e.g., anti-HS1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
The CK2 Signaling Pathway: A Target of Halogenated Benzotriazoles
Understanding the signaling context of the primary target is crucial for interpreting the biological effects of an inhibitor. CK2 is a central node in numerous signaling pathways that regulate cell survival and proliferation.
Caption: A simplified diagram of signaling pathways influenced by CK2 and inhibited by TBBt.
Conclusion
The study of kinase inhibitor cross-reactivity is a complex but essential aspect of chemical biology and drug discovery. 4,5,6,7-tetrabromobenzotriazole serves as an excellent case study, demonstrating high selectivity for its primary target, CK2, with minimal off-target effects against a panel of other kinases. This makes it a valuable tool for dissecting the intricate roles of CK2 in cellular signaling.
The provided experimental protocols offer a robust framework for researchers to assess the selectivity of their own compounds. By combining in vitro kinase profiling with cell-based validation, a comprehensive understanding of an inhibitor's activity and potential liabilities can be achieved. As the field moves towards more targeted and personalized medicine, a deep appreciation for kinase inhibitor selectivity will be indispensable for the development of safer and more effective therapies.
References
- 1. Protein kinase CK2 inhibitor 4,5,6,7-tetrabromobenzotriazole (TBB) induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TBB | Casein Kinase 2 Inhibitors: R&D Systems [rndsystems.com]
- 3. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. dawinbio.com [dawinbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Benchmarking New Benzotriazole Derivatives in Oncology
Introduction: The Enduring Promise of the Benzotriazole Scaffold in Oncology
For decades, the benzotriazole scaffold has served as a versatile and fruitful starting point in medicinal chemistry for the development of novel therapeutic agents.[1] Its unique structural and electronic properties allow for diverse chemical modifications, leading to derivatives with a wide spectrum of pharmacological activities, including potent anticancer effects.[2] These derivatives have been shown to target various hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion, by interacting with key cellular targets like protein kinases and tubulin.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark new benzotriazole derivatives against both clinically tested analogues, such as the aromatase inhibitor Vorozole , and established standard-of-care chemotherapeutics. By employing a systematic and rigorous approach to in vitro and in vivo evaluation, we can effectively discern the therapeutic potential and guide the preclinical development of the next generation of benzotriazole-based anticancer drugs.
This guide will utilize a novel, hypothetical benzotriazole-quinazoline hybrid, designated BQA-14 , as a representative "new" derivative to illustrate the benchmarking process. This class of hybrids has demonstrated promising anticancer activity, often through mechanisms like tubulin polymerization inhibition.[4][5] We will compare its performance against Vorozole and standard chemotherapy agents for breast and colon cancer.
I. Foundational In Vitro Benchmarking: Assessing Cellular Potency and Mechanism of Action
The initial phase of benchmarking involves a battery of in vitro assays to determine the cytotoxic and mechanistic profile of the new benzotriazole derivative. These assays provide fundamental data on the compound's potency and its effects on cancer cell biology.
A. Cell Viability Assays: The First Look at Anticancer Activity
The cornerstone of in vitro anticancer drug screening is the cell viability assay, which measures the dose-dependent effect of a compound on a panel of cancer cell lines.[6] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the drug required to inhibit cell growth by 50%.
Experimental Protocol: MTT/XTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (BQA-14, Vorozole, Doxorubicin for MCF-7; BQA-14, 5-Fluorouracil, Oxaliplatin for HCT-116) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT/XTT Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Comparative IC50 Data for Benchmarking
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| BQA-14 (Hypothetical) | Breast Cancer | MCF-7 | Anticipated sub-micromolar | - |
| Colon Cancer | HCT-116 | Anticipated sub-micromolar | - | |
| Vorozole | Breast Cancer | - | Weak direct cytotoxicity; acts via aromatase inhibition | [7][8][9] |
| Doxorubicin | Breast Cancer | MCF-7 | 0.1 - 8.3 | [10][11][12][13][14] |
| 5-Fluorouracil | Colon Cancer | HCT-116 | 1.48 - 13.5 | [15][16][17][18] |
| Oxaliplatin | Colon Cancer | HCT-116 | 0.49 - 19 | [19][20][21][22] |
Causality Behind Experimental Choices: The selection of cell lines is critical. MCF-7 is an estrogen receptor-positive (ER+) breast cancer cell line, relevant for comparing against the aromatase inhibitor Vorozole. HCT-116 is a commonly used and well-characterized colon cancer cell line. Including both allows for an initial assessment of the new derivative's spectrum of activity. The choice of existing drugs provides a direct comparison to the clinical standard of care for these cancer types.
B. Delving Deeper: Mechanistic Assays
Understanding how a new compound kills cancer cells is as important as knowing that it does. Mechanistic assays provide insights into the cellular pathways affected by the drug.
1. Apoptosis Assays: Uncovering Programmed Cell Death
Apoptosis is a key mechanism of action for many successful anticancer drugs. Flow cytometry-based assays using Annexin V and Propidium Iodide (PI) staining can quantify the induction of apoptosis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and PI (a DNA stain that enters necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
2. Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer agents exert their effects by arresting the cell cycle at specific phases, preventing cancer cell division.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
3. Target-Specific Assays: Validating the Mechanism of Action
For compounds like our hypothetical BQA-14, which are designed to inhibit tubulin polymerization, a direct biochemical assay is essential for target validation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[23]
-
Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, and the test compound or controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor).[24]
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm or the increase in fluorescence of a reporter dye over time using a plate reader.[25]
-
Data Analysis: Plot the change in signal over time to generate polymerization curves and quantify the inhibitory or enhancing effect of the compound.
Visualizing the In Vitro Workflow
Caption: In Vitro Benchmarking Workflow.
II. Advancing to In Vivo Models: Evaluating Efficacy and Safety in a Biological System
Promising results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy and safety in a more complex biological environment.[26] Tumor xenograft models are a widely accepted standard for preclinical evaluation of anticancer agents.[27]
A. Tumor Xenograft Models: Assessing Antitumor Efficacy
In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors that can be monitored for growth in response to treatment.[28][29]
Experimental Protocol: Breast Cancer Xenograft Model
-
Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment groups (e.g., vehicle control, BQA-14, Vorozole, Doxorubicin).
-
Treatment Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI).
Visualizing the In Vivo Workflow
Caption: In Vivo Efficacy Testing Workflow.
B. Preliminary Pharmacokinetics and Toxicity Assessment
During in vivo studies, it is crucial to gather preliminary data on the compound's pharmacokinetic (PK) profile (how the body processes the drug) and its potential toxicity.
Key Parameters to Assess:
-
Pharmacokinetics: Collect blood samples at various time points after drug administration to determine parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).
-
Toxicity: Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and any observable side effects. Perform basic blood work and histological analysis of major organs at the end of the study.
III. Synthesizing the Data and Charting the Path Forward
The culmination of this benchmarking process is a comprehensive data package that allows for an objective comparison of the new benzotriazole derivative against existing drugs. The results will highlight the compound's strengths and weaknesses and inform the decision to proceed with further preclinical development.
A successful new benzotriazole derivative would ideally demonstrate:
-
Potent and broad-spectrum in vitro activity against a range of cancer cell lines.
-
A well-defined and validated mechanism of action that is distinct from or superior to existing therapies.
-
Significant in vivo efficacy in relevant tumor models, leading to substantial tumor growth inhibition.
-
A favorable pharmacokinetic and safety profile , with minimal toxicity at therapeutically effective doses.
By following this rigorous, multi-faceted approach, researchers can confidently and efficiently evaluate the potential of new benzotriazole derivatives to become the next generation of effective cancer therapies.
References
- 1. Randomized phase III trial comparing the new potent and selective third-generation aromatase inhibitor vorozole with megestrol acetate in postmenopausal advanced breast cancer patients. North American Vorozole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Studies of Quinazoline-Triazole Hybrid Aza Heterocycles | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. advetresearch.com [advetresearch.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 4-Bromo-6-chloro-2H-benzo[d]triazole isomers
An In-Depth Spectroscopic Guide to Differentiating 4-Bromo-6-chloro-2H-benzo[d]triazole Isomers
For researchers and professionals in drug development and materials science, the precise structural characterization of heterocyclic compounds is not merely an academic exercise—it is a prerequisite for ensuring efficacy, safety, and reproducibility. Halogenated benzotriazoles, valued for their unique chemical properties, often present significant analytical challenges due to the existence of closely related positional isomers and tautomers. An incorrect isomeric assignment can lead to drastic differences in biological activity and material performance.
This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 4-Bromo-6-chloro-2H-benzo[d]triazole and its key positional isomer, 6-Bromo-4-chloro-2H-benzo[d]triazole. We will also address the characterization of their corresponding 1H-tautomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will demonstrate how to move from an ambiguous sample to a confidently identified molecule.
The Challenge: Isomeric Ambiguity
The core challenge lies in distinguishing between structures where the positions of the bromine and chlorine atoms are swapped on the benzene ring. Furthermore, the triazole moiety exists in tautomeric forms (1H and 2H), which further complicates the analytical landscape. The primary isomers under consideration are:
-
Isomer A : 4-Bromo-6-chloro-1H/2H-benzo[d]triazole
-
Isomer B : 6-Bromo-4-chloro-1H/2H-benzo[d]triazole
dot
Caption: Key positional isomers and tautomers of Bromo-chloro-benzo[d]triazole.
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique can provide absolute certainty. The synergy between NMR, MS, and IR provides a self-validating system for structural elucidation.
dot
Caption: A logical workflow for the unambiguous identification of benzotriazole isomers.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry serves as the initial and most crucial validation step. It confirms the elemental composition and provides a distinct isotopic signature that is identical for all isomers.
Experimental Causality: The choice of a high-resolution mass spectrometer (HRMS) like TOF or Orbitrap is paramount. It allows for the determination of the exact mass, confirming the molecular formula (C₆H₃BrClN₃) and ruling out other potential impurities.
Expected Results: The most telling feature is the isotopic pattern arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺.
| Ion | Relative Mass (Da) | Expected Relative Abundance | Description |
| [M]⁺ | ~230.9 | ~77% | Contains ⁷⁹Br and ³⁵Cl |
| [M+2]⁺ | ~232.9 | 100% (Base Peak) | Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl |
| [M+4]⁺ | ~234.9 | ~24% | Contains ⁸¹Br and ³⁷Cl |
¹H NMR Spectroscopy: The Key to Positional Isomerism
Proton NMR is the most powerful tool for differentiating positional isomers by probing the unique electronic environment of each proton on the aromatic ring.
Experimental Causality: Deuterated solvents like DMSO-d₆ or CDCl₃ are used. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual peak does not typically interfere with the aromatic region. A high-field magnet (≥400 MHz) is recommended to achieve better signal dispersion.
Predicted ¹H NMR Spectral Data
The key differentiators are the chemical shifts (δ) and the coupling constants (J). The two aromatic protons in each isomer will present as either two singlets or two doublets.
-
Symmetry in 2H-Tautomers: The 2H-tautomers possess a C₂ axis of symmetry, making the benzene portion of the molecule symmetrical. This is not the case for the 1H-tautomers.
-
Coupling: Protons that are meta to each other (separated by 3 bonds) will exhibit a small coupling (J ≈ 2-3 Hz), appearing as narrow doublets. Protons that are para (separated by 4 bonds) will have negligible coupling and appear as singlets.
Comparative Table of Predicted ¹H NMR Data (Aromatic Region)
| Isomer / Tautomer | H-5 Chemical Shift (δ, ppm) | H-7 Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J) | Rationale |
| 4-Bromo-6-chloro-1H/2H- | ~7.8 - 8.0 | ~7.6 - 7.8 | Two Doublets, J ≈ 2.0 Hz | H-5 and H-7 are meta to each other. H-5 is deshielded by the adjacent bromine. |
| 6-Bromo-4-chloro-1H/2H- | ~7.9 - 8.1 | ~7.7 - 7.9 | Two Doublets, J ≈ 2.0 Hz | H-5 and H-7 are meta to each other. H-5 is deshielded by the adjacent chlorine, which is slightly less deshielding than bromine. |
Note on Tautomers: While subtle differences exist, distinguishing between the 1H and 2H tautomers based solely on the aromatic proton shifts can be challenging.[3] The 1H-tautomer will also show a broad singlet for the N-H proton, typically at a high chemical shift (>10 ppm), which will be absent in the 2H-tautomer spectrum if the sample is exclusively the 2H form.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides complementary information, confirming the number of unique carbon atoms in the molecule and the position of the halogen substituents.
Experimental Causality: A proton-decoupled ¹³C NMR experiment is standard. This simplifies the spectrum so that each unique carbon appears as a single line, making interpretation straightforward.
Predicted ¹³C NMR Spectral Data
The number of signals and the chemical shifts of the carbons directly bonded to the halogens (C-X) are the most diagnostic features.
Comparative Table of Predicted ¹³C NMR Data
| Isomer / Tautomer | Expected No. of Signals | C-4 Shift (δ, ppm) | C-6 Shift (δ, ppm) | Rationale |
| 4-Bromo-6-chloro- (1H) | 6 | ~115-120 (C-Br) | ~130-135 (C-Cl) | Asymmetric structure gives 6 distinct aromatic carbon signals. The C-Br bond typically appears at a lower chemical shift than C-Cl. |
| 4-Bromo-6-chloro- (2H) | 4 | ~115-120 (C-Br) | ~130-135 (C-Cl) | Symmetric structure results in fewer signals. C4/C7 and C5/C6 carbons might be equivalent. |
| 6-Bromo-4-chloro- (1H) | 6 | ~128-133 (C-Cl) | ~118-123 (C-Br) | Asymmetric structure gives 6 signals. The positions of the C-Br and C-Cl signals are swapped relative to the other isomer. |
| 6-Bromo-4-chloro- (2H) | 4 | ~128-133 (C-Cl) | ~118-123 (C-Br) | Symmetric structure with swapped C-X signal positions. This direct comparison of C-X shifts is a powerful confirmation of the halogen positions. |
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is less powerful for distinguishing these specific positional isomers but is excellent for confirming the presence of key functional groups and for verifying the presence of the 1H-tautomer.
Expected Results:
-
N-H Stretch: For the 1H-isomers, a broad absorption band will be present in the 3000-3400 cm⁻¹ region. This band will be absent for a pure 2H-isomer.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
-
C-X Vibrations: Absorptions for C-Cl and C-Br bonds appear in the fingerprint region (<1000 cm⁻¹) and can be difficult to assign definitively without reference spectra.
The presence or absence of the N-H stretch is the most valuable piece of information from an IR spectrum in this context.[4]
Standard Operating Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the benzotriazole isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock and shim the instrument on the deuterated solvent signal.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI or APCI source of a TOF or Orbitrap mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the theoretical mass of C₆H₃BrClN₃. Analyze the isotopic distribution pattern and compare it with the theoretical pattern for a molecule containing one Br and one Cl atom.
Conclusion
The differentiation of 4-Bromo-6-chloro-2H-benzo[d]triazole isomers is a tractable analytical problem when a systematic and multi-faceted spectroscopic approach is employed. Mass spectrometry provides the foundational confirmation of the elemental composition through its unique isotopic signature. Subsequently, ¹H and ¹³C NMR spectroscopy serve as the definitive tools to distinguish positional isomers by mapping the distinct electronic environments of the proton and carbon nuclei. Finally, IR spectroscopy offers a quick and reliable method to verify the presence of the 1H tautomer via its characteristic N-H stretch. By integrating the data from these techniques, researchers can achieve unambiguous structural assignment, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. 1H-Benzotriazole [webbook.nist.gov]
- 2. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Benzotriazole [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-6-chloro-2H-benzo[d]triazole: A Guide for Laboratory Professionals
Proper Disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole, a halogenated heterocyclic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical entities.
The principles outlined herein are grounded in established safety protocols and regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1] The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Immediate Safety & Hazard Assessment
Known Hazards of Similar Halogenated Triazoles:
-
Causes serious eye irritation: Serious Eye Damage/Eye Irritation[4][5]
-
May cause respiratory irritation: Specific Target Organ Toxicity[4][6]
During handling and disposal, the following Personal Protective Equipment (PPE) is mandatory:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat[7]
All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4][7]
Waste Classification: A Critical First Step
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[8] 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole must be classified as halogenated organic waste .[7] This classification is due to the presence of bromine and chlorine atoms in its molecular structure.
Key Segregation Principles:
-
Do NOT mix with non-halogenated organic waste.[7]
-
Do NOT mix with aqueous, acidic, or basic waste streams.[7]
-
Keep separate from incompatible materials, particularly strong oxidizing agents.[7]
-
Never dispose of this chemical down the drain. This is strictly prohibited by regulations such as the RCRA.[1]
Meticulous segregation prevents violent chemical reactions, protects wastewater treatment systems, and avoids the costly re-categorization of entire waste containers.[3][8]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole waste.
-
Select an Appropriate Container: Choose a designated hazardous waste container that is chemically compatible with halogenated organic compounds. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[1][3]
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste".[3] The label must include:
-
Accumulation: Carefully transfer the waste into the labeled container, minimizing splashing or the generation of dust if in solid form.
-
Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[3] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[3] This area must be under the control of the laboratory personnel.
-
Segregation in Storage: Within the SAA, ensure the container of halogenated waste is physically separated from incompatible waste types, such as acids, bases, and oxidizers.[3]
The following diagram illustrates the decision-making and workflow for proper waste segregation and accumulation.
Once the waste container is nearly full (approximately 90%) or has been in accumulation for the maximum allowable time per institutional policy (often six months for academic labs), a waste pickup must be requested.[1] This is typically done through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Primary Disposal Method: Incineration
For halogenated organic compounds, high-temperature incineration at a licensed hazardous waste facility is the recommended and often required disposal method.[7] This process ensures the complete destruction of the compound, breaking it down into less harmful components under controlled conditions. Landfilling of this type of waste is generally not permissible.
Regulatory Compliance
All procedures for hazardous waste disposal are governed by federal, state, and local regulations. In the United States, the EPA's regulations under RCRA provide the framework for hazardous waste management.[1] Laboratories are classified as Very Small, Small, or Large Quantity Generators based on the amount of hazardous waste produced monthly, with each category having specific requirements for storage time, container management, and documentation.[8] It is imperative that all laboratory personnel are trained on these requirements and follow the specific disposal policies of their institution.[9]
The following table summarizes the key procedural information for the disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole.
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Halogenated Organic Waste | Presence of bromine and chlorine atoms.[7] |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of the hazardous compound.[7] |
| Recommended Container | Designated, labeled container for halogenated waste. | Prevents chemical incompatibility and ensures proper handling.[3][7] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat. | Protects personnel from skin, eye, and respiratory hazards.[4][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, bases, non-halogenated waste. | Prevents hazardous chemical reactions and cross-contamination.[3][7] |
| Storage Location | Designated and segregated Satellite Accumulation Area (SAA). | Ensures safe, temporary storage and regulatory compliance.[3] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole, thereby protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole
A Comprehensive Guide to the Safe Handling of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research. The benzotriazole moiety, particularly with halogen substitutions, necessitates a cautious approach due to potential reactivity and biological activity.
Hazard Assessment and Core Principles
Core Safety Principles:
-
Minimize Exposure: All handling procedures should aim to minimize direct contact, inhalation, and ingestion.
-
Control at the Source: Use engineering controls as the primary means of protection.
-
Prepare for Emergencies: Ensure that all personnel are aware of emergency procedures and the location of safety equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For handling solutions of high toxicity, consider a more robust glove like Silver Shield under the nitrile gloves.[2] | Prevents skin absorption. Double-gloving provides an additional barrier against contamination.[1] |
| Eye Protection | Chemical safety goggles are the minimum requirement. A face shield worn over safety goggles is mandatory when there is a risk of splashes or explosions.[3][7] | Protects against splashes and potential explosive decomposition. |
| Body Protection | A fully buttoned, flame-resistant lab coat is required. For tasks with a higher risk of contamination, Tyvek sleeves or a full gown are recommended.[1] | Prevents contact with skin and personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Protects against inhalation of dust or aerosols. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to contain hazards associated with chemical handling.
-
Chemical Fume Hood: All manipulations of 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1]
-
Blast Shield: When performing reactions with this compound, especially if heating or reacting with other energetic materials, the use of a blast shield within the fume hood is strongly recommended.[3][8]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
4.1. Preparation and Weighing:
-
Designate a Workspace: Cordon off an area within a chemical fume hood specifically for handling this compound.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) and PPE are readily available.
-
Weighing: Use non-sparking spatulas (e.g., plastic or ceramic) to transfer the solid.[7][8] Avoid scraping the material.
-
Labeling: All containers holding the compound must be clearly labeled with its full chemical name and appropriate hazard warnings.
4.2. Solution Preparation and Reactions:
-
Solvent Selection: Avoid using halogenated solvents like methylene chloride or chloroform, as these can form potentially explosive compounds with azides.[3]
-
Temperature Control: If heating is necessary, use a well-calibrated heating mantle or oil bath. Avoid direct heating with a hot plate.
-
Reaction Monitoring: Monitor reactions closely for any signs of an uncontrolled exotherm.
-
Avoid Ground Glass Joints: Do not expose the compound to ground glass joints, as friction can cause explosive decomposition.[3][7]
4.3. Post-Reaction Work-up:
-
Quenching: Carefully quench the reaction mixture using appropriate procedures.
-
Extraction and Purification: Perform all extractions and purifications within the fume hood.
-
Concentration: Avoid concentrating solutions containing this compound by rotary evaporation or distillation, as this has been documented to cause explosions with similar compounds.[7]
Below is a visual representation of the safe handling workflow.
Caption: Safe handling workflow for 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole.
Disposal Plan: Responsible Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole waste should be segregated as halogenated organic waste.[9] Do not mix with non-halogenated, aqueous, or inorganic waste.[9]
-
Waste Container: Use a designated, properly labeled hazardous waste container. The label should clearly state "Halogenated Organic Waste" and list all components.[9]
-
Disposal Procedure: All waste, including empty containers and contaminated materials (gloves, weigh boats, etc.), must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain, as it can react with metal pipes to form explosive metal azides.[2]
Emergency Procedures
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact EHS immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Bromo-6-chloro-2H-benzo[d][1][2][3]triazole, fostering a safer research environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
